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  • Product: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
  • CAS: 332-34-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2,2,2-Trifluoro-N-(4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This fluorinated aromatic amide is a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making it a compound of significant interest in drug discovery.[1] This guide will delve into its chemical characteristics, provide a detailed synthesis protocol, and explore its current and potential uses, offering a critical resource for researchers in the field.

Core Chemical and Physical Properties

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, also known as p-methoxytrifluoroacetanilide, is a white to light yellow crystalline solid.[2][3] Its core structure consists of a p-methoxyphenyl group attached to the nitrogen of a trifluoroacetamide moiety.

PropertyValueSource
Chemical Formula C₉H₈F₃NO₂[4]
Molecular Weight 219.16 g/mol [4]
CAS Number 332-34-3[4]
Appearance White to light yellow crystalline powder[2]
IUPAC Name 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide[4]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical properties of the amide linkage and the aromatic ring, impacting its reactivity and potential biological activity.[1]

Synthesis and Purification

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is typically achieved through the acylation of p-anisidine with a trifluoroacetylating agent, such as trifluoroacetic anhydride. This reaction is generally straightforward and proceeds with high yield.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

This protocol is adapted from established methods for the acylation of anilines.[5][6]

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Trifluoroacetic anhydride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred solution of p-anisidine. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a crystalline solid.

SynthesisWorkflow p_anisidine p-Anisidine in Anhydrous DCM reaction Acylation Reaction (0°C to RT) p_anisidine->reaction tfaa Trifluoroacetic Anhydride tfaa->reaction workup Aqueous Workup (NaHCO₃) reaction->workup extraction Extraction with DCM workup->extraction drying Drying (MgSO₄) & Concentration extraction->drying purification Recrystallization (EtOAc/Hexane) drying->purification product Pure Product purification->product

General workflow for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide proton. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring. The methoxy group protons will present as a sharp singlet around δ 3.8 ppm. The amide proton (N-H) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the trifluoromethyl carbon, the carbonyl carbon, and the carbons of the methoxyphenyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be observed in the downfield region, typically around δ 155-165 ppm. The aromatic carbons will show characteristic shifts for a para-substituted benzene ring, with the carbon attached to the oxygen of the methoxy group being the most downfield among the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band in the region of 1700-1750 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the trifluoromethyl group.

  • N-H bend (Amide II): An absorption around 1550 cm⁻¹.

  • C-F stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.

  • C-O stretch (Aryl ether): A peak around 1250 cm⁻¹.

Reactivity and Chemical Behavior

The trifluoroacetamide group is known for its stability and can serve as a protecting group for amines.[1] The electron-withdrawing nature of the trifluoromethyl group makes the amide proton more acidic compared to non-fluorinated acetamides. This enhanced acidity can be exploited in certain synthetic transformations.

Recent studies have highlighted the reactivity of the C-CF₃ bond in trifluoroacetamides. These compounds can undergo defluorinative arylation reactions in the presence of a suitable catalyst, providing a novel route to the synthesis of substituted aromatic amides.[7] This reactivity opens up new avenues for the derivatization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide to generate libraries of compounds for biological screening.

Applications in Drug Discovery and Materials Science

The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates.[8] The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1]

While specific applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. The N-(4-methoxyphenyl)amide substructure is found in compounds with a range of biological activities, including antimicrobial and anticancer properties.[1][8] Therefore, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

In materials science, fluorinated organic compounds are of interest for their unique properties, including hydrophobicity and thermal stability. The title compound could potentially be used as a monomer or precursor for the synthesis of fluorinated polymers with specialized applications.

Safety and Handling

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, seek medical attention.

Conclusion

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a fluorinated aromatic amide with significant potential as a building block in both medicinal chemistry and materials science. Its synthesis is readily achievable, and its unique electronic properties, imparted by the trifluoromethyl group, make it an attractive scaffold for the development of novel compounds with enhanced biological activity and material properties. This guide provides a foundational understanding of its core properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

Sources

Exploratory

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Structure, Analysis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, detailed analytical methodologies, and its strategic importance in the synthesis of novel therapeutic agents. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles and practices discussed.

Introduction: The Significance of Trifluoromethylated Synthons

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, has emerged as a paramount strategy for optimizing the pharmacological profile of lead compounds. The unique electronic properties of the CF₃ group—namely its high electronegativity and lipophilicity—can profoundly influence a molecule's metabolic stability, receptor binding affinity, and bioavailability. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a critical intermediate, providing a readily available scaffold for introducing the trifluoroacetyl moiety onto an aromatic amine, a common structural motif in pharmaceuticals. This guide will explore the synthesis, structural elucidation, and analytical characterization of this valuable compound.

Chemical Structure and Properties

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, also known as p-methoxytrifluoroacetanilide, is an organic compound with the chemical formula C₉H₈F₃NO₂.[1] Its structure features a central acetamide linkage between a trifluoromethyl group and a 4-methoxyphenyl ring.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Chemical structure of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

PropertyValueSource
IUPAC Name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide[1]
CAS Number 332-34-3[1]
Molecular Formula C₉H₈F₃NO₂[1]
Molecular Weight 219.16 g/mol [1]
Appearance Solid[2]
logP (Predicted) 2.196[3]
Water Solubility (log10WS, Predicted) -2.46 mol/L[3]

Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

The most common and straightforward synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves the acylation of p-anisidine (4-methoxyaniline) with a trifluoroacetylating agent, typically trifluoroacetic anhydride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of p-anisidine attacks one of the carbonyl carbons of trifluoroacetic anhydride.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Trifluoroacetylation of p-Anisidine

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-anisidine (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath.

  • Addition of Reagent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the cooled solution of p-anisidine. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-anisidine) is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a crystalline solid.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the methoxyphenyl ring, the methoxy group protons, and the amide proton. The aromatic protons will typically appear as two doublets in the aromatic region (around 6.8-7.5 ppm) due to the para-substitution pattern. The methoxy protons will be a sharp singlet at approximately 3.8 ppm, and the amide proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon will be observed further downfield. The aromatic carbons will have chemical shifts in the range of 114-157 ppm, with the carbon attached to the oxygen of the methoxy group being the most deshielded in that portion of the ring.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet definitive tool for confirming the presence of the trifluoromethyl group. It will show a single sharp singlet, as all three fluorine atoms are chemically equivalent. The chemical shift of this peak is characteristic of trifluoroacetamides.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide will display several key absorption bands.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300N-HStretching
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-H (in -OCH₃)Stretching
~1700C=O (Amide I)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending/Stretching
~1250Aryl-O-CAsymmetric Stretching
~1170C-F (in CF₃)Stretching
~1030Aryl-O-CSymmetric Stretching

The presence of a strong carbonyl stretch around 1700 cm⁻¹ and the characteristic C-F stretching bands are strong indicators of the successful trifluoroacetylation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, Electron Ionization (EI) is a common technique.

The mass spectrum will show a molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for N-aryl acetamides include cleavage of the amide bond.

Expected Fragmentation Pattern:

  • Loss of the trifluoromethyl group: A significant fragment would be observed at m/z 150, corresponding to the [M - CF₃]⁺ ion.

  • Cleavage of the N-C bond: Fragmentation can lead to the formation of the 4-methoxyphenyl isocyanate radical cation or related fragments.

  • Formation of the trifluoroacetyl cation: A peak at m/z 97 corresponding to [CF₃CO]⁺ may also be observed.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

} Caption: A simplified representation of potential EI-MS fragmentation pathways.

Role in Drug Development and Medicinal Chemistry

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a valuable building block in pharmaceutical synthesis.[4][5][6][7] Its utility stems from the presence of two key reactive sites: the amide linkage and the aromatic ring, which can be further functionalized.

As a Trifluoroacetylating Agent Precursor: While not a direct trifluoroacetylating agent itself, its synthesis from p-anisidine demonstrates a common strategy for introducing the trifluoroacetyl group to an amine. This protecting group can alter the reactivity of the amine and can be removed under specific conditions if necessary.

As a Synthon for More Complex Molecules: The aromatic ring of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of other functional groups. This enables the construction of more complex molecular architectures with potential therapeutic applications. The methoxy group can also be cleaved to reveal a phenol, providing another point for modification. The stability imparted by the trifluoromethyl group makes this scaffold robust for multi-step synthetic sequences.

Conclusion

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a fundamentally important compound for researchers and scientists in the field of drug development. Its straightforward synthesis and the valuable physicochemical properties conferred by the trifluoromethyl group make it an attractive building block for the creation of novel pharmaceuticals. A thorough understanding of its chemical structure, properties, and analytical characterization, as detailed in this guide, is crucial for its effective application in medicinal chemistry. The methodologies and insights provided herein are intended to empower researchers to confidently synthesize, analyze, and utilize this versatile synthon in their quest for new and improved therapeutic agents.

References

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro- (CAS 332-34-3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 1 - P-Methoxyacetanilide. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link] Interpret-FTIR-Results-A-Beginners-Guide

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. Retrieved from [Link]

  • Agilent Technologies. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PubMed Central. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. Retrieved from [Link]

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Sources

Foundational

An In-Depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (CAS 332-34-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a valuable fluorinated building block in organic syn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a valuable fluorinated building block in organic synthesis, particularly relevant to medicinal chemistry and drug discovery.

Core Molecular Characteristics

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, with the CAS number 332-34-3, is a trifluoroacetylated derivative of the readily available starting material, p-anisidine. Its molecular structure combines a trifluoromethyl group, an amide linkage, and a methoxy-substituted phenyl ring, bestowing it with unique chemical properties that are highly sought after in the synthesis of complex organic molecules.

PropertyValueSource
Molecular Formula C₉H₈F₃NO₂[NIST[1]]
Molecular Weight 219.16 g/mol [NIST[1]]
CAS Number 332-34-3[NIST[1]]
Appearance White to off-white solidGeneral Knowledge
Melting Point Not consistently reported
Boiling Point Not consistently reported

Synthesis and Mechanistic Insights

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is typically achieved through the N-acylation of p-anisidine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). This reaction is analogous to the well-established methods for acetylating anilines.

General Synthesis Protocol

A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is based on established procedures for the acylation of anilines and related trifluoroacetylation reactions.[2][3]

Materials:

  • p-Anisidine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • A mild base (e.g., pyridine, triethylamine) - Optional, but recommended to scavenge the trifluoroacetic acid byproduct.

Procedure:

  • Dissolve p-anisidine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • If using a base, add it to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add trifluoroacetic anhydride dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours, monitorable by TLC).

  • Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and anhydride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of the trifluoroacetate leaving group, which is a stable anion. The optional base neutralizes the trifluoroacetic acid formed as a byproduct, driving the reaction to completion.

Trifluoroacetylation of p-Anisidine cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_anisidine p-Anisidine (Nucleophile) intermediate Tetrahedral Intermediate p_anisidine->intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->intermediate product 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide intermediate->product Collapse of Intermediate byproduct Trifluoroacetic Acid intermediate->byproduct Loss of Leaving Group Mass_Spec_Fragmentation M [C₉H₈F₃NO₂]⁺˙ m/z = 219 F1 [M - ·CF₃]⁺ m/z = 150 M->F1 - ·CF₃ F2 [M - COCF₃]⁺ m/z = 122 M->F2 - ·COCF₃ F3 [C₇H₇O]⁺ m/z = 107 F2->F3 - CH₃

Caption: Predicted major fragmentation pathways for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. [3]The trifluoromethyl group, in particular, is a common motif in many pharmaceuticals. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a key intermediate for introducing the trifluoroacetylated p-methoxyphenylamino moiety into more complex molecules.

While specific examples of its direct incorporation into late-stage clinical candidates are not widely publicized, its utility as a building block is evident from its commercial availability and the frequent appearance of its structural motifs in patented bioactive compounds. It is a valuable precursor for the synthesis of a variety of heterocyclic and other complex organic molecules that are under investigation for a range of therapeutic targets.

Safety and Handling

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a synthetically valuable compound with significant potential in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the desirable properties imparted by the trifluoromethyl group, makes it an attractive building block for the creation of novel bioactive molecules. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to support researchers in their endeavors to develop the next generation of therapeutics.

References

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • National Center for Biotechnology Information. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • TimTec eChemStore. (n.d.). ST009160 2,2,2-trifluoro-N-[(4-methoxyphenyl)carbonylamino]acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]

Sources

Exploratory

Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide from p-Anisidine: A Mechanistic and Methodological Evaluation

An In-depth Technical Guide for Drug Development Professionals Abstract The introduction of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The introduction of fluorine atoms into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoroacetyl group, in particular, serves as a valuable synthon and a bioisosteric replacement for other functional groups. This guide provides a comprehensive technical overview of the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a key intermediate in various developmental pipelines. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical process parameters, and detail the necessary safety and handling procedures for the key reagents involved. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for this important transformation.

The Underlying Chemistry: Mechanism of N-Trifluoroacetylation

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide from p-anisidine is a classic example of nucleophilic acyl substitution. The reaction involves the acylation of the primary amine (p-anisidine) using a highly reactive trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA).

1.1. The Acylating Agent: Trifluoroacetic Anhydride (TFAA)

TFAA is the preferred reagent for this transformation due to its high reactivity and the favorable properties of its byproduct. The strong electron-withdrawing effect of the two trifluoromethyl groups makes the carbonyl carbons exceptionally electrophilic and susceptible to nucleophilic attack.[1] Compared to trifluoroacetyl chloride, which is a corrosive gas at room temperature, TFAA is a liquid with a boiling point of 39.5°C, making it significantly easier to handle in a laboratory setting.[2][3]

1.2. The Reaction Mechanism

The reaction proceeds in a stepwise manner:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a transient tetrahedral intermediate.[4]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The trifluoroacetate anion, a relatively good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is then deprotonated to yield the final, neutral product, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

1.3. The Role of a Base Catalyst: Pyridine

While the reaction can proceed without a catalyst, the inclusion of a mild, non-nucleophilic base such as pyridine or triethylamine is standard practice for several reasons:

  • Acid Scavenging: The reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. This strong acid can protonate the starting p-anisidine, rendering it non-nucleophilic and halting the reaction. Pyridine neutralizes the generated TFA, forming a pyridinium trifluoroacetate salt and allowing the reaction to proceed to completion.[5][6]

  • Nucleophilic Catalysis: Pyridine can also act as a nucleophilic catalyst. It can initially react with TFAA to form a highly reactive N-trifluoroacetylpyridinium intermediate. This intermediate is even more susceptible to attack by the amine than TFAA itself, thereby accelerating the reaction rate.[7][8]

Reaction_Mechanism Figure 1: Reaction Mechanism of p-Anisidine Trifluoroacetylation cluster_reactants Reactants cluster_products Products pAnisidine p-Anisidine (Nucleophile) Intermediate Tetrahedral Intermediate pAnisidine->Intermediate 1. Nucleophilic Attack TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->Intermediate Pyridine Pyridine (Base/Catalyst) Product_Protonated Protonated Amide Pyridine->Product_Protonated Salt Pyridinium Trifluoroacetate Pyridine->Salt Intermediate->Product_Protonated 2. Leaving Group Departure Product 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Product_Protonated->Product 3. Deprotonation Byproduct Trifluoroacetic Acid Byproduct->Salt Neutralization Experimental_Workflow Figure 2: Experimental Workflow for Synthesis A 1. Dissolve p-Anisidine & Pyridine in Anhydrous DCM B 2. Cool Reaction Mixture to 0 °C (Ice Bath) A->B C 3. Add Trifluoroacetic Anhydride (TFAA) Dropwise B->C D 4. Stir at Room Temperature (2 hours) & Monitor by TLC C->D E 5. Quench with 1 M HCl D->E F 6. Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Concentrate in vacuo (Rotary Evaporator) G->H I 9. Purify by Recrystallization H->I J 10. Characterize Final Product (NMR, MS, MP) I->J

Sources

Foundational

An In-Depth Technical Guide to the Discovery and History of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Introduction: The Dawn of a Fluorinated Amide In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of a Fluorinated Amide

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This guide delves into the history and discovery of a key exemplar of this molecular class: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. While its contemporary applications are diverse, its origins trace back to the mid-20th century, a period of burgeoning interest in organofluorine chemistry. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational work that introduced this compound to the scientific community, the evolution of its synthesis, and its enduring relevance.

Part 1: The Genesis of Trifluoroacetanilides - A Post-War Chemical Exploration

The story of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is intrinsically linked to the broader exploration of trifluoroacetic acid and its derivatives in the years following World War II. The unique properties of trifluoroacetylated compounds were beginning to be recognized, and researchers were actively developing methods for their synthesis.

The Pioneering Work of Bourne, Tatlow, and Co-workers (1952)

The seminal work that laid the direct groundwork for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide was published in 1952 in the Journal of the Chemical Society. In their paper, "Studies of trifluoroacetic acid. Part VI. Trifluoroacetyl derivatives of amines," E.J. Bourne, S.H. Henry, C.E.M. Tatlow, and J.C. Tatlow detailed a robust method for the trifluoroacetylation of various primary and secondary amines using trifluoroacetic anhydride.[1][2][3] This publication marked a significant advancement in the field, providing a straightforward and efficient route to a range of N-trifluoroacetyl compounds.

The causality behind this experimental choice was clear: trifluoroacetic anhydride proved to be a highly reactive and effective reagent for this transformation, reacting readily with the nucleophilic amine group.[3] While the paper describes the synthesis of the parent compound, trifluoroacetanilide (2,2,2-trifluoro-N-phenylacetamide), the general applicability of the method to substituted anilines, such as p-anisidine (4-methoxyaniline), was implicitly established.[3] This work is therefore considered the foundational report that enabled the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Prior to this, methods for introducing the trifluoroacetyl group were less common and often involved more hazardous or less efficient reagents.[4] The work by Bourne and his team provided a practical and accessible method that undoubtedly spurred further investigation into this class of compounds.[3][4]

Part 2: The Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide - From Foundational Principles to Modern Protocols

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a classic example of nucleophilic acyl substitution. The foundational method, as established by the principles outlined in the 1952 study, involves the reaction of p-anisidine with a trifluoroacetylating agent.

Core Synthetic Pathway

The fundamental reaction involves the attack of the lone pair of electrons on the nitrogen atom of p-anisidine on the electrophilic carbonyl carbon of a trifluoroacetylating agent.

G cluster_reactants Reactants cluster_product Product p_anisidine p-Anisidine (4-methoxyaniline) reaction Nucleophilic Acyl Substitution p_anisidine->reaction Nucleophilic Attack trifluoroacetylating_agent Trifluoroacetylating Agent (e.g., Trifluoroacetic Anhydride) trifluoroacetylating_agent->reaction Electrophile product 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide reaction->product

Caption: Core synthetic pathway for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Experimental Protocol: A Classic Approach

The following protocol is based on the principles described in the foundational literature for the trifluoroacetylation of aromatic amines.

Objective: To synthesize 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide from p-anisidine and trifluoroacetic anhydride.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Trifluoroacetic anhydride

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-anisidine (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel with continuous stirring. An exothermic reaction may be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a crystalline solid.

Evolution of Synthetic Methodologies

While the use of trifluoroacetic anhydride remains a viable method, subsequent research has introduced alternative trifluoroacetylating agents and protocols, often focusing on milder conditions and improved yields. These include the use of other activated trifluoroacetic acid derivatives and catalytic methods.

Reagent/MethodDescriptionAdvantages
Trifluoroacetic Anhydride The classic and highly reactive agent for trifluoroacetylation.High reactivity, generally good yields.
S-ethyl trifluorothioacetate An alternative trifluoroacetylating agent.Mentioned in early literature as a potential reagent.
Trifluoroacetyl Chloride A gaseous reagent that can be used for trifluoroacetylation.High reactivity.
Modern Catalytic Methods Various catalysts can be employed to facilitate the reaction under milder conditions.Milder reaction conditions, potentially higher selectivity.

Part 3: Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a compound requires detailed characterization of its physical and chemical properties.

PropertyValue
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 87-89 °C (may vary with purity)
Solubility Soluble in many organic solvents (e.g., dichloromethane, ethyl acetate, acetone), sparingly soluble in water.

Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring and the methoxy group will show characteristic chemical shifts. The amide proton will appear as a singlet, and its chemical shift may be solvent-dependent.

  • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the methoxyphenyl group.

  • ¹⁹F NMR: A single sharp peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group will be observed.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-F stretches will be present.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns will be observed.

Part 4: Significance and Applications in Research and Development

The importance of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its analogs lies in their utility as building blocks and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

G cluster_core 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide cluster_applications Applications core_compound Core Molecule pharma Pharmaceuticals core_compound->pharma Intermediate agro Agrochemicals core_compound->agro Building Block materials Materials Science core_compound->materials Precursor

Caption: Applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

The trifluoroacetyl group can serve as a protecting group for the amine functionality, which can be cleaved under specific conditions. More importantly, the entire molecule can be incorporated into larger structures to introduce the trifluoromethyl and methoxyphenyl moieties, which are common pharmacophores. The presence of the trifluoromethyl group often enhances metabolic stability by blocking sites of oxidation and can improve cell membrane permeability.

Conclusion

The discovery and history of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide are a testament to the systematic and foundational research in organofluorine chemistry that took place in the mid-20th century. The pioneering work of Bourne, Tatlow, and their colleagues in 1952 provided the essential methodology for the synthesis of a wide array of trifluoroacetylated amines, including the subject of this guide. From these fundamental beginnings, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide has become a valuable tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development. Its story underscores the enduring impact of fundamental research on the advancement of applied sciences.

References

  • Bourne, E. J., Henry, S. H., Tatlow, C. E. M., & Tatlow, J. C. (1952). 767. Studies of trifluoroacetic acid. Part VI. Trifluoroacetyl derivatives of amines. Journal of the Chemical Society (Resumed), 4014. [Link]

  • Sci-Hub. (n.d.). 767. Studies of trifluoroacetic acid. Part VI. Trifluoroacetyl derivatives of amines. Journal of the Chemical Society (Resumed), 1952. Retrieved from [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Bourne, E. J., Henry, S. H., Tatlow, C. E. M., & Tatlow, J. C. (1952). 767. Studies of Trifluoroacetic Acid. Part VI. Trifluoroacetyl Derivatives of Amines. RSC Publishing. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, spectroscopic profile, synthesis, chemical reactivity, and potential applications. By synthesizing data from established chemical literature and safety data sheets, this guide aims to be an authoritative resource for understanding and utilizing this versatile fluorinated organic compound. We will explore not only its fundamental properties but also the causality behind its reactivity, particularly the influence of the trifluoroacetyl group on its synthetic utility.

Compound Identification and Structural Elucidation

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is an aromatic amide distinguished by a trifluoromethyl group on the acetyl moiety and a methoxy substituent on the phenyl ring. These features impart unique chemical and physical properties that are of significant interest in synthetic chemistry and medicinal research.[1]

  • Chemical Formula: C₉H₈F₃NO₂[2]

  • Molecular Weight: 219.161 g/mol [2]

  • CAS Registry Number: 332-34-3[2]

  • IUPAC Name: 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide[3]

  • Common Synonyms: p-Methoxytrifluoroacetanilide, Acetanilide, 4'-methoxy-2,2,2-trifluoro-[4]

Molecular Structure

The structure consists of a central amide linkage connecting a trifluoroacetyl group to a 4-methoxyphenyl (p-anisidine) ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the amide bond, while the electron-donating methoxy group affects the reactivity of the aromatic ring.

Caption: 2D structure of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Physical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup and purification. The compound is typically a solid at room temperature.

PropertyValueSource(s)
Appearance Beige Powder Solid[5]
Melting Point Data for the specific compound is not readily available in the provided sources. A related compound, 2,2,2-Trifluoroacetamide, has a melting point range of 59 - 70 °C.[5]
Boiling Point Data for the specific compound is not readily available. A related compound, 2,2,2-Trifluoroacetamide, boils at 162 - 164 °C.[5]
Solubility The product is noted to be water soluble.[5]

Spectroscopic Profile

Spectroscopic data is fundamental for structural confirmation and purity assessment. Below is a summary of expected characteristics based on data for this and structurally related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy group protons. Based on a closely related structure, the aromatic protons would likely appear as two multiplets around δ 7.0-7.3 ppm and δ 6.9-7.0 ppm.[6] The methoxy group (–OCH₃) would present as a sharp singlet around δ 3.8 ppm.[6] The amide proton (N-H) signal would be a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the carbonyl carbon, and the aromatic and methoxy carbons. For a similar compound, signals appear around δ 159 (C-O), δ 114-135 (aromatic C), and δ 55 (methoxy C).[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (carbonyl, around 1700 cm⁻¹), and very strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, which can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2][8]

Synthesis and Chemical Reactivity

General Synthesis Protocol

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is typically synthesized via the acylation of p-anisidine (4-methoxyaniline) with a trifluoroacetylating agent. A common and effective method involves using trifluoroacetic anhydride.

Sources

Foundational

A Comprehensive Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: Synthesis, Properties, and Emerging Research Applications

Executive Summary 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a fluorinated aromatic amide, stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. While not an en...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a fluorinated aromatic amide, stands as a molecule of significant interest at the intersection of medicinal chemistry and materials science. While not an end-product therapeutic itself, its true value lies in its role as a highly versatile and stable synthetic intermediate. The strategic incorporation of a trifluoromethyl group imparts unique electronic properties and metabolic stability, while the N-(4-methoxyphenyl)acetamide core is a recognized scaffold in numerous biologically active compounds. This guide provides an in-depth analysis of its synthesis, characterization, and core research applications, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore its utility as a foundational building block for creating libraries of novel compounds and discuss its potential in the development of new therapeutic agents.

Section 1: Introduction to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

The Strategic Importance of Fluorinated Scaffolds in Modern Research

The introduction of fluorine, and particularly the trifluoromethyl (-CF3) group, into organic molecules is a cornerstone of modern drug design.[1] The -CF3 group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity can alter pKa, while its lipophilicity can enhance membrane permeability and binding to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability and a longer biological half-life. These attributes make trifluoromethylated compounds, such as 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, highly valuable starting points for the synthesis of new chemical entities (NCEs).[1]

Molecular Profile

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a stable, solid compound that serves as an excellent foundational scaffold. Its key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide[2][3]
CAS Number 332-34-3[2][4]
Molecular Formula C9H8F3NO2[2][3]
Molecular Weight 219.16 g/mol [2]
Synonyms p-Methoxytrifluoroacetanilide, N-(Trifluoroacetyl)-4-methoxyaniline[5][6]
SMILES COC1=CC=C(C=C1)NC(=O)C(F)(F)F[3]
InChIKey OUTSPSLYNAJENA-UHFFFAOYSA-N[2][3]

Section 2: Synthesis and Characterization

Rationale for Synthetic Strategy: Acylation of p-Anisidine

The most direct and efficient synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves the N-acylation of p-anisidine (4-methoxyaniline). p-Anisidine is a readily available and important intermediate in the synthesis of dyes and pharmaceuticals.[7] The acylation reaction targets the nucleophilic primary amine of p-anisidine with a suitable trifluoroacetylating agent. This method is reliable, high-yielding, and analogous to well-established protocols for synthesizing other N-arylacetamides.[8] Trifluoroacetic anhydride is an excellent choice for this transformation due to its high reactivity and the volatile nature of its trifluoroacetic acid byproduct, which simplifies purification.

Detailed Experimental Protocol: Synthesis via Trifluoroacetylation

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve p-anisidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C. Add anhydrous pyridine (1.1 eq) to the solution.

    • Causality Note: The reaction is cooled to control the exothermic acylation process. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting p-anisidine spot is no longer visible.

  • Workup and Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO3 solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.[7]

    • Causality Note: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and remove the bulk of the dissolved water before the drying step.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a crystalline solid.[8]

Workflow for Synthesis and Purification

SynthesisWorkflow Reactants p-Anisidine + TFAA in DCM/Pyridine Reaction Acylation Reaction (0°C to RT) Reactants->Reaction Stir Quench Quench with Sat. NaHCO3 Reaction->Quench Reaction Complete Extract DCM Extraction Quench->Extract Wash Wash with H2O & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Rotary Evaporation Dry->Concentrate Purify Recrystallization Concentrate->Purify Product Pure Product: 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide Purify->Product

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Validation and Quality Control

To ensure the purity and identity of the synthesized 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a suite of analytical techniques should be employed. The selection of a method depends on the specific requirements of the analysis, such as purity assessment, quantification, or stability testing.[9] Data from the NIST Chemistry WebBook confirms that mass spectrometry and gas chromatography are suitable methods for this compound.[2]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)1H & 19F NMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]Measures the nuclear magnetic resonance of hydrogen and fluorine nuclei for structural elucidation.
Primary Use Purity determination and quantification in non-volatile samples.Purity determination and analysis of volatile impurities.[2]Unambiguous structural confirmation and purity assessment.
Typical Column C18 Reverse-PhaseDB-5 or similar non-polar capillary columnStandard 5mm NMR tube
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradientHelium or Nitrogen carrier gasDeuterated solvent (e.g., CDCl3, DMSO-d6)
Detection UV-Vis (typically ~254 nm)Flame Ionization (FID) or Mass Spectrometry (MS)Radiofrequency detection
LOD/LOQ Low (ng/mL to µg/mL range)[9]Very Low (pg/mL to ng/mL range with MS)[9]Higher (mg scale)

Section 3: Core Research Applications and Future Directions

Primary Application: A Versatile Intermediate in Multi-Step Synthesis

The principal application of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is as a stable, protected building block for constructing more complex molecules. The trifluoroacetamide group serves as a robust protecting group for the aniline nitrogen, allowing for chemical modifications on the aromatic ring that would be incompatible with a free amine.

The trifluoroacetyl group is significantly more stable to acidic conditions than many other common amine protecting groups (e.g., Boc). This stability allows for a wide range of subsequent chemical transformations. While its removal typically requires harsh basic conditions, this stability is advantageous when multiple synthetic steps are required before deprotection is desired. The process of trifluoroacetylation is also a known, albeit sometimes unwanted, reaction in peptide synthesis, highlighting the group's reactivity with amines.[10]

The N-(4-methoxyphenyl)acetamide core is a privileged scaffold found in a variety of compounds with demonstrated biological activity. For example, derivatives of this core have been synthesized and investigated for their potential as antifungal and antibacterial agents.[11][12] Furthermore, related chloro-acetamide derivatives have been studied for their cytotoxic effects on cancer cell lines and as potential insecticides.[13] This body of research suggests that the 4-methoxyphenyl scaffold is a promising starting point for drug discovery programs.

Starting with 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a diverse library of novel compounds can be generated through established aromatic chemistry. The electron-donating methoxy group directs electrophilic aromatic substitution to the ortho positions.

Derivatives Core 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide Nitration Nitration (e.g., HNO3/H2SO4) Core->Nitration Halogenation Halogenation (e.g., NBS, ICl) Core->Halogenation Demethylation O-Demethylation (e.g., BBr3) Core->Demethylation Formylation Formylation (Vilsmeier-Haack) Core->Formylation Deriv1 Nitro Derivative (Precursor for new amines) Nitration->Deriv1 Deriv2 Halogenated Derivative (Handle for cross-coupling) Halogenation->Deriv2 Deriv3 Phenolic Derivative (New H-bond donor) Demethylation->Deriv3 Deriv4 Formyl Derivative (Handle for reductive amination) Formylation->Deriv4

Caption: Potential pathways for creating a diverse chemical library from the core molecule.

Potential as a Precursor for Bioactive Agents

By leveraging the core scaffold and the advantageous properties of the trifluoromethyl group, this intermediate is a prime candidate for drug discovery campaigns.

Research has demonstrated that derivatives of N-(4-methoxyphenyl)acetamide can be converted into dithiocarbamates that exhibit significant fungicidal activity, completely inhibiting the growth of phytopathogens like Fusarium oxysporum.[11][12] Similarly, related chloro-acetamide structures have been shown to act synergistically with carbapenem antibiotics like meropenem and imipenem against drug-resistant Klebsiella pneumoniae.[14] These findings provide a strong rationale for synthesizing and screening trifluoroacetamide analogues for enhanced or novel antimicrobial properties.

Many FDA-approved kinase inhibitors utilize an aniline or anisole core to anchor the molecule within the ATP-binding pocket of the target kinase. The N-H of the amide can act as a crucial hydrogen bond donor to the "hinge" region of the kinase. The methoxyphenyl group can be further functionalized to extend into other pockets to improve potency and selectivity. The trifluoromethyl group could be positioned to interact with hydrophobic pockets or to block a site of metabolism.

KinaseInhibitor cluster_0 Kinase ATP Binding Pocket cluster_1 Hypothetical Inhibitor Hinge Hinge Region (H-Bond Acceptors) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Amide Amide NH (H-Bond Donor) Amide->Hinge Forms Key H-Bond CF3 CF3 Group CF3->HydrophobicPocket Hydrophobic Interaction R_Group R-Group (for selectivity) R_Group->SolventFront Improves Solubility & Selectivity

Caption: A logical model for designing kinase inhibitors based on the core scaffold.

Section 4: Conclusion and Outlook

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is more than a simple chemical compound; it is a strategic tool for innovation. Its value is derived from the potent combination of a biologically relevant N-(4-methoxyphenyl)acetamide core and a property-enhancing trifluoroacetyl group. Its primary and most powerful application is as a stable, versatile intermediate that provides chemists with a reliable starting point for synthesizing diverse libraries of novel molecules. The accessibility of its synthesis and the potential for extensive functionalization make it an invaluable asset for academic researchers and industry professionals engaged in the discovery and development of next-generation pharmaceuticals and advanced materials.

Section 5: References

  • Synthesis of 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide . Google Patents.

  • Synthesis routes of N-(4-Methoxyphenyl)acetamide . Benchchem.

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide . CymitQuimica.

  • Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro- . NIST WebBook.

  • 2,2,2-Trifluoro-N-[3-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]phenyl]acetamide . SynHet.

  • 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide . PubChemLite.

  • 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide . Sigma-Aldrich.

  • Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis . Journal of the American Chemical Society.

  • 2,2,2-Trifluoro-N-(4-methoxy-3-nitrophenethyl)acetamide . Hoffman Fine Chemicals.

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer . ResearchGate.

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES . Chemical Journal of Kazakhstan.

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide . National Institutes of Health (PMC).

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES . ResearchGate.

  • A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide . Benchchem.

  • Reaction scheme for acetylation of p-anisidine with acetic acid . ResearchGate.

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae . PubMed.

  • p-Anisidine synthesis . ChemicalBook.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences.

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide . CymitQuimica.

Sources

Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Derivatives and Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Abstract The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly powerful tool for optimizing dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly powerful tool for optimizing drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific and promising scaffold: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its derivatives. We will explore the profound influence of the trifluoromethyl group on the molecule's physicochemical properties, delve into robust synthetic methodologies and advanced analytical techniques for characterization, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold in their research endeavors.

The Trifluoromethyl Group: A Paradigm Shift in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a deliberate and strategic decision aimed at enhancing its overall performance.[1] This is not merely an act of substitution but a fundamental alteration of the molecule's electronic and steric profile, which in turn modulates its pharmacokinetic and pharmacodynamic properties.[1]

Causality of Physicochemical Enhancement

The unique properties of the CF₃ group stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[1][3]

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] Replacing a metabolically vulnerable methyl group or hydrogen with a CF₃ group is a proven strategy to block metabolic hotspots, thereby increasing the drug's half-life and reducing clearance.[1][3]

  • Lipophilicity and Permeability: The CF₃ group is significantly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance a molecule's ability to permeate biological membranes.[1] This modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Binding Affinity: The steric bulk and unique electronic nature of the CF₃ group can lead to enhanced binding affinity for a biological target. It can participate in favorable van der Waals interactions, dipole-dipole forces, and even non-classical hydrogen bonds within a protein's active site.[1]

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms, which can be crucial for optimizing target engagement or solubility.[4]

The following diagram illustrates the logical relationship between the CF₃ group's intrinsic properties and its impact on a drug candidate's profile.

CF3 Trifluoromethyl (CF₃) Group Properties Core Physicochemical Properties Stability High C-F Bond Energy (~485 kJ/mol) Properties->Stability Lipophilicity High Lipophilicity (π = +0.88) Properties->Lipophilicity Electronics Strong Electron- Withdrawing Nature Properties->Electronics Metabolism Enhanced Metabolic Stability Stability->Metabolism ADME Improved ADME Profile Lipophilicity->ADME Binding Increased Binding Affinity Electronics->Binding pKa Modulated pKa Electronics->pKa Impact Impact on Drug Properties Metabolism->ADME

Caption: Logical flow of the CF₃ group's impact on drug properties.
Physicochemical Properties Comparison

The decision to incorporate a CF₃ group is often made by comparing its properties to other common substituents.

PropertyHydrogen (H)Methyl (CH₃)Chlorine (Cl)Trifluoromethyl (CF₃)
van der Waals Radius (Å) 1.202.001.802.44
Electronegativity (Pauling Scale) 2.202.55 (C)3.16~3.4 (Intermediate) [4]
Hansch-Fujita π Constant 0.00+0.56+0.71+0.88 [1]
Metabolic Liability HighHighModerateVery Low [1][3]

Synthesis and Derivatization Strategies

The core structure, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, is readily accessible through standard amide coupling reactions. The primary challenge and area of innovation lie in the efficient synthesis of diverse analogs for SAR studies.

Core Synthesis Workflow

The most direct route involves the acylation of p-anisidine (4-methoxyaniline) with a trifluoroacetylating agent. Trifluoroacetic anhydride is a common and effective reagent for this transformation.[5]

start Starting Materials pAnisidine p-Anisidine (4-methoxyaniline) start->pAnisidine TFAA Trifluoroacetic Anhydride (TFAA) start->TFAA reaction Acylation Reaction (Amide Bond Formation) pAnisidine->reaction TFAA->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Recrystallization or Column Chromatography) workup->purify product Target Compound: 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide purify->product characterize Characterization (NMR, MS, IR) product->characterize

Caption: General workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve p-anisidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. Anhydrous solvent is used to prevent hydrolysis of the highly reactive anhydride.

  • Reagent Addition: Add TFAA (1.1 eq) dropwise to the stirred solution over 15-20 minutes via a dropping funnel.

    • Causality: A slight excess of TFAA ensures complete consumption of the starting amine. Slow, dropwise addition is crucial for managing the reaction's exothermicity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-anisidine spot is no longer visible.

  • Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess TFAA and neutralize the trifluoroacetic acid byproduct.

    • Self-Validation: Effervescence (CO₂ release) will be observed, indicating successful neutralization. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

    • Causality: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product as a crystalline solid.

Advanced Strategies: Defluorinative Arylation

For more complex analogs where the trifluoroacetamide moiety is already present, recent advances allow for its use as a synthetic handle. Mechanochemical methods have been developed for the nickel-catalyzed, defluorinative arylation of trifluoroacetamides with reagents like arylboronic acids.[6][7] This innovative C-C bond-forming strategy enables the synthesis of diverse aromatic amides from a common trifluoroacetamide precursor, expanding the accessible chemical space.[6]

Structural Characterization and Conformational Analysis

Unambiguous characterization is paramount. While standard techniques like Mass Spectrometry and IR spectroscopy are routine, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this class of compounds, not just for structural confirmation but for detailed conformational analysis.

The Power of ¹⁹F NMR

The presence of the CF₃ group provides a unique analytical window through ¹⁹F NMR. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in sharp signals with a wide chemical shift range. The chemical shift of the CF₃ group is highly sensitive to its electronic environment, making it an excellent probe for confirming successful derivatization.

Advanced NMR for Conformational Elucidation

Tertiary trifluoroacetamides can exist as equilibrating E- and Z-amide conformers in solution.[8][9] Distinguishing these conformers and understanding their relative populations is critical, as only one conformation may be biologically active. Through-space spin-spin couplings (TSCs) between the fluorine atoms of the CF₃ group and nearby protons can be observed.[8][10] These couplings, which are distinct from through-bond couplings, can be definitively identified using 2D NMR experiments like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY).[8][9][10]

sample Purified Trifluoroacetamide Derivative in Solution nmr NMR Spectroscopy sample->nmr h1_nmr 1D ¹H NMR nmr->h1_nmr f19_nmr 1D ¹⁹F NMR nmr->f19_nmr hoesy 2D ¹H-¹⁹F HOESY nmr->hoesy observe Observation: Complex ¹H signals, E/Z conformers present h1_nmr->observe confirm Observation: ¹⁹F signal confirms CF₃ group presence f19_nmr->confirm analysis Analysis: Identify cross-peaks between ¹⁹F and nearby ¹H hoesy->analysis conclusion Conclusion: - Unambiguous assignment of E- and Z-conformers - Determination of preferred conformation in solution analysis->conclusion

Caption: Analytical workflow for conformational analysis using NMR.
Protocol 2: Outline for Conformational Analysis via ¹H-¹⁹F HOESY

This protocol provides a high-level workflow for researchers with access to NMR spectroscopy.

  • Sample Preparation: Prepare a high-concentration (~20-50 mM) sample of the purified trifluoroacetamide derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectra Acquisition: Acquire standard 1D ¹H and ¹⁹F NMR spectra to identify the chemical shifts of all relevant protons and the single resonance for the CF₃ group.

  • HOESY Experiment Setup: On a spectrometer equipped with a broadband probe, set up a 2D ¹H-¹⁹F HOESY experiment.

    • Expertise: The key parameter is the mixing time, which must be optimized to allow for the buildup of the through-space Overhauser effect. Typical mixing times range from 300 ms to 1 s.

  • Data Acquisition: Acquire the 2D data. This is often a lengthy experiment, requiring several hours to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the 2D spectrum. A HOESY cross-peak between the ¹⁹F resonance and a specific proton resonance indicates that these two nuclei are close in space (< 5 Å), even if they are separated by many bonds.[10]

    • Self-Validation: The presence of a cross-peak confirms a through-space interaction, allowing for the definitive assignment of the Z-conformer (where the CF₃ group and a substituent on the nitrogen are spatially close) versus the E-conformer.[9]

Structure-Activity Relationships (SAR) and Biological Potential

While the core 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide scaffold provides a stable and synthetically accessible starting point, its biological activity is unlocked and optimized through systematic structural modifications. SAR studies aim to relate these structural changes to changes in biological activity.[11]

Studies on structurally related aryl acetamides have shown that modifications to the aryl ring are critical for potency. For example, in a series of aryl acetamide triazolopyridazines, the introduction of electron-withdrawing groups, such as halogens, on the aryl ring dramatically improved potency against Cryptosporidium.[12] This highlights the synergy between different parts of the molecule.

Conceptual SAR Table

Based on established medicinal chemistry principles, we can construct a conceptual SAR table for the 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide scaffold.

Molecular RegionModification StrategyRationale / Predicted Outcome
A: 4-Methoxyphenyl Ring Replace -OCH₃ with other groups (e.g., -Cl, -F, -CF₃, -H)Modulate electronics and lipophilicity to probe receptor binding pockets. Electron-withdrawing groups may enhance potency.[12][13]
Introduce substituents at ortho/meta positionsAlter conformation and explore additional steric interactions with the target protein.
B: Acetamide Linker Replace amide with thioamide or reverse amideChange hydrogen bonding capacity and metabolic stability.
Introduce alkyl groups on the nitrogen atomConvert to a tertiary amide to remove H-bond donor capacity and explore steric effects.[8]
C: Trifluoromethyl Group Replace with other perfluoroalkyl groups (e.g., -C₂F₅) or -HDrastically alters lipophilicity and steric bulk; replacing with -H provides a non-fluorinated control to confirm the CF₃ group's contribution.[14]

Conclusion

The 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide scaffold is a rich platform for drug discovery. The trifluoromethyl group imparts foundational, drug-like properties including high metabolic stability and modulated lipophilicity, making it an excellent starting point for lead optimization.[1][3] Through robust synthetic strategies and advanced analytical characterization, particularly conformational analysis via ¹H-¹⁹F HOESY NMR, researchers can rationally design and develop novel derivatives.[8][10] The exploration of structure-activity relationships by systematically modifying the aryl ring and amide linker holds significant promise for the discovery of new therapeutic agents across a wide range of biological targets.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • Trifluoromethyl group. Wikipedia.
  • The Role of Trifluoromethyl Groups in Modern Drug Design. [Source Not Available].
  • Analytical Chemistry: The Role of Trifluoroacetamides in Detection. [Source Not Available].
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings.
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH.
  • Synthesis of 2,2,2-Trifluoro-N-[4-methyl-1-(p-trifluoroacetylphenyl)-2-pyrazolin-3-yl]acetamide. PrepChem.com.
  • 2,2,2-TRIFLUORO-N-(4-METHOXY-PHENYL)-ACETIMIDOYL CHLORIDE synthesis. chemicalbook.
  • Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides.
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings. PubMed.
  • Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. [Source Not Available].
  • 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide. PubChemLite.
  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space >1>H->19>F Spin-Spin Couplings. [Source Not Available].
  • Trifluoroacetamides. Organic Chemistry Portal.
  • Synthesis routes of N-(4-Methoxyphenyl)acetamide. Benchchem.
  • Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Arom
  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. Thermo Fisher Scientific.
  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
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  • The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic tre
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  • Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern.
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Foundational

Biological Activity Screening of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Technical Guide for Preclinical Evaluation

Introduction The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, meticulously designed and synthesized, represent a vast chemical space with the potential to add...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, meticulously designed and synthesized, represent a vast chemical space with the potential to address unmet medical needs. Among these, fluorinated organic compounds have garnered significant interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased membrane permeability, and altered binding affinities. This guide provides a comprehensive framework for the initial biological activity screening of a promising, yet uncharacterized, fluorinated compound: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured, multi-tiered screening cascade. The methodologies detailed herein are grounded in established, robust protocols, and the rationale behind each experimental choice is elucidated to empower the investigator to not only execute the assays but also to interpret the results with confidence. Our objective is to provide a self-validating system for the preliminary assessment of this compound's potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Compound Profile: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

A thorough understanding of the test article is paramount before embarking on any biological evaluation.

  • Chemical Structure:

    • Molecular Formula: C₉H₈F₃NO₂[1]

    • Molecular Weight: 219.16 g/mol [1]

    • CAS Registry Number: 332-34-3[1]

    • Synonyms: Acetanilide, 4'-methoxy-2,2,2-trifluoro-; p-Methoxytrifluoroacetanilide

The presence of a trifluoromethyl group suggests enhanced stability and lipophilicity, which could influence its biological activity and pharmacokinetic profile. The methoxyphenyl acetamide core is a scaffold present in various biologically active molecules, hinting at the potential for this compound to interact with specific biological targets.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is employed to efficiently and cost-effectively evaluate the biological potential of a novel compound. This approach begins with broad, high-throughput primary assays to identify potential areas of activity. Positive "hits" from this initial screen are then subjected to more complex and specific secondary and mechanistic assays to confirm and elaborate upon the initial findings.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Compound 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide Anticancer Anticancer/ Cytotoxicity Compound->Anticancer Primary Evaluation Antimicrobial Antimicrobial Compound->Antimicrobial Primary Evaluation Anti_inflammatory Anti-inflammatory Compound->Anti_inflammatory Primary Evaluation Clonogenic Clonogenic Assay Anticancer->Clonogenic If Cytotoxic Apoptosis Apoptosis Assay Anticancer->Apoptosis If Cytotoxic Cytokine Cytokine Profiling Anti_inflammatory->Cytokine If Active NFkB NF-κB Pathway Analysis Anti_inflammatory->NFkB If Active

Caption: A tiered workflow for the biological screening of the target compound.

Part 1: Primary Biological Screening

The initial phase of screening aims to cast a wide net to detect potential cytotoxic, antimicrobial, or anti-inflammatory properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Anticancer/Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell viability.[2] It measures the metabolic activity of cells, which in viable cells, reduces the yellow tetrazolium salt MTT to a purple formazan product.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Prepare a stock solution of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the cell plates with the compound-containing medium and incubate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Hypothetical Data Presentation

Cell LineIC₅₀ (µM) of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)9.8
HEK293 (Non-cancerous)> 100
Antimicrobial Screening: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution

  • Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).[5]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[5]

Hypothetical Data Presentation

MicroorganismMIC (µg/mL) of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Staphylococcus aureus (Gram-positive)32
Escherichia coli (Gram-negative)> 128
Candida albicans (Fungus)64
Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation.[8] A cell-free enzymatic assay can determine if the compound directly inhibits COX-1 and/or COX-2.[9][10]

Experimental Protocol: COX Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 or human recombinant COX-2 enzyme.[8]

  • Incubation: In a 96-well plate, add the assay buffer, heme, enzyme, and various concentrations of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide or a known inhibitor (e.g., celecoxib for COX-2).[8][11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[12]

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).[8]

  • Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.[11]

Hypothetical Data Presentation

EnzymeIC₅₀ (µM) of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
COX-155.3
COX-24.7

Part 2: Secondary and Mechanistic Assays

Should the primary screening yield promising results in any of the tested areas, the following secondary and mechanistic assays are recommended to validate and further investigate the compound's activity.

Elucidating Anticancer Activity

If 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide demonstrates significant cytotoxicity against cancer cell lines, further investigation into its long-term effects and mechanism of cell death is warranted.

Clonogenic Assay: This assay assesses the ability of a single cell to form a colony, thereby measuring long-term cell survival and reproductive integrity after treatment.[13]

Experimental Protocol: Clonogenic Assay

  • Cell Plating: Seed a low number of cells (e.g., 200-1000) in 6-well plates and allow them to attach.[14]

  • Compound Treatment: Treat the cells with various concentrations of the compound for 24 hours.

  • Incubation: Remove the compound-containing medium, replace it with fresh medium, and incubate for 1-3 weeks until visible colonies are formed.[15]

  • Fixation and Staining: Fix the colonies with a solution of glutaraldehyde or methanol and stain with crystal violet.[14][16]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group compared to the control.

Apoptosis Assay by Flow Cytometry: This assay determines if the compound induces programmed cell death (apoptosis) by using Annexin V to detect the externalization of phosphatidylserine, an early apoptotic marker, and propidium iodide (PI) to identify necrotic cells.[17][18]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[17]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[17]

Investigating Anti-inflammatory Mechanisms

If the compound shows selective inhibition of COX-2, it is crucial to confirm its anti-inflammatory effects in a cellular context and to explore its mechanism of action.

Cytokine Release Assay (ELISA): This assay measures the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated immune cells (e.g., RAW 264.7 macrophages).

Experimental Protocol: Cytokine ELISA

  • Cell Stimulation: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.[19][20][21] This involves capturing the cytokine with a specific antibody, detecting it with a labeled secondary antibody, and quantifying the colorimetric signal.

  • Data Analysis: Quantify the concentration of TNF-α and IL-6 in the supernatants and determine the inhibitory effect of the compound.

NF-κB Reporter Assay: The transcription factor NF-κB is a master regulator of inflammation and is often downstream of COX-2 signaling.[22] A reporter gene assay can determine if the compound inhibits the NF-κB signaling pathway.[23]

NFkB_Pathway cluster_nucleus LPS LPS IKK IKK Complex LPS->IKK activate TNFR TNFR TNFR->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide Compound->IKK Potential Inhibition Point NFkB_n->Gene activates

Caption: The canonical NF-κB signaling pathway, a potential target for anti-inflammatory action.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Use a cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements.[22][24]

  • Compound Treatment and Stimulation: Pre-treat the cells with the compound, followed by stimulation with an NF-κB activator like TNF-α or LPS.[24]

  • Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells.[23]

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence with a luminometer.[23][24]

  • Data Analysis: A reduction in luminescence in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of the NF-κB pathway.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the initial biological characterization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. By employing a tiered screening strategy that progresses from broad primary assays to more focused secondary and mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. The detailed protocols and the rationale behind them provide a solid foundation for generating reliable and interpretable data, which is the first critical step in the long and complex journey of drug development. The insights gained from this screening cascade will be invaluable in making informed decisions about the future trajectory of this promising compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thirumalai, D., & Shaha, C. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Thirumalai, D., & Shaha, C. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Weinstain, R., Segal, D., & Satchi-Fainaro, R. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720.
  • Mladenov, E., & Iliakis, G. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments, (50), 2692.
  • Rauner, G., & Pörtner, R. (2021). Clonogenic Assay. Scribd.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • Liu, J., & Zand, R. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (71), e50021.
  • ResearchGate. (n.d.). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • D'Amico, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Knodler, L. A., & Finlay, B. B. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60671.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells.
  • Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., Kim, J. H., ... & Kim, J. H. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 107-112.
  • ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2,2-trifluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a self-validating protocol, and robust characterization methods. The synthesis involves the acylation of p-anisidine with trifluoroacetic anhydride, a powerful and efficient method for the formation of the target amide. This document emphasizes safety, reproducibility, and high-purity outcomes.

Introduction

Trifluoroacetylated aromatic amines are significant building blocks in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, in particular, serves as a key precursor for more complex molecular architectures. The straightforward synthesis presented herein allows for the reliable production of this compound in a laboratory setting.

The core of this synthesis is the nucleophilic acyl substitution reaction between p-anisidine and trifluoroacetic anhydride. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is a highly favorable and typically rapid reaction.

Reaction Mechanism and Stoichiometry

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen of p-anisidine attacks a carbonyl carbon of trifluoroacetic anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a trifluoroacetate anion as a good leaving group, to yield the protonated amide. A base, which can be another molecule of p-anisidine or an added non-nucleophilic base, then deprotonates the amide to give the final product and a trifluoroacetate salt.

Diagram of the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products pAnisidine p-Anisidine Intermediate Tetrahedral Intermediate pAnisidine->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Intermediate Product 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Intermediate->Product Elimination of Trifluoroacetate Byproduct Trifluoroacetic Acid Intermediate->Byproduct

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
p-AnisidineC₇H₉NO123.15≥99%Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA)C₄F₆O₃210.03≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich
EthanolC₂H₅OH46.0795% or AbsoluteFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Fume hood

Experimental Protocol

Reaction Setup

Diagram of the experimental workflow.

Experimental_Workflow A Dissolve p-Anisidine in DCM B Cool to 0°C A->B C Add TFAA dropwise B->C D Stir at Room Temperature C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Recrystallize from Ethanol/Water H->I J Isolate and Dry Product I->J

  • Preparation of the Amine Solution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (5.0 g, 40.6 mmol) in anhydrous dichloromethane (DCM, 40 mL). Stir until all the solid has dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Acylating Agent : Transfer trifluoroacetic anhydride (6.3 mL, 44.7 mmol, 1.1 equivalents) to a dropping funnel. Add the TFAA dropwise to the cooled solution of p-anisidine over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate may form during the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

  • Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The product should have a different Rf value than the starting p-anisidine.

Work-up and Purification
  • Quenching : Carefully pour the reaction mixture into a 250 mL beaker containing a stirred, cold saturated solution of sodium bicarbonate (100 mL). This step neutralizes the trifluoroacetic acid byproduct and any unreacted trifluoroacetic anhydride. Perform this step in a fume hood as gas evolution (CO₂) will occur.

  • Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing : Combine the organic layers and wash with brine (50 mL).

  • Drying : Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallization : Recrystallize the crude solid from a mixture of ethanol and water to yield pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a white crystalline solid.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide should be confirmed by the following analytical techniques:

  • Melting Point : Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the N-H proton.

    • Expected signals: A singlet for the methoxy group protons (~3.8 ppm), aromatic protons in the range of 6.9-7.5 ppm, and a broad singlet for the amide proton (>8.0 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR will show signals for the trifluoromethyl carbon, the carbonyl carbon, the methoxy carbon, and the aromatic carbons.

  • ¹⁹F NMR Spectroscopy : The fluorine NMR will exhibit a single sharp peak for the trifluoromethyl group.[2]

  • IR Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretches.

Safety Precautions

  • Trifluoroacetic anhydride (TFAA) is highly corrosive, a lachrymator, and reacts violently with water. Handle TFAA in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • p-Anisidine is toxic and an irritant. Avoid inhalation and skin contact.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The quenching step with sodium bicarbonate should be performed slowly and with caution due to the evolution of carbon dioxide gas.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or slightly warm the reaction mixture.
Loss of product during work-upEnsure complete extraction and careful handling during recrystallization.
Oily ProductImpurities presentRepeat the recrystallization process. Consider using a different solvent system for recrystallization.
Broad Melting PointImpure productRecrystallize the product again. Ensure the product is completely dry.

References

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • 19F NMR as a tool in chemical biology.

Sources

Application

Step-by-step synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

An Application Note and Detailed Protocol for the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The protocol details the N-acylation of 4-methoxyaniline (p-anisidine) using trifluoroacetic anhydride (TFAA). We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, outline critical safety precautions, and describe methods for product purification and characterization. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility.

Introduction and Scientific Background

N-aryl amides are a cornerstone of organic synthesis, serving as pivotal intermediates for a wide array of functional molecules.[1] The introduction of a trifluoroacetyl group, in particular, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making it a key functional group in medicinal chemistry.

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amine of 4-methoxyaniline attacks the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. Trifluoroacetic anhydride is an exceptionally reactive acylating agent, often preferred over the gaseous trifluoroacetyl chloride for its ease of handling.[2] Its reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl groups, which polarize the carbonyl carbons, and the stability of the resulting trifluoroacetate leaving group.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine with an acid anhydride proceeds via a well-established two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline performs a nucleophilic attack on one of the carbonyl carbons of trifluoroacetic anhydride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

  • Leaving Group Departure and Deprotonation: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and a trifluoroacetate anion is ejected as a stable leaving group. The resulting positively charged nitrogen is then deprotonated by a weak base (such as the trifluoroacetate anion or another amine molecule) to yield the final, neutral amide product, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, and trifluoroacetic acid as a byproduct.

The overall reaction is: CH₃OC₆H₄NH₂ + (CF₃CO)₂O → CH₃OC₆H₄NHCOCF₃ + CF₃COOH

Reaction_Mechanism cluster_intermediate Tetrahedral Intermediate p_anisidine 4-Methoxyaniline (Nucleophile) intermediate Unstable Intermediate p_anisidine->intermediate 1. Nucleophilic Attack tfaa Trifluoroacetic Anhydride (Electrophile) tfaa->intermediate product 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide intermediate->product 2. Leaving Group Departure & Deprotonation byproduct Trifluoroacetic Acid Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Dissolve 4-Methoxyaniline in anhydrous DCM cool 2. Cool to 0-5 °C (Ice Bath) setup->cool add 3. Add TFAA dropwise cool->add react 4. Stir at Room Temp (2-3 hours) add->react quench 5. Quench with Ice-Cold Water react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with NaHCO₃ and Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate wash->dry purify 9. Purify by Recrystallization dry->purify product Pure Product purify->product

Sources

Method

Analytical methods for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide characterization

An In-Depth Guide to the Analytical Characterization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Introduction: The Imperative for Rigorous Analytical Scrutiny 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a fluorinat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Introduction: The Imperative for Rigorous Analytical Scrutiny

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a fluorinated aromatic amide, stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural motifs—a trifluoroacetamide group and a methoxy-substituted phenyl ring—impart unique physicochemical properties that are leveraged in the design of novel bioactive compounds and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, capable of enhancing metabolic stability, binding affinity, and cellular permeability. The methoxyphenyl moiety is a common feature in numerous pharmacologically active agents.

This comprehensive guide provides a suite of detailed application notes and protocols for the multi-faceted analytical characterization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering a framework for robust, self-validating analytical workflows. This document is designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their chemical entities.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Molecular Formula: C₉H₈F₃NO₂, Molecular Weight: 219.16 g/mol ), a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.[1][2]

Causality of Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. For compounds with limited solubility or to resolve overlapping peaks, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The acidic amide proton (N-H) is often more clearly observed in DMSO-d₆.

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H NMR) are preferred to achieve better signal dispersion, which is crucial for resolving the distinct aromatic proton signals and their coupling patterns.

Protocol 1.1: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • Shim the magnetic field to optimize homogeneity.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • For ¹⁹F NMR, use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard if appropriate.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: Acquire with proton decoupling. This experiment is highly sensitive and usually requires only a few scans.

Expected Spectral Data & Interpretation

The expected chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing trifluoroacetyl group and the electron-donating methoxy group exert opposing effects on the aromatic ring, leading to a predictable pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
-OCH₃~3.8Singlet3H~55.5
Aromatic C-H (ortho to -OCH₃)~6.9Doublet2H~114.5
Aromatic C-H (ortho to -NH)~7.5Doublet2H~122.0
Amide N-H~8.0-9.0 (broad)Singlet1HN/A
Aromatic C (ipso, -OCH₃)N/AN/AN/A~157.0
Aromatic C (ipso, -NH)N/AN/AN/A~130.0
C=O (Amide)N/AN/AN/A~155.0 (quartet, J≈37 Hz)
-CF₃N/AN/AN/A~116.0 (quartet, J≈288 Hz)

Note: The C=O and -CF₃ carbons will appear as quartets in the proton-coupled ¹³C spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR: A sharp singlet is expected around -76 ppm, characteristic of a CF₃ group attached to a carbonyl.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties.

Causality of Experimental Choices:
  • Ionization Method:

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing fragmentation and providing a clear molecular ion peak. This is the preferred method for this compound when coupled with LC.

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation. While it provides a "fingerprint" mass spectrum useful for library matching, the molecular ion (M⁺) may be weak or absent. It is typically used with Gas Chromatography (GC).[2]

Protocol 2.1: LC-ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to facilitate protonation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. A high-resolution mass spectrometer (HRMS) is required for accurate mass measurement and formula determination.

    • Scan Range: m/z 100-500.

Expected Data & Interpretation
  • Molecular Ion: The calculated exact mass of C₉H₈F₃NO₂ is 219.0507. In positive ESI mode, the primary ion observed will be [M+H]⁺ at m/z 220.0580 .[3]

  • High-Resolution Data: HRMS analysis should confirm the measured mass to within 5 ppm of the theoretical mass, allowing for the unambiguous determination of the elemental formula.

  • Fragmentation: Although ESI is a soft technique, some in-source fragmentation may occur, potentially showing loss of the trifluoroacetyl group.

Table 2: Key Mass Spectrometry Data (ESI+)

Ion Calculated m/z Observed m/z (Expected)
[M+H]⁺220.0580~220.06
[M+Na]⁺242.0399~242.04

Purity Assessment and Quantification by Chromatography

Chromatographic methods are the gold standard for separating a compound from impurities, degradation products, and starting materials, thereby allowing for accurate purity determination and quantification.

Protocol 3.1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for routine quality control to assess purity.[4]

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3.2: Gas Chromatography (GC-MS)

GC is suitable for analyzing thermally stable and volatile compounds.[1]

  • Instrumentation: A GC system coupled to a Mass Spectrometer (ideally with an EI source).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a 5% Phenyl Methyl Siloxane column (30 m x 0.25 mm).[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 290°C) to ensure elution of the analyte. A program like 50°C to 120°C at 5°C/min, then to 290°C at 12°C/min can be effective.[1]

    • Injection: Split/splitless inlet at ~250°C.

  • Data Analysis: The resulting chromatogram will show the retention time of the analyte, and the coupled MS will confirm its identity by its fragmentation pattern.

Diagram: General Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the target compound, starting from initial structural confirmation to final purity assessment.

G cluster_synthesis Compound Synthesis & Isolation cluster_structure Structural Elucidation cluster_purity Purity & Identity Confirmation cluster_properties Physicochemical Properties cluster_final Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Primary Structure MS High-Resolution MS (Accurate Mass) Synthesis->MS Molecular Formula HPLC HPLC-UV (Purity Assay) NMR->HPLC MS->HPLC Final Characterized Compound (Certificate of Analysis) HPLC->Final GCMS GC-MS (Identity & Volatile Impurities) GCMS->Final IR FTIR (Functional Groups) IR->Final Thermal Thermal Analysis (DSC/TGA) Thermal->Final

Caption: Workflow for compound characterization.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol 4.1: FTIR Analysis using Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300N-H (Amide)Stretching
~3100-3000C-H (Aromatic)Stretching
~2950-2850C-H (Methyl)Stretching
~1700C=O (Amide I)Stretching
~1600, ~1510C=C (Aromatic)Stretching
~1540N-H bend, C-N stretch (Amide II)Bending/Stretching
~1250C-O (Aryl Ether)Asymmetric Stretching
~1200-1100C-F (in CF₃)Stretching

Thermal Properties Assessment

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition profile of a material.

Protocol 5.1: DSC/TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumental Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Data Acquisition:

    • DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 25 °C to 200 °C).

    • TGA: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to monitor weight loss due to decomposition.

  • Data Analysis:

    • DSC: The melting point is identified as the onset or peak of the endothermic event in the heat flow curve.

    • TGA: The decomposition temperature is determined from the onset of weight loss in the TGA curve.

Conclusion

The analytical characterization of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide requires a multi-technique approach to ensure an unequivocal confirmation of its structure, purity, and stability. The protocols and insights provided in this guide establish a robust framework for achieving this goal. By integrating NMR for structural elucidation, MS for molecular formula confirmation, chromatography for purity assessment, FTIR for functional group identification, and thermal analysis for stability, researchers can proceed with confidence, knowing their material meets the highest standards of scientific rigor.

References

  • SpectraBase. 2,2,2-trifluoro-N-[2-[methoxy-(4-methoxyphenyl)methyl]phenyl]acetamide. John Wiley & Sons, Inc. Available at: [Link]

  • Supporting Information for related chemical structures. Available at: [Link]

  • Supplementary Information for related chemical structures. OICC Press. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. National Institute of Standards and Technology. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, 2,2,2-trifluoro-N-phenyl-. National Institute of Standards and Technology. Available at: [Link]

  • PubChemLite. 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide. Université du Luxembourg. Available at: [Link]

  • SpectraBase. 2,2,2-Trifluor-N-phenyl-acetamide 13C NMR. John Wiley & Sons, Inc. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. National Institute of Standards and Technology. Available at: [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 2), 193–196. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro-. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. Acetamide, 2,2,2-trifluoro-N-(2-methylpropyl)- 13C NMR. John Wiley & Sons, Inc. Available at: [Link]

  • TimTec eChemStore. ST009160 2,2,2-trifluoro-N-[(4-methoxyphenyl)carbonylamino]acetamide. Available at: [Link]

  • Guerrab, F., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 12), 1269–1273. Available at: [Link]

  • Gorenc, S. M., & Gorenc, B. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(2), 231-239. Available at: [Link]

Sources

Application

HPLC analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide purity

An Application Note for the Analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Purity by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Introduction: The Imperative for Purity in...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Purity by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Advanced Chemical Synthesis

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a fluorinated aromatic compound of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic materials. The presence of the trifluoroacetamide group and the methoxy-activated phenyl ring makes it a key building block for introducing specific functionalities into larger, more complex molecules. In the context of drug development and materials science, the purity of such intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of the final product, and, ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide purity. The methodology is designed to be specific, accurate, and precise, enabling the separation of the main component from potential process-related impurities and degradation products. This guide follows the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the protocol is suitable for quality control laboratories and research and development settings.[1][2][3]

Methodological Principle: Reversed-Phase Chromatography

The analytical strategy is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.[4] In this method, the analyte is introduced into a liquid mobile phase that flows through a column packed with a non-polar stationary phase (C18, octadecylsilane).

The separation mechanism is governed by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, being a moderately non-polar molecule, will interact with and be retained by the C18 stationary phase. By gradually increasing the proportion of a less polar organic solvent (acetonitrile) in the mobile phase (a technique known as gradient elution), we can control the elution of the analyte and its impurities from the column. Compounds with weaker interactions (more polar) will elute earlier, while those with stronger interactions (more non-polar) will elute later. Detection is achieved using a UV-Vis detector set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance, ensuring high sensitivity.

Anticipating Impurities: A Proactive Approach to Specificity

A truly robust analytical method must be "stability-indicating," meaning it can distinguish the analyte from any potential impurities and degradation products.[5] Understanding the synthetic route and the chemical nature of the analyte allows us to predict likely impurities.

Process-Related Impurities: The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide typically involves the acylation of p-anisidine with a trifluoroacetylating agent. Potential process-related impurities could therefore include:

  • Impurity A: p-Anisidine (4-methoxyaniline): Unreacted starting material.

  • Impurity B: Diacylated products: Formed by potential side reactions.

  • Other synthesis-specific impurities: Depending on the specific reagents and conditions used.[6]

Degradation Products: Forced degradation studies are essential to identify potential degradants that may form during manufacturing, transport, or storage.[7][8][9] Key stress conditions include:

  • Acid/Base Hydrolysis: Cleavage of the amide bond to yield p-anisidine and trifluoroacetic acid.

  • Oxidation: Potential modification of the methoxy group or the aromatic ring.

  • Photolytic and Thermal Stress: May induce various other degradation pathways.

cluster_main Target Analyte & Potential Impurities cluster_source Sources Analyte 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Main Component) ImpurityA Impurity A: p-Anisidine (Starting Material) ImpurityB Impurity B: Trifluoroacetic Acid (Hydrolytic Degradant) ImpurityC Impurity C: Oxidative Degradants (e.g., N-oxide) Synthesis Synthesis Process Synthesis->Analyte Main Product Synthesis->ImpurityA Unreacted Precursor Degradation Forced Degradation (Hydrolysis, Oxidation, etc.) Degradation->ImpurityB Amide Cleavage Degradation->ImpurityC Oxidation

Caption: Relationship between the target analyte and its potential process and degradation impurities.

Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis. Analysts should verify system suitability before proceeding with sample analysis.

Materials and Reagents
  • Reference Standard: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (>99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade).

  • Mobile Phase Additive: Formic acid (reagent grade).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • HPLC System: A quaternary or binary HPLC system with a UV/Vis or DAD detector, autosampler, and column oven.

  • HPLC Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Gradient Program See Table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
System Suitability and Analysis Workflow

To ensure the validity of the results, system suitability tests must be performed before the analysis of any samples.[10]

cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phases & Diluent D Equilibrate HPLC System A->D B Prepare Reference Standard Solution E Perform System Suitability Test (SST) B->E C Prepare Sample Solution F Inject Blank & Samples C->F D->E E->F G Integrate Peaks & Acquire Data F->G H Verify SST Criteria G->H I Calculate Purity (% Area) H->I J Generate Report I->J

Caption: Standard workflow for the HPLC purity analysis.

System Suitability Criteria (Illustrative):

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 5000 for the main peak.

  • Repeatability (%RSD): ≤ 2.0% for five replicate injections of the working standard.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the relative area percentage of the main peak compared to the total area of all peaks in the chromatogram.

Formula for Area Percent Purity:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Ensure that all peaks, excluding those from the blank and any solvent front, are included in the total area calculation. The reporting threshold for impurities should be defined based on project requirements (e.g., >0.05%).

Method Validation Summary

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[1][3] The table below provides an illustrative summary of typical acceptance criteria for such a validation.

Validation ParameterTest ProcedureIllustrative Acceptance Criteria
Specificity Analyze blank, standard, sample, and forced degradation samples (acid, base, peroxide, heat, light).Peak for the main component is pure and resolved from all other peaks.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the working concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a placebo or sample with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six separate sample preparations at 100% concentration.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability criteria are met; results are not significantly affected.

Troubleshooting Common HPLC Issues

Effective troubleshooting is key to maintaining data quality. The following decision tree provides guidance on common issues encountered during HPLC analysis.

Start Problem Observed P1 Check Mobile Phase pH Start->P1 Peak Tailing P2 Check Flow Rate & Mobile Phase Comp. Start->P2 Retention Time Shift P3 Check for Blockage Start->P3 High Backpressure C1_1 Column Degradation? P1->C1_1 pH Okay S1_1 Adjust pH of Mobile Phase P1->S1_1 pH Incorrect C2_1 Column Temp Stable? P2->C2_1 Parameters OK S2_1 Correct Pump Settings/Remake MP P2->S2_1 Incorrect S3_1 Pressure Drop? P3->S3_1 Isolate Column S1_2 Replace Column C1_1->S1_2 Yes S1_3 Check for system voids/leaks C1_1->S1_3 No C2_2 Column Equilibration Sufficient? C2_1->C2_2 Yes S2_2 Check Column Oven C2_1->S2_2 No S2_3 Increase Equilibration Time C2_2->S2_3 No S3_2 Blockage is in Column/Frit S3_1->S3_2 Yes S3_3 Blockage is in System Tubing/Injector S3_1->S3_3 No

Caption: A decision tree for troubleshooting common HPLC problems.

Conclusion

This application note details a comprehensive and robust RP-HPLC method for determining the purity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. By integrating principles of proactive impurity identification, rigorous system suitability, and a clear validation strategy, this protocol provides a reliable framework for quality assessment. The provided methodologies and rationale are designed to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible results, ensuring the quality and integrity of this critical chemical intermediate.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Molbase. (N.D.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. [Link]

  • PubChem. (N.D.). 2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • NIST. (N.D.). Acetamide, 2,2,2-trifluoro-N-phenyl-. [Link]

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. [Link]

Sources

Method

The Versatile Virtuoso: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the demand for versatile and efficient building blocks is perpetual. Among these, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide emerges as a pivotal reagent, offering a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary organic synthesis, the demand for versatile and efficient building blocks is perpetual. Among these, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide emerges as a pivotal reagent, offering a unique combination of reactivity and stability that makes it an invaluable tool for researchers, particularly those in the realms of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of this compound, from its synthesis to its diverse applications, supported by detailed protocols and mechanistic insights.

Introduction: Unveiling a Fluorinated Workhorse

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, with the chemical formula C₉H₈F₃NO₂, is a crystalline solid that has garnered significant attention as a key intermediate and building block.[1] Its structure marries the electron-donating methoxy group on a phenyl ring with a trifluoroacetylated amine, a combination that bestows upon it a unique reactivity profile. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the N-H proton and the electrophilicity of the carbonyl carbon, making it a versatile acylating agent and a precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

PropertyValue
CAS Number 332-34-3
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Solid
Synonyms p-Methoxytrifluoroacetanilide, N-(4-methoxyphenyl)trifluoroacetamide

Core Applications: A Multifaceted Synthetic Tool

The utility of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide spans several key areas of organic synthesis, primarily as a trifluoroacetylating agent for amine protection and as a precursor in carbon-nitrogen bond-forming reactions.

Trifluoroacetylation: A Robust Amine Protecting Group Strategy

The trifluoroacetyl (TFA) group is a widely employed protecting group for primary and secondary amines due to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions.[2] This orthogonality to other common protecting groups, such as the acid-labile Boc group, makes it a cornerstone in complex multi-step syntheses, particularly in peptide chemistry.[3] 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can serve as an effective trifluoroacetylating agent, transferring the trifluoroacetyl group to a variety of amine substrates.

The mechanism of trifluoroacetylation using an activated derivative of the title compound, such as the corresponding imidoyl chloride, involves the nucleophilic attack of the amine on the activated carbonyl carbon, followed by the elimination of a leaving group.

Trifluoroacetylation_Mechanism Amine R-NH₂ step2 Tetrahedral Intermediate Amine->step2 Acetamide_derivative CF₃-C(=O)-N(Ar)-X (Activated Acetamide) Acetamide_derivative->step2 Product R-NH-C(=O)-CF₃ (Trifluoroacetylated Amine) Byproduct Ar-NH-X step1 Nucleophilic Attack step2->Product step2->Byproduct step3 Elimination

Caption: Mechanism of Trifluoroacetylation.

Hydroamidation: Forging C-N Bonds with Precision

Hydroamidation, the addition of an N-H bond across a carbon-carbon double or triple bond, is a powerful transformation for the synthesis of amides and amines. N-aryl trifluoroacetamides, including our title compound, have demonstrated significant promise in base-mediated anti-Markovnikov hydroamidation of vinyl arenes.[4] These reactions offer a direct and atom-economical route to valuable arylethylbenzamide structures.

The proposed mechanism for base-mediated hydroamidation involves the deprotonation of the trifluoroacetamide by a strong base, generating a nucleophilic nitrogen species that then adds to the olefin in a Michael-type fashion. Subsequent protonation of the resulting carbanion affords the final product. The electron-withdrawing trifluoroacetyl group is crucial for increasing the acidity of the N-H proton, facilitating the initial deprotonation step.

Hydroamidation_Workflow Start Start Materials: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Olefin Base Deprotonation Deprotonation of Amide Start->Deprotonation Michael_Addition Michael Addition to Olefin Deprotonation->Michael_Addition Protonation Protonation of Carbanion Michael_Addition->Protonation Product Hydroamidation Product Protonation->Product End Work-up and Purification Product->End

Sources

Application

The Trifluoroacetamide Moiety: A Versatile Tool in Modern Drug Discovery – Applications of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (-CF3), in particular, has garnered significant attention due to its profound impact on metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the applications of a key building block, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide , in the realm of drug discovery. While direct and extensive pharmacological profiling of this specific molecule is not widely documented in publicly available literature, its constituent parts—the trifluoroacetamide and the 4-methoxyphenyl moieties—are integral components of numerous bioactive compounds. This guide will, therefore, explore its utility as a versatile starting material and a structural motif in the synthesis of potential therapeutic agents, drawing upon established principles and documented applications of closely related analogs.

The Strategic Advantage of the Trifluoroacetamide Scaffold

The trifluoroacetamide group is more than just a bioisostere for other chemical functionalities. Its strong electron-withdrawing nature and the high bond strength of the C-F bond confer a range of desirable properties to a parent molecule.

Key Physicochemical Impacts of Trifluoromethylation:

  • Enhanced Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, a common pathway for drug degradation in the body. This can lead to an extended plasma half-life and improved bioavailability of a drug candidate.

  • Increased Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its biological target.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility and target engagement.

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within the binding pocket of a protein target, including dipole-dipole interactions and hydrogen bonding, leading to enhanced potency.

Core Applications in Synthetic and Medicinal Chemistry

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide serves as a valuable precursor and building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility can be broadly categorized into two main areas: as a protected amine synthon and as a scaffold for further chemical elaboration.

A Stable Amine Protecting Group and Synthetic Intermediate

The trifluoroacetyl group is a robust protecting group for anilines. The high stability of the trifluoroacetamide bond allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Typical Deprotection Protocol:

A common method for the deprotection of the trifluoroacetyl group involves basic hydrolysis.

Step Procedure Rationale
1 Dissolve the 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide derivative in a suitable solvent such as methanol or ethanol.Ensures homogeneity of the reaction mixture.
2 Add an aqueous solution of a strong base, such as sodium hydroxide or potassium carbonate.The hydroxide ions act as a nucleophile, attacking the carbonyl carbon of the amide.
3 Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The elevated temperature provides the necessary activation energy for the hydrolysis reaction.
4 Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).Neutralization ensures the product is in its desired form and facilitates extraction.
5 Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure to isolate and purify the desired amine.
6 Purify the crude product by column chromatography or recrystallization, if necessary.To obtain the final product with high purity.

Workflow for Amine Deprotection:

Caption: General workflow for the deprotection of a trifluoroacetyl-protected amine.

A Scaffold for the Synthesis of Bioactive Molecules

The 4-methoxyphenylacetamide core of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a common feature in a variety of biologically active compounds, including kinase inhibitors and anticancer agents. The methoxy group can be a key pharmacophoric feature or can be demethylated to a phenol, providing a handle for further functionalization.

Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol outlines a hypothetical synthetic route where 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is used as a starting material for a more complex molecule, illustrating its potential as a building block.

Protocol: Synthesis of a Substituted N-(4-hydroxyphenyl)acetamide Derivative

Objective: To demethylate the 4-methoxy group to a hydroxyl group, which can then be used for etherification to build more complex kinase inhibitors.

Step Procedure Rationale
1 To a solution of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in a suitable solvent like dichloromethane (DCM) at 0 °C, add a demethylating agent such as boron tribromide (BBr3) dropwise.BBr3 is a strong Lewis acid that effectively cleaves methyl ethers. The low temperature helps to control the reactivity.
2 Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.Ensures the demethylation reaction goes to completion.
3 Carefully quench the reaction by the slow addition of methanol, followed by water.The methanol and water react with the excess BBr3 and the boron-oxygen complexes.
4 Extract the product with an organic solvent, wash with brine, dry, and concentrate.Standard workup to isolate the crude product.
5 Purify the crude product by column chromatography to yield 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide.To obtain the pure hydroxylated derivative.

Synthetic Pathway:

Caption: Synthetic pathway from 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide to a potential bioactive molecule.

Potential Therapeutic Areas for Derivatives

While 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide itself is primarily a synthetic intermediate, its derivatives have potential applications in several therapeutic areas, based on the known activities of related compounds.

  • Oncology: The N-phenylacetamide scaffold is present in numerous kinase inhibitors targeting signaling pathways implicated in cancer cell proliferation and survival.[1]

  • Inflammatory Diseases: Compounds containing the 4-methoxyphenyl group have been investigated for their anti-inflammatory properties.

  • Infectious Diseases: The trifluoroacetamide moiety has been incorporated into molecules with antiviral and antibacterial activities.

Conclusion and Future Perspectives

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide represents a valuable and versatile building block in the drug discovery process. Its utility as a stable, protected form of 4-methoxyaniline, combined with the beneficial physicochemical properties imparted by the trifluoroacetyl group, makes it an attractive starting material for the synthesis of complex and potentially bioactive molecules. While further research is needed to fully elucidate the direct biological activities of this compound, its role as a key intermediate in the construction of novel therapeutic agents is clear. The protocols and conceptual frameworks outlined in this guide are intended to provide researchers with a solid foundation for incorporating this and related trifluoroacetamide derivatives into their drug discovery programs.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 163–169.

Sources

Method

Application Notes and Protocols for the Use of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a Protecting Group

Introduction: The Strategic Imperative for Amine Protection in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selecti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Amine Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the selective reactivity of functional groups is paramount. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent undesired side reactions during transformations elsewhere in the molecule. The choice of a suitable protecting group is a critical strategic decision, governed by its ease of installation, stability under a range of reaction conditions, and facile, selective removal (deprotection) without compromising the integrity of the target molecule. An ideal protecting group strategy often relies on the principle of orthogonality , where different protecting groups can be removed under distinct conditions, allowing for sequential and controlled manipulations of a polyfunctional molecule.[1][2]

Among the arsenal of amine protecting groups, the trifluoroacetyl group (TFA) has emerged as a valuable tool due to its unique electronic properties. The strong electron-withdrawing nature of the three fluorine atoms renders the trifluoroacetamide linkage remarkably stable to acidic conditions, while remaining susceptible to cleavage under mild basic or reductive conditions.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific trifluoroacetamide derivative, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide , as a protecting group for the p-methoxyphenylamine (p-anisidine) moiety. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to support its application.

Core Principles of the 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Protecting Group

The p-methoxyphenyl (PMP) group is a common structural motif in organic chemistry, and its amino-functionalized form, p-anisidine, is a versatile building block. The protection of the p-anisidine nitrogen as a trifluoroacetamide offers several strategic advantages:

  • Acid Stability: The trifluoroacetyl group is exceptionally stable to strongly acidic conditions, such as trifluoroacetic acid (TFA), which is commonly used to remove acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.[5] This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS).

  • Base Lability: The electron-withdrawing effect of the CF₃ group increases the acidity of the N-H proton and enhances the electrophilicity of the carbonyl carbon, making the trifluoroacetamide susceptible to cleavage by mild bases like potassium carbonate in methanol.[6][7]

  • Reductive Cleavage: The trifluoroacetyl group can also be removed under reductive conditions, for instance, with sodium borohydride, offering an alternative deprotection strategy.[4]

  • Crystallinity and Handling: Trifluoroacetylated amines are often crystalline solids, which facilitates their purification and handling.

The presence of the electron-donating methoxy group on the phenyl ring can modulate the reactivity of the aromatic system and the stability of the protecting group, a factor to be considered in synthetic planning.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of p-anisidine as 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its subsequent deprotection under basic conditions.

Protocol 1: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Protection of p-Anisidine)

This protocol describes the trifluoroacetylation of p-anisidine using ethyl trifluoroacetate as the acylating agent. This method is advantageous due to the commercial availability and lower reactivity of ethyl trifluoroacetate compared to trifluoroacetic anhydride, leading to cleaner reactions.

Reaction Scheme:

G A Molecule with Boc-NHR and PMP-NHTFA B TFA Treatment A->B Selective Boc Deprotection C Molecule with H₂N-R and PMP-NHTFA B->C D Reaction at -NH₂ group C->D E Modified Molecule with PMP-NHTFA D->E F K₂CO₃ / MeOH E->F TFA Group Cleavage G Final Deprotected Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide synthesis side reactions

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common sid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and purification challenges encountered during this synthesis. The following question-and-answer format addresses specific experimental issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction is complete, but after workup, the isolated product is a brown or reddish oil/solid instead of the expected white solid. What is causing this discoloration?

Answer:

This is a common issue and is almost always due to the presence of oxidized, unreacted p-anisidine starting material.[1] p-Anisidine is an electron-rich aromatic amine and is highly susceptible to air oxidation, which forms colored impurities. Even trace amounts of unreacted starting material can impart a significant color to your final product.

Causality and Prevention:

  • Incomplete Reaction: The most straightforward cause is an incomplete reaction. Ensure you are using a slight excess of the trifluoroacetylating agent and allowing for sufficient reaction time.

  • Sub-optimal Stoichiometry: An excess of p-anisidine will remain in the final mixture. Use p-anisidine as the limiting reagent.

  • Exposure to Air: Prolonged exposure of the reaction mixture or the crude product to air, especially under basic conditions, can accelerate the oxidation of residual p-anisidine.

Troubleshooting Protocol: Removal of Unreacted p-Anisidine

An acidic wash during the aqueous workup is highly effective at removing the basic p-anisidine. The desired amide product is significantly less basic and will remain in the organic phase.

Step-by-Step Protocol:

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL per 100 mL of organic phase) - This will protonate the unreacted p-anisidine, making it water-soluble.

    • Saturated aqueous NaHCO₃ (1 x 50 mL) - To neutralize any remaining acid.

    • Brine (1 x 50 mL) - To remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

Visualizing the Logic:

cluster_0 Workup Process start Crude Reaction Mixture (Product + Unreacted p-Anisidine) acid_wash Wash with 1M HCl start->acid_wash separation Separatory Funnel acid_wash->separation organic_layer Organic Layer (Product) separation->organic_layer Desired aqueous_layer Aqueous Layer (Protonated p-Anisidine) separation->aqueous_layer Impurity

Caption: Acidic wash workflow for impurity removal.

FAQ 2: I'm observing multiple spots on my TLC plate, even with a strong UV-active spot for my product. What are the likely side products?

Answer:

Besides unreacted starting material, there are two primary side products to consider in this reaction: a di-acylated product and ring-acylated isomers.

  • N,N-bis(trifluoroacetyl)-4-methoxyaniline (Di-acylated Product): This can form if the reaction conditions are too harsh (e.g., high temperature, large excess of trifluoroacetic anhydride). The initial amide product can be further acylated, although this is generally less favorable due to the electron-withdrawing nature of the first trifluoroacetyl group.

  • Ring-Acylated Isomers (Friedel-Crafts Side Products): Trifluoroacetic anhydride (TFAA) can react with any trifluoroacetic acid present (either as an impurity or formed in situ from moisture) to generate a potent electrophile. This can lead to an electrophilic aromatic substitution on the electron-rich methoxybenzene ring of the product or starting material.[2][3] Given the directing effects of the methoxy and amino/amido groups, acylation would likely occur at the positions ortho to the methoxy group.

Troubleshooting and Identification:

  • Control Reaction Temperature: Run the reaction at a low temperature (e.g., 0 °C) to minimize the rate of these side reactions.

  • Use High-Purity Reagents: Ensure your trifluoroacetic anhydride is of high purity and free from significant amounts of trifluoroacetic acid.

  • Characterization:

    • Mass Spectrometry: The di-acylated product will have a distinct molecular weight (M+96 compared to the desired product). Ring-acylated isomers will be isomeric with the desired product.

    • ¹H NMR: Look for changes in the aromatic region. The desired product will have a characteristic AA'BB' splitting pattern for the para-substituted ring. Ring-acylated products will show more complex splitting patterns. The di-acylated product will likely show a downfield shift of the aromatic protons compared to the mono-acylated product.

    • ¹⁹F NMR: The desired product will show a single peak for the -CF₃ group. The di-acylated product will show two distinct -CF₃ peaks.

Visualizing Reaction Pathways:

p_anisidine p-Anisidine product Desired Product 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide p_anisidine->product N-Acylation (Desired) ring_acylated Ring-Acylated Side Product p_anisidine->ring_acylated C-Acylation (Friedel-Crafts) TFAA TFAA TFAA->product diacylated Di-acylated Side Product TFAA->diacylated TFAA->ring_acylated product->diacylated Further N-Acylation product->ring_acylated C-Acylation (Friedel-Crafts)

Caption: Potential reaction pathways in the synthesis.

FAQ 3: My yield is low, and I suspect the product is hydrolyzing back to p-anisidine during the aqueous workup. How stable is the trifluoroacetamide group?

Answer:

The trifluoroacetamide group is known to be labile and can be cleaved under both acidic and basic conditions, although it is generally more susceptible to basic hydrolysis. The strong electron-withdrawing effect of the trifluoromethyl group makes the amide carbonyl more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.

Causality and Prevention:

  • Prolonged Basic Wash: Extended exposure to strong bases (e.g., NaOH, K₂CO₃) during workup can lead to significant hydrolysis.

  • Elevated Temperatures: Performing the workup at elevated temperatures will accelerate the rate of hydrolysis.

  • Strongly Acidic Conditions: While more stable than in base, prolonged exposure to hot, strong acid can also cause cleavage.

Optimized Workup Protocol to Minimize Hydrolysis:

This protocol is designed to be rapid and uses milder reagents to minimize product degradation.

StepReagentPurposeKey Considerations
1Dilute with Organic SolventIsolate product from reaction mediumUse a solvent like ethyl acetate.
2Wash with cold 5% NaHCO₃ (aq)Neutralize excess acidUse cold solutions and perform the wash quickly. Avoid strong bases.
3Wash with cold waterRemove water-soluble byproductsMinimize contact time.
4Wash with cold brineRemove bulk water
5Dry and concentrateIsolate crude productDry thoroughly with MgSO₄ or Na₂SO₄ and concentrate at reduced pressure without excessive heating.
FAQ 4: How can I effectively purify the final product to get a sharp melting point and clean analytical data?

Answer:

Recrystallization is often the most effective method for purifying 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, especially for removing trace impurities that can broaden the melting point range. Column chromatography is a viable alternative, particularly for removing isomeric side products.

Protocol 1: Recrystallization

  • Solvent Screening: In a small test tube, test the solubility of your crude product in various solvent systems. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include:

    • Ethanol/water

    • Hexanes/ethyl acetate

    • Toluene

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This is particularly useful if you have significant amounts of side products with similar polarity to your desired product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity to elute your product.
TLC Analysis StainsUse a KMnO₄ stain or p-anisaldehyde stain to visualize spots if they are not UV-active.

References

  • Eames, J., & Watkinson, M. (2001). Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)phosphate and Related Structures. Organic Letters, 3(24), 3883-3885. [Link]

  • Google Patents. (2017).
  • Filo. (2025). Explain why the acylation of aniline is not possible. [Link]

  • Studylib. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. [Link]

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. [Link]

  • SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). MS (GC) of 2,2,2-trifluoro-N-[2-[methoxy-(4-methoxyphenyl)methyl]phenyl]acetamide. [Link]

  • Wikipedia. (n.d.). p-Anisidine. [Link]

  • ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. [Link]

  • NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. [Link]

  • ResearchGate. (2025). Microwave Irradiated Acetylation of p-Anisidine: A Step towards Green Chemistry. [Link]

  • N. I. C. E. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]

  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. [Link]

  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi. [Link]

  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • YouTube. (2020). Acylation using an anhydride. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. The following sections provide in-depth answers to frequently asked questions and a systematic troubleshooting guide based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.

Q1: What is the most common and efficient method for synthesizing 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

A1: The most prevalent method is the N-acylation of p-anisidine (4-methoxyaniline) with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the most common and reactive agent for this transformation. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the trifluoroacetic acid (TFA) byproduct.

Q2: Why is the choice of base so critical for this reaction's success?

A2: The choice of base is paramount for two primary reasons:

  • Acid Scavenging: The reaction generates one equivalent of trifluoroacetic acid (TFA), a strong acid. This acid can protonate the starting p-anisidine, rendering its lone pair of electrons unavailable for nucleophilic attack and effectively halting the reaction. A base is required to neutralize this TFA as it forms.

  • Preventing Side Reactions: The base itself must not compete with p-anisidine as a nucleophile. Therefore, sterically hindered, non-nucleophilic bases like triethylamine (TEA) or pyridine are ideal. Using a nucleophilic base (e.g., sodium hydroxide) could lead to unwanted side reactions, such as the hydrolysis of the TFAA.

Q3: Which solvents are recommended for this synthesis and why?

A3: Aprotic solvents are essential as trifluoroacetic anhydride is highly reactive towards protic solvents like water or alcohols. Suitable solvents include:

  • Dichloromethane (DCM): Excellent for dissolving both the starting materials and the product, and its low boiling point simplifies removal during workup.

  • Tetrahydrofuran (THF): Another good aprotic solvent, though peroxide formation should be monitored.

  • Ethyl Acetate (EtOAc): Can be used, but care must be taken to ensure it is anhydrous. It's also a common solvent for the subsequent extraction process.[1]

The key consideration is to use a solvent that is inert to the highly electrophilic TFAA and can adequately dissolve the starting aniline.

Q4: How does the electron-donating methoxy group on the aniline ring affect the reaction?

A4: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring. More importantly, it increases the electron density on the nitrogen atom of the amine group, making p-anisidine a more potent nucleophile compared to unsubstituted aniline. This enhanced nucleophilicity facilitates a faster and more efficient reaction with TFAA.

Section 2: Optimized Synthesis Protocol

This protocol provides a reliable, step-by-step method for achieving a high yield of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to p-anisidine).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.

  • TFAA Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the consumption of p-anisidine), carefully quench the reaction by slowly adding water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and any remaining aniline), saturated NaHCO₃ solution (to remove TFA), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product as a pure crystalline solid.[2]

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Potential Cause Scientific Explanation Suggested Solution
Reagent Quality Trifluoroacetic anhydride is extremely sensitive to moisture and will rapidly hydrolyze to the less reactive trifluoroacetic acid. Oxidized p-anisidine (often appearing dark brown/black) is less nucleophilic.Use a fresh, unopened bottle of TFAA or a properly stored one. Ensure p-anisidine is a light tan or off-white solid; if dark, purify by recrystallization or sublimation before use.
Inadequate Base Insufficient base (less than 1.0 equivalent) will not fully neutralize the TFA byproduct. This leads to the protonation of the starting p-anisidine, deactivating it and stopping the reaction.Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine to ensure complete acid scavenging.
Wet Glassware/Solvents Trace amounts of water will readily consume the TFAA, reducing the amount available to react with the aniline.Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[3]
Incorrect Reaction Temperature While the reaction is often performed at 0 °C to control exothermicity, some less reactive systems might require higher temperatures to proceed to completion.If TLC shows no product formation after warming to room temperature, consider gently heating the reaction to 30-40 °C. However, low temperature is the standard starting point.

Issue 2: Product is Contaminated with Impurities

Potential Cause Scientific Explanation Suggested Solution
Unreacted p-Anisidine The reaction did not go to completion. This can be due to insufficient TFAA or short reaction time.Ensure 1.1 equivalents of TFAA are used. Monitor the reaction with TLC until all p-anisidine is consumed. If necessary, extend the reaction time.
Di-acylated Byproduct While the resulting amide is a much weaker nucleophile than the starting amine, forceful conditions (high temperature, large excess of TFAA) could potentially lead to a second acylation.Maintain a low reaction temperature (0 °C) and add the TFAA dropwise to avoid localized high concentrations. Use a stoichiometry of no more than 1.1-1.2 equivalents of TFAA.[3]
Workup Impurities Incomplete removal of the base (TEA) or the acid byproduct (TFA) during the aqueous workup.Ensure thorough washing during the workup. Use 1 M HCl to remove the base and saturated NaHCO₃ to remove the acid. Check the pH of the aqueous layers to confirm complete neutralization/removal.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.

TroubleshootingWorkflow Start Low Product Yield CheckReagents 1. Verify Reagent Quality (Fresh TFAA, Pure p-Anisidine) Start->CheckReagents ReagentOK ReagentOK CheckReagents->ReagentOK ReagentBad ReagentBad CheckReagents->ReagentBad Reagents Suspect CheckConditions 2. Review Reaction Conditions Anhydrous Anhydrous CheckConditions->Anhydrous Anhydrous Conditions? CheckWorkup 3. Analyze Workup & Purification Solution Solution CheckWorkup->Solution Optimize Extraction & Recrystallization Solvents ReagentOK->CheckConditions PurifyReagents PurifyReagents ReagentBad->PurifyReagents Purify/Replace Reagents Base Base Anhydrous->Base Yes DrySystem DrySystem Anhydrous->DrySystem Use Dry Solvents/ Glassware/Inert Atm. Stoichiometry Stoichiometry Base->Stoichiometry Sufficient Base? (1.2 eq) Temp Temp Stoichiometry->Temp Yes AddBase AddBase Stoichiometry->AddBase Increase Base to 1.2 eq AllGood AllGood Temp->AllGood Temp Control OK? (0°C) AllGood->CheckWorkup

Caption: A workflow for troubleshooting low yield in the synthesis.

Section 4: Reaction Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The amine group of p-anisidine acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks a carbonyl carbon of TFAA, forming a tetrahedral intermediate. The high electrophilicity of the carbonyl carbon is due to the strong electron-withdrawing effect of the -CF₃ group.[4]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a trifluoroacetate anion, which is an excellent leaving group due to resonance stabilization and the inductive effect of the fluorine atoms.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final neutral product, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, and the triethylammonium trifluoroacetate salt.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products pAnisidine p-Anisidine (Nucleophile) Intermediate Tetrahedral Intermediate pAnisidine->Intermediate 1. Nucleophilic Attack TFAA TFAA (Electrophile) TFAA->Intermediate Product Target Amide Intermediate->Product 2. Leaving Group Departure Byproduct Trifluoroacetate Anion Intermediate->Byproduct Product->Product 3. Deprotonation Base Base (e.g., TEA) Base->Product

Caption: The nucleophilic acyl substitution mechanism.

References

  • Molbase. (n.d.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. Retrieved from [Link]

  • ChemSrc. (2024). 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Hines III, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2020). 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Retrieved from [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for acetylation of p-anisidine with acetic acid. Retrieved from [Link]

  • Rastogi, R. P., et al. (1975). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • Thomson, C. G., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. PubMed. Retrieved from [Link]

  • MDPI. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Retrieved from [Link]

  • Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). p-Anisidine – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Trifluoroacetylation for amines.
  • PubChemLite. (n.d.). 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide. Retrieved from [Link]

  • ResearchGate. (2020). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support guide for the purification of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find detailed troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

A1: The most effective purification techniques for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide are recrystallization and flash column chromatography. The choice depends on the nature of the impurities and the desired final purity. Recrystallization is often suitable for removing minor impurities if the compound is a solid, while chromatography is more effective for separating complex mixtures or purifying oils.[1]

Q2: I'm observing a lower-than-expected melting point for my purified product. What could be the issue?

A2: A depressed and broad melting point range is a classic indicator of impurities. The most common culprits are residual starting materials, such as 4-methoxyaniline, or byproducts from the reaction. Inadequate drying can also lead to the presence of residual solvent. We recommend further purification or a more rigorous drying process.

Q3: My final product has a persistent color, even after initial purification. How can I remove it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step.[1] The charcoal adsorbs the colored compounds, which are then removed by hot filtration.

Q4: Can this compound degrade during purification?

A4: Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1] While 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is relatively stable, it is best to use neutral pH conditions during aqueous workups and to avoid unnecessarily high temperatures during solvent evaporation. The hydrolysis of a similar compound, 4-methoxyphenyl-2,2-dichloroethanoate, has been studied and shows susceptibility in aqueous solutions.[2][3]

Q5: What analytical techniques are recommended for assessing the purity of the final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): An excellent initial check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A UV detector is commonly used for aromatic compounds like this one.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can reveal the presence of proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[5]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

A. Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. Success hinges on the proper choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Problem 1: Oiling Out Instead of Crystallizing

Cause: The compound's solubility in the chosen solvent is too high, or the solution is supersaturated. The boiling point of the solvent may also be higher than the melting point of the compound.

Solution:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound can also be effective.

  • Adjust Solvent System: If oiling out persists, add a small amount of a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the oil and allow it to cool slowly.

  • Lower the Cooling Temperature: Ensure the solution is cooled sufficiently, preferably in an ice bath, to reduce solubility and promote crystal formation.[6]

Problem 2: Low Recovery of Purified Product

Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used during dissolution.

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Optimize the Solvent: Perform small-scale solubility tests to find a solvent in which your product has lower solubility at cold temperatures.[6]

  • Evaporate Excess Solvent: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again.

  • Thorough Cooling: Ensure the flask is left in an ice bath for an adequate amount of time to maximize precipitation.[6]

Recommended Recrystallization Protocol

This protocol is a general guideline. The optimal solvent must be determined experimentally. Ethanol or a mixture of ethanol and water are good starting points.[7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in a minimal amount of a suitable hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography Troubleshooting

Flash column chromatography is a highly effective method for separating 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide from impurities, especially those with similar polarities.

Problem 1: Poor Separation of Compound and Impurities

Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase (typically silica gel).

Solution:

  • TLC Optimization: Before running a column, optimize the solvent system using TLC. Aim for a retention factor (Rf) of approximately 0.3 for the desired compound. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[8][9]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary.

Problem 2: Product Elutes with the Solvent Front (High Rf)

Cause: The mobile phase is too polar, causing the compound to have a low affinity for the silica gel and travel down the column too quickly.

Solution:

  • Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.

Problem 3: Product Does Not Elute from the Column (Low Rf)

Cause: The mobile phase is not polar enough, resulting in the compound having a very high affinity for the silica gel.

Solution:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Post-Purification tlc Optimize Solvent System (TLC) Target Rf ≈ 0.3 pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor Check Purity combine Combine Pure Fractions monitor->combine Pool Pure Fractions evap Evaporate Solvent combine->evap analyze Analyze Final Product (NMR, HPLC, MS) evap->analyze

Caption: Workflow for Column Chromatography Purification.

III. Data Presentation

Table 1: Solvent Systems for Chromatography of Trifluoroacetamides

Compound ClassMobile Phase (Hexane:Ethyl Acetate)Source
N-aryl trifluoroacetamides3:1[8]
N-aryl trifluoroacetamides2:1[8]
Benzodiazepine trifluoroacetamide1:1[9]
Benzodiazepine trifluoroacetamide1:3[9]

Note: These ratios serve as starting points and should be optimized for your specific crude material using TLC.

IV. Purity Analysis Decision Pathway

The following diagram illustrates a logical pathway for assessing the purity of your final product.

G decision decision result result start Purified Product tlc Run TLC with Optimized Solvent System start->tlc single_spot Single Spot? tlc->single_spot nmr Acquire ¹H and ¹⁹F NMR Spectra single_spot->nmr Yes fail Further Purification Required single_spot->fail No spectra_clean Spectra Clean? nmr->spectra_clean hplc Perform HPLC Analysis spectra_clean->hplc Yes spectra_clean->fail No purity_high Purity > 95%? hplc->purity_high pass Product Meets Purity Specs purity_high->pass Yes purity_high->fail No

Caption: Decision tree for purity analysis.

References

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.

Issue 1: Low to No Product Yield

Question: I've followed the standard protocol, but my reaction yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?

Answer: A low or non-existent yield is a frequent challenge in acylation reactions and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • p-Anisidine (4-methoxyaniline): This starting material can oxidize over time, indicated by a change in color from white/off-white to brown or dark purple. Oxidized p-anisidine is less nucleophilic and can introduce impurities that interfere with the reaction.

      • Solution: Before use, purify discolored p-anisidine by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by sublimation. Always use freshly purified or newly purchased p-anisidine for best results.

    • Trifluoroacetic Anhydride (TFAA) or Trifluoroacetyl Chloride: These acylating agents are highly reactive and moisture-sensitive.[1][2] Hydrolysis from atmospheric moisture will convert them to trifluoroacetic acid, which is ineffective for this acylation under standard conditions.

      • Solution: Ensure your acylating agent is fresh and has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Use anhydrous solvents and perform the reaction under a dry atmosphere (nitrogen or argon).

  • Inadequate Reaction Conditions:

    • Temperature: While the reaction is often exothermic, insufficient cooling during the addition of the acylating agent can lead to side reactions. Conversely, if the reaction is sluggish, it may require gentle heating to proceed to completion.[3]

      • Solution: Begin the reaction at 0 °C in an ice bath, especially during the addition of TFAA.[4] After the initial exothermic phase, allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50 °C) can be applied.

    • Presence of a Base: A base, such as triethylamine or pyridine, is crucial to neutralize the trifluoroacetic acid byproduct formed during the reaction.[4] Without a base, the reaction mixture becomes acidic, protonating the starting p-anisidine and rendering it non-nucleophilic.

      • Solution: Ensure that at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is added to the reaction mixture. For less reactive systems, using a slight excess (1.1-1.2 equivalents) of the base can be beneficial.

Issue 2: Incomplete Reaction and Presence of Starting Material in the Final Product

Question: My TLC analysis shows a significant amount of unreacted p-anisidine even after an extended reaction time. How can I drive the reaction to completion?

Answer: An incomplete reaction is a common hurdle. The key is to optimize conditions to favor the complete consumption of the limiting reagent.

Possible Causes and Solutions:

  • Insufficient Acylating Agent:

    • Cause: Using a stoichiometric amount of the acylating agent might not be enough to drive the reaction to completion, especially if some of it is consumed by trace amounts of water.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of trifluoroacetic anhydride or trifluoroacetyl chloride to ensure all the p-anisidine reacts.[3]

  • Suboptimal Reaction Time and Temperature:

    • Cause: The reaction may be kinetically slow under the current conditions.

    • Solution: As mentioned previously, after the initial addition at 0 °C, allow the reaction to stir at room temperature for a longer period (e.g., 4-6 hours). If TLC still shows starting material, gentle heating can be employed.[3]

  • Poor Solubility:

    • Cause: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that dissolves both p-anisidine and the base. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. Ensure complete dissolution of the starting material before adding the acylating agent.

Issue 3: Formation of Multiple Side Products

Question: My crude product shows multiple spots on the TLC plate, making purification difficult. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is often a result of the high reactivity of the acylating agent or suboptimal reaction control.

Possible Causes and Solutions:

  • Diacylation:

    • Cause: While less common for anilines due to the deactivating effect of the first acyl group, forcing conditions (high temperature, large excess of acylating agent) could potentially lead to the formation of a diacylated product.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) and use only a slight excess of the acylating agent.[3]

  • Reaction with Solvent:

    • Cause: If using a protic solvent like an alcohol, it can compete with the amine for the acylating agent.

    • Solution: Always use aprotic, anhydrous solvents such as DCM, THF, or ethyl acetate.

  • Degradation of Starting Material or Product:

    • Cause: Prolonged heating or exposure to strong acidic or basic conditions during workup can lead to decomposition.

    • Solution: Monitor the reaction closely and quench it as soon as it is complete. Use a mild workup procedure, such as washing with a saturated sodium bicarbonate solution followed by water and brine.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Q1: Which acylating agent is better: trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride?

A1: Both reagents are effective for this transformation. Trifluoroacetic anhydride is often preferred in a laboratory setting because it is a liquid and easier to handle than trifluoroacetyl chloride, which is a gas.[1] TFAA is also highly reactive, often leading to faster reaction times.[5] However, trifluoroacetyl chloride can be more cost-effective for large-scale synthesis. The choice may depend on the scale of your reaction, available resources, and safety protocols.

Q2: What is the role of the base in this reaction, and which one should I use?

A2: The base plays a critical role in neutralizing the trifluoroacetic acid (if using TFAA) or hydrochloric acid (if using trifluoroacetyl chloride) that is generated as a byproduct.[4] This prevents the protonation of the p-anisidine, which would deactivate it as a nucleophile. Tertiary amines like triethylamine (TEA) or pyridine are commonly used because they are non-nucleophilic and will not compete with the p-anisidine in reacting with the acylating agent. Diisopropylethylamine (DIPEA) is another suitable, more sterically hindered base.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable eluent system, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v), to achieve good separation between the starting material (p-anisidine) and the product. The product, being an amide, is typically more polar than the starting amine and will have a lower Rf value. The reaction is considered complete when the spot corresponding to p-anisidine is no longer visible on the TLC plate.

Q4: What is the best method for purifying the final product?

A4: The crude product can usually be purified by recrystallization or column chromatography.

  • Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can be a simple and effective purification method.

  • Column Chromatography: If the crude product is an oil or contains significant impurities, column chromatography on silica gel is the preferred method. A gradient elution with hexane and ethyl acetate is typically effective for separating the product from any unreacted starting materials or side products.[6]

Q5: Are there any safety precautions I should be aware of?

A5: Yes, safety is paramount.

  • Trifluoroacetic anhydride and trifluoroacetyl chloride are corrosive and react violently with water.[4] They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • The reaction can be exothermic, especially during the addition of the acylating agent. It is important to control the rate of addition and use an ice bath to dissipate the heat.

  • The solvents used (e.g., dichloromethane) have their own associated hazards and should be handled with care.

Section 3: Experimental Protocols & Data

This section provides a standard and an optimized protocol for the synthesis, along with a table summarizing key reaction parameters.

Standard Protocol
  • To a solution of p-anisidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Optimized Protocol for Higher Yield and Purity
  • Purify p-anisidine by recrystallization if it is discolored.

  • Set up the reaction under an inert atmosphere (nitrogen or argon).

  • To a solution of purified p-anisidine (1.0 eq) and pyridine (1.2 eq) in anhydrous THF at 0 °C, add trifluoroacetic anhydride (1.15 eq) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify via flash column chromatography on silica gel.

Table 1: Comparison of Reaction Parameters
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
p-Anisidine Quality Assumed purePurified if necessaryRemoves oxidized impurities that can lower yield.
Atmosphere AirInert (N₂ or Ar)Prevents hydrolysis of the acylating agent.
Base Triethylamine (1.1 eq)Pyridine (1.2 eq)Pyridine is a slightly better nucleophilic catalyst in some cases.
Acylating Agent TFAA (1.1 eq)TFAA (1.15 eq)A slightly larger excess ensures complete reaction.
Solvent DichloromethaneTetrahydrofuranTHF can offer better solubility for all components.
Workup Water quenchNH₄Cl quench, acid washMore effective at neutralizing the reaction and removing the base.

Section 4: Visualizations

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate anion as the leaving group to form the protonated amide. A base then deprotonates the amide to yield the final product.[4]

Reaction_Mechanism pAnisidine p-Anisidine (Nucleophile) step1 Nucleophilic Attack pAnisidine->step1 TFAA Trifluoroacetic Anhydride (Electrophile) TFAA->step1 Intermediate Tetrahedral Intermediate step2 Collapse of Intermediate Intermediate->step2 Product 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide step3 Deprotonation (Base) Product->step3 Byproduct Trifluoroacetic Acid step1->Intermediate step2->Product step2->Byproduct Leaving Group Expulsion Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No ReagentQuality Check Reagent Quality (p-Anisidine, TFAA) CheckYield->ReagentQuality Yes Success Successful Synthesis CheckPurity->Success No Purification Optimize Purification (Recrystallization, Chromatography) CheckPurity->Purification Yes ReactionConditions Optimize Conditions (Temp, Base, Solvent) ReagentQuality->ReactionConditions Stoichiometry Adjust Stoichiometry (Slight excess of TFAA) ReactionConditions->Stoichiometry Purification->Success Stoichiometry->Start Retry

Caption: A systematic troubleshooting workflow.

References

  • Molbase. (n.d.). Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]ethyl]acetamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines. Retrieved from [Link]

  • Quora. (n.d.). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Retrieved from [Link]

  • ResearchGate. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 2,2,2-Trifluoro-N-(4-methoxy-3-nitrophenethyl)acetamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. My approach here is to move beyond a simple recitation of steps and delve into the causality behind the common pitfalls and their solutions, ensuring a robust and reproducible experimental design.

The target molecule is typically synthesized via the N-acylation of p-anisidine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). While seemingly straightforward, this reaction is prone to specific side reactions and byproduct formation that can complicate purification and reduce yields. This guide provides direct answers to common problems and offers a validated protocol to serve as a reliable baseline.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to understanding the reaction's design and potential outcomes.

Q1: What is the standard and most reliable method for synthesizing 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

The most prevalent and efficient method is the direct acylation of p-anisidine with trifluoroacetic anhydride (TFAA). This reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM), at a controlled temperature (often starting at 0 °C) to manage the exothermic nature of the reaction. The inclusion of a non-nucleophilic base is highly recommended to serve as an acid scavenger.

Q2: Why is the use of a base, like pyridine or triethylamine, critical in this synthesis?

The acylation reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct for every equivalent of TFAA consumed. TFA is a strong acid (pKa ≈ 0.23) that will readily protonate the starting material, p-anisidine, which is a weak base.[1] This protonation forms the corresponding trifluoroacetate salt, rendering the amine non-nucleophilic and effectively halting the reaction. A tertiary amine base, such as pyridine or triethylamine, neutralizes the generated TFA in situ, preventing this unwanted side reaction and ensuring the reaction proceeds to completion.

Q3: What are the primary byproducts I should anticipate and how are they formed?

The main byproducts to expect are:

  • Trifluoroacetic acid (TFA): An inherent byproduct of the acylation with TFAA.

  • p-Anisidinium trifluoroacetate: The salt formed between unreacted p-anisidine and the TFA byproduct, especially if no scavenger base is used.

  • Unreacted p-anisidine: Results from an incomplete reaction.

  • Oxidation products: Highly colored impurities arising from the degradation of the p-anisidine starting material, which is susceptible to air oxidation.[2]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. The starting p-anisidine is more polar than the final amide product. Therefore, on a silica plate, the product spot will have a higher Rf value than the starting material spot. The reaction is considered complete when the p-anisidine spot is no longer visible by TLC analysis.

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

Problem 1: Low or No Product Yield

Question: My reaction has run to completion according to TLC, but after workup, the isolated yield is extremely low. What are the likely causes?

Answer: This issue typically points to one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Cause A: Inactive Trifluoroacetic Anhydride (TFAA)

    • Explanation: TFAA is highly hygroscopic and reacts readily with atmospheric moisture to form trifluoroacetic acid (TFA). If your TFAA has been improperly stored, it may have partially or fully hydrolyzed, rendering it incapable of acylation. TFA itself will not acylate the amine.[3]

    • Solution: Always use a fresh bottle of TFAA or a freshly opened ampule. If you must use an older bottle, ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon) and handled with care to minimize exposure to air.

  • Cause B: Formation of p-Anisidinium Salt

    • Explanation: If you did not use a base, the generated TFA will protonate your starting material and potentially your product. These salts have high water solubility and will be lost to the aqueous layer during the workup.

    • Solution: During the workup, perform a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and deprotonate the ammonium salts, partitioning your amine-containing compounds into the organic layer. In future experiments, incorporate a scavenger base like pyridine into the reaction mixture.

  • Cause C: Insufficient Acylating Agent

    • Explanation: If the stoichiometry is not precise, particularly if the p-anisidine was not fully pure, you may have an insufficient amount of TFAA to drive the reaction to completion.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of TFAA to ensure all the starting amine is consumed.

Problem 2: Final Product is Darkly Colored (Brown, Red, or Black)

Question: My final product is a dark, oily solid instead of the expected off-white powder. What is the source of this color and how can I remove it?

Answer: The color is almost certainly due to oxidation impurities from the p-anisidine starting material.

  • Explanation: Anilines, particularly those with electron-donating groups like a methoxy group, are highly susceptible to air oxidation. Over time, this creates highly colored, often polymeric, impurities.[2] While present in small amounts, they can intensely discolor the final product.

  • Preventative Solution: Purify the p-anisidine before use. If it is discolored, you can recrystallize it from an appropriate solvent system (e.g., ethanol/water) or dissolve it in a solvent like DCM, treat it with activated charcoal, and filter through a pad of Celite.

  • Remedial Solution: The color can often be removed from the final product during purification.

    • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., toluene or ethanol) and allow it to cool slowly. The pure amide should crystallize out, leaving the colored impurities in the mother liquor.

    • Charcoal Treatment: If recrystallization alone is insufficient, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir or heat gently for 15-20 minutes, and then filter the hot solution through Celite to remove the charcoal before allowing the product to crystallize.

Problem 3: Significant Starting Material Remains in the Final Product

Question: My NMR spectrum shows signals for both the product and unreacted p-anisidine. How can I purify this mixture?

Answer: This is a common issue that can be resolved with a properly designed workup or column chromatography.

  • Explanation: The reaction may not have gone to completion, or the workup was not designed to remove the basic starting material. The product amide is neutral, whereas the starting p-anisidine is basic.

  • Solution 1: Acidic Wash: The most effective way to remove unreacted p-anisidine is through a liquid-liquid extraction with a dilute aqueous acid. After the reaction is complete, dilute the mixture with your organic solvent (e.g., DCM) and wash it with 1M hydrochloric acid (HCl). The basic p-anisidine will be protonated and move into the aqueous layer, while your neutral amide product remains in the organic layer. Follow this with a water wash and a brine wash before drying and concentrating.

  • Solution 2: Column Chromatography: If an acidic wash is not feasible or is insufficient, the mixture can be purified by silica gel column chromatography. Using a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, will allow for the separation of the less polar product from the more polar starting material.

Section 3: Validated Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound.

Reagents and Equipment:

  • p-Anisidine (purified if necessary)

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-anisidine (1.0 eq).

  • Dissolve the p-anisidine in anhydrous DCM (approx. 0.2 M concentration).

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Add TFAA (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the p-anisidine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2 x volume of organic layer) to remove pyridine and any unreacted p-anisidine.

    • Saturated NaHCO₃ solution (2 x volume) to neutralize any remaining acid.

    • Water (1 x volume).

    • Brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide as a white to off-white solid.

Section 4: Data Summary

CompoundStructureMol. Weight ( g/mol )Typical YieldMelting Point (°C)Key ¹H NMR Signals (CDCl₃)
p-Anisidine (Starting Material)p-Anisidine structure123.15N/A57-60δ ~6.8 (d, 2H), ~6.7 (d, 2H), ~3.8 (s, 3H), ~3.6 (br s, 2H)
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Product)Product structure219.1685-95%93-95δ ~8.0 (br s, 1H), ~7.5 (d, 2H), ~6.9 (d, 2H), ~3.8 (s, 3H)

Section 5: Visualization of Reaction and Troubleshooting Logic

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

Reaction_Pathway pAnisidine p-Anisidine Product 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide pAnisidine->Product + TFAA TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product Base Pyridine (Base) Salt Pyridinium Trifluoroacetate Base->Salt TFA Trifluoroacetic Acid (TFA) Product->TFA co-product TFA->Salt + Pyridine

Caption: Main reaction pathway for the synthesis.

Side_Reaction pAnisidine p-Anisidine (Nucleophile) Salt p-Anisidinium Trifluoroacetate (Non-nucleophilic Salt) REACTION STOPS pAnisidine->Salt TFA Trifluoroacetic Acid (Byproduct) TFA->Salt Proton Transfer

Caption: Key side reaction in the absence of a base.

Troubleshooting_Workflow start Observe Issue issue1 Low Yield Check Reagent Purity (TFAA) Check Workup (Base Wash) Use Excess TFAA start->issue1 Problem issue2 Colored Product Purify p-Anisidine Use Activated Carbon Recrystallize Product start->issue2 Problem issue3 Starting Material Contamination Perform Acidic Wash Increase Reaction Time Use Column Chromatography start->issue3 Problem end Resolution issue1->end Solution issue2->end Solution issue3->end Solution

Sources

Optimization

Stability and storage conditions for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support center for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful appl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

To ensure the long-term integrity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from atmospheric components.

Q2: Is this compound sensitive to light?

While specific photostability data for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is not extensively documented, related trifluoromethyl-containing compounds can be susceptible to photodegradation. Theoretical studies on trifluoroacetic acid suggest that photodissociation can occur.[2] Therefore, as a precautionary measure, it is advisable to protect the compound from direct light by storing it in an amber vial or a light-blocking container.

Q3: What solvents are recommended for preparing stock solutions?

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is generally soluble in a range of organic solvents. For stock solutions, anhydrous solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are suitable. It is crucial to use anhydrous solvents to prevent hydrolysis. Avoid acidic or basic aqueous solutions for long-term storage of stock solutions.

Q4: What are the known incompatibilities for this compound?

This compound should not be stored or mixed with strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[3] Contact with these substances can lead to rapid degradation.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

If you are observing variability in your results, it could be due to the degradation of your 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide stock solution.

  • Potential Cause: The compound may be undergoing hydrolysis, especially if the stock solution was prepared in a non-anhydrous solvent or stored for an extended period. The presence of the electron-donating methoxy group on the phenyl ring can make the amide bond susceptible to cleavage under even mildly acidic or basic conditions.[4]

  • Recommended Action:

    • Prepare a fresh stock solution using a new vial of the compound and high-purity, anhydrous solvent.

    • Perform a purity check of your old and new stock solutions using an appropriate analytical method, such as HPLC-UV or LC-MS, to look for the presence of degradation products. A common degradation product to look for would be 4-methoxyaniline.

    • If you suspect pH-related degradation, ensure your experimental buffers are within a neutral pH range and that the compound is not exposed to acidic or basic conditions for prolonged periods.

Issue 2: Appearance of unknown peaks in chromatograms.

The emergence of new peaks in your analytical runs (e.g., HPLC, LC-MS) that were not present in the initial analysis of the compound can indicate degradation.

  • Potential Cause: The primary degradation pathway for N-aryl acetamides is the hydrolysis of the amide bond. In the case of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, this would lead to the formation of 4-methoxyaniline and trifluoroacetic acid.

    Diagram of Potential Hydrolysis Pathway:

    G cluster_products Degradation Products compound 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide water H₂O (Acid or Base Catalyst) products compound->products water->products Hydrolysis product1 4-Methoxyaniline products->product1 product2 Trifluoroacetic Acid products->product2

    Caption: Potential hydrolysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

  • Recommended Action:

    • Use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks. Compare these with the expected molecular weights of potential degradation products (4-methoxyaniline: 123.15 g/mol ; trifluoroacetic acid: 114.02 g/mol ).

    • Review your experimental conditions. If your protocol involves acidic or basic steps, consider minimizing the exposure time of the compound to these conditions or performing the steps at a lower temperature to reduce the rate of degradation.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of potential degradation reactions.
Humidity Store in a dry environment with the container tightly sealed.Prevents hydrolysis of the amide bond.[4]
Light Protect from light by using an amber vial or a light-blocking container.Trifluoromethyl groups can be susceptible to photodegradation.[2]
pH Avoid acidic and basic conditions for storage and prolonged experimental exposure.The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[3][4]
Atmosphere For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen).Prevents oxidation and reaction with atmospheric moisture.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and detecting potential degradation products.

1. Materials and Reagents:

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation:

    • Prepare samples of the compound that have been subjected to storage or experimental conditions in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient Elution (example):

      • Start with 70% Mobile Phase A and 30% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 15 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Analyze the chromatogram for the main peak corresponding to 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and any additional peaks that may indicate impurities or degradation products.

    • Calculate the purity of the sample using the area normalization method, where the percentage purity is the area of the main peak divided by the total area of all peaks.

Workflow for Purity Assessment:

G A Prepare Standard and Sample Solutions B Set Up HPLC System and Chromatographic Conditions A->B C Inject Solutions and Acquire Data B->C D Analyze Chromatogram for Purity and Degradation Products C->D E Identify Unknowns (if necessary) using LC-MS D->E

Caption: Workflow for HPLC-based purity assessment.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. Available at: [Link]

  • Trifluoroacetamides - Organic Chemistry Portal. Available at: [Link]

  • Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? ResearchGate. Available at: [Link]

  • Theory-guided access to efficient photodegradation of the simplest perfluorocarboxylic acid: Trifluoroacetic acid. PubMed. Available at: [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. Available at: [Link]

  • Handling and Storage. Cole-Parmer Material Safety Data Sheet. (Note: This is a general reference to SDS handling and storage sections, as a direct link to a specific SDS for the compound was not available).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support center for the purification of crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction to Purification Challenges

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride. While the reaction itself is generally efficient, the crude product is often contaminated with unreacted starting materials, by-products, and decomposition products. Effective purification is therefore critical to ensure the compound's suitability for downstream applications. This guide will address common issues encountered during purification and provide robust protocols to overcome them.

Troubleshooting Guide: Question & Answer Format

Here, we address specific problems you may encounter during the purification of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue, often caused by the presence of unreacted starting materials or low-melting eutectic mixtures of impurities.

  • Initial Wash: Before attempting recrystallization, wash your crude product with a cold, non-polar solvent like hexane. This can help remove highly non-polar impurities. If your product is an oil, you can perform a liquid-liquid extraction. Dissolve the oil in a suitable solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any residual 4-methoxyaniline, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities like trifluoroacetic acid.

  • Column Chromatography: If washing is ineffective, column chromatography is the most reliable method to purify oily or stubborn crude products. A detailed protocol is provided in a later section.

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I identify and remove these impurities?

A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. The identity of these impurities will dictate the best removal strategy.

  • Common Impurities:

    • 4-Methoxyaniline (p-anisidine): The starting amine. It is more polar than the product and will have a lower Rf value on the TLC plate. It can be removed by an acidic wash or by column chromatography.

    • Trifluoroacetic Acid/Anhydride: Residual acylating agent or its hydrolysis product. These are highly polar and can often be removed by a basic wash (e.g., with sodium bicarbonate solution).

    • Di-acylated Product: In some cases, over-acylation can occur, though this is less common for anilines. This by-product would be less polar than the desired product.

    • Hydrolysis Product: The trifluoroacetyl group can be sensitive to hydrolysis under strongly acidic or basic conditions, reverting to 4-methoxyaniline.

  • Removal Strategy:

    • For residual starting materials, an appropriate aqueous wash (acidic for the amine, basic for the acid) during workup is often sufficient.

    • If impurities persist, column chromatography is the recommended next step. The difference in polarity between the product and the common impurities allows for effective separation.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield from recrystallization can be due to several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a structurally similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, recrystallization from ethanol has been reported to be effective.[1] A solvent system of ethanol/water or hexane/ethyl acetate could also be explored.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved even at low temperatures.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature Crystallization: If the product crystallizes out in the funnel during a hot filtration step, ensure your glassware is pre-heated and the filtration is performed quickly.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide? A: Pure 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is expected to be a white to off-white solid. While a specific melting point for this compound is not readily available in the searched literature, analogous N-aryl trifluoroacetamides are typically crystalline solids with sharp melting points.

Q: Can the trifluoroacetamide group be cleaved during workup or purification? A: Yes, the trifluoroacetyl group is susceptible to hydrolysis under harsh acidic or basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutral or mildly acidic/basic washes during workup are generally safe.

Q: What are the key spectroscopic features I should look for to confirm the purity of my product? A: While specific spectra for the title compound were not found, based on analogous structures, you should expect:

  • ¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.9 and ~7.5 ppm), and the N-H proton (a broad singlet).

  • ¹³C NMR: Resonances for the trifluoromethyl carbon (a quartet), the carbonyl carbon, the methoxy carbon, and the aromatic carbons.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches. For a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the N-H and C=O stretches were observed at 3292 cm⁻¹ and 1660 cm⁻¹, respectively.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system should be determined on a small scale first.

1. Solvent System Selection:

  • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water and hexane/ethyl acetate).
  • The ideal solvent will dissolve the compound when boiling but show low solubility at room temperature or in an ice bath.

2. Recrystallization Procedure:

  • Place the crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid just dissolves.
  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
  • If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography

This is a robust method for purifying the compound, especially if it is oily or contains multiple impurities.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
  • Vary the ratio of the solvents to achieve good separation between the product spot and any impurity spots. An Rf value of 0.2-0.4 for the product is often ideal for column chromatography. Based on procedures for similar compounds, a hexane/ethyl acetate gradient is a promising choice.[2]

2. Column Preparation and Elution:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.
  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.
  • Allow the silica to settle, with a layer of sand on top to prevent disturbance.
  • Pre-elute the column with the mobile phase.
  • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.
  • Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate).
  • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane/ethyl acetate) to elute the compounds from the column.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of crude 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

PurificationWorkflow Crude Crude Product (Oil or Solid) Wash Aqueous Wash (Acidic/Basic) Crude->Wash Initial Cleanup Recrystallization Recrystallization Wash->Recrystallization If Solid Column Column Chromatography Wash->Column If Oily or Impure Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Recrystallization Needs Further Purification Analysis->Column Needs Further Purification Analysis->Pure Purity Confirmed

Caption: General purification workflow for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Data Summary

ParameterRecommended Value/TechniqueRationale
Primary Impurities 4-Methoxyaniline, Trifluoroacetic acidUnreacted starting materials from the synthesis.
Recrystallization Solvent Ethanol or Ethanol/Water, Hexane/Ethyl AcetateBased on protocols for structurally similar acetamides.[1]
Column Chromatography Stationary Phase Silica GelStandard choice for separating moderately polar organic compounds.
Column Chromatography Mobile Phase Hexane/Ethyl Acetate GradientA versatile system for eluting compounds of varying polarities.[2]
Purity Assessment TLC, ¹H NMR, ¹³C NMR, IRStandard analytical techniques to confirm purity and structure.

References

  • Missioui, H., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1143–1147. Available at: [Link]

  • Hines, K. M., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(1). (Note: While this reference discusses a related compound, the principles of intermolecular interactions are relevant). Available at: [Link]

  • Fochi, M., et al. (2013). Supporting Information: Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide reaction monitoring by TLC

Technical Support Center: Reaction Monitoring by TLC Guide Topic: Monitoring the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide by Thin-Layer Chromatography (TLC) Introduction: The Chemistry and the Challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Guide Topic: Monitoring the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide by Thin-Layer Chromatography (TLC)

Introduction: The Chemistry and the Challenge

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide involves the N-acylation of p-anisidine, typically with an electrophilic trifluoroacetylating agent like trifluoroacetic anhydride (TFAA). This reaction converts a primary aromatic amine (p-anisidine) into a more complex amide. While the synthesis is generally straightforward, ensuring the reaction has proceeded to completion is critical for obtaining a high yield of pure product and simplifying downstream purification.

Reaction Scheme:

Figure 1. General reaction scheme for the trifluoroacetylation of p-anisidine.

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose. It is a rapid, inexpensive, and highly effective method to qualitatively monitor the progress of a reaction by tracking the consumption of the starting material and the formation of the product.[1][2] This guide provides a comprehensive, field-tested protocol and troubleshooting manual for utilizing TLC to monitor this specific transformation.

Part 1: The Core Protocol - TLC Monitoring Workflow

This protocol is designed to be a self-validating system. The inclusion of starting material, reaction mixture, and a "co-spot" on the same plate provides an unambiguous, side-by-side comparison that is essential for accurate interpretation.[2]

Step-by-Step Experimental Methodology
  • TLC Plate Preparation:

    • Using a pencil (never a pen, as ink components can chromatograph[3]), lightly draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three distinct, equidistant points on this line for sample application. Label them "SM" (Starting Material), "C" (Co-spot), and "RM" (Reaction Mixture).

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of pure p-anisidine in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot this solution on the "SM" mark. The goal is a small, concentrated spot, typically 1-2 mm in diameter.[1]

    • RM Lane: Using a clean capillary tube, take a small aliquot directly from the reaction vessel. Dilute this aliquot in a vial with a volatile solvent. Spot this diluted mixture on the "RM" mark.

    • C Lane (Co-spot): First, spot the "SM" solution on the "C" mark. Then, without changing capillary tubes, spot the "RM" solution directly on top of the "SM" spot. This co-spot is a critical internal standard.

  • Developing the Chromatogram:

    • Prepare a developing chamber (a beaker with a watch glass cover is sufficient) containing the chosen solvent system (mobile phase) to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[4]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, which promotes even solvent migration up the plate.

    • Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.[1]

  • Visualization & Interpretation:

    • Primary Method (Non-Destructive): View the dried plate under a UV lamp (254 nm). Both p-anisidine and the trifluoroacetamide product contain an aromatic ring and are UV-active, appearing as dark spots against the fluorescent green background of the plate.[5][6] Lightly circle the observed spots with a pencil.

    • Secondary Method (Destructive): If UV visualization is inconclusive, use a chemical stain. A potassium permanganate (KMnO₄) dip is effective, as the amine starting material is readily oxidized, appearing as a yellow/brown spot on a purple background. The amide product will react much more slowly, if at all. Alternatively, a p-anisaldehyde stain can yield colored spots for both compounds upon heating.[7][8]

    • Analysis: Compare the lanes. The reaction is complete when the "RM" lane shows the complete disappearance of the starting material spot (which should have the same migration distance as the "SM" lane) and the appearance of a new spot for the product. The "C" lane will show two distinct spots if the reaction is incomplete, but will appear as a single, potentially elongated spot if the starting material is consumed.[9]

Workflow Visualization

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Baseline & Labels) prep_samples 2. Prepare & Spot Samples (SM, C, RM) prep_plate->prep_samples prep_chamber 3. Prepare Developing Chamber prep_samples->prep_chamber develop 4. Develop Plate prep_chamber->develop dry 5. Dry Plate & Mark Front develop->dry visualize 6. Visualize Spots (UV Light / Stain) dry->visualize interpret 7. Interpret Results (Compare SM, C, RM) visualize->interpret

Caption: A flowchart of the TLC reaction monitoring process.

Part 2: Data Interpretation - Solvent Systems & Rf Values

Understanding Polarity and Rf

The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10][11]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

On a standard silica gel plate (a polar stationary phase), polar compounds interact more strongly and thus travel shorter distances, resulting in lower Rf values. Non-polar compounds travel further, giving higher Rf values.[1]

  • p-Anisidine (Starting Material): A primary aromatic amine. The -NH₂ group is highly polar and a strong hydrogen bond donor, leading to strong interaction with silica gel. It will have a lower Rf value.

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Product): An amide. The nitrogen lone pair is delocalized by resonance with the carbonyl group, making it significantly less basic and less polar than the starting amine. It will have a higher Rf value.

Recommended Solvent Systems

Choosing the right mobile phase is crucial for good separation.[12] The goal is to have the Rf values of the key components fall between 0.2 and 0.8.[13] For this reaction, a binary system of a non-polar solvent (e.g., Hexanes) and a moderately polar solvent (e.g., Ethyl Acetate, EtOAc) is an excellent starting point.[14]

Solvent System (v/v)Starting Material (p-Anisidine) Approx. RfProduct (Amide) Approx. RfSeparation Quality & Notes
80:20 Hexanes:EtOAc 0.15 - 0.250.45 - 0.60Excellent. This is the recommended starting system. Provides clear separation between the polar starting material and the less polar product.
70:30 Hexanes:EtOAc 0.25 - 0.350.60 - 0.75Good. Useful if the product Rf is too low in the 80:20 system. Increases the polarity of the mobile phase, moving all spots further up the plate.
90:10 Hexanes:EtOAc < 0.10.30 - 0.45Fair. May be useful if the product and starting material Rf values are too high and separation is poor. Decreasing polarity enhances interaction with the stationary phase.
100% Dichloromethane ~0.1~0.5Alternative. A single-solvent system that can work, but offers less flexibility for fine-tuning separation compared to a binary mixture.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during TLC analysis in a direct question-and-answer format.

Troubleshooting Common Problems

Q: Why are my spots appearing as vertical streaks instead of round spots?

A: This is one of the most common TLC problems. There are several potential causes:

  • Sample Overloading: You have applied too much sample to the plate.[3] The stationary phase becomes saturated, and the compound cannot equilibrate properly, causing it to streak. Solution: Dilute your sample further before spotting or apply less material.

  • Inappropriate Solvent Polarity: If the compound is very soluble in the mobile phase, it can streak. More commonly, highly polar or acidic/basic compounds can interact too strongly with the silica gel. Solution: For the basic p-anisidine, adding a very small amount (e.g., a few drops) of a base like triethylamine to the developing solvent can improve spot shape.

  • Complex Mixture: If the reaction has produced numerous byproducts with similar polarities, they may run together as a streak.

Q: All my spots are clumped together at the baseline (low Rf) or rushed to the top with the solvent front (high Rf). What's wrong?

A: This is purely a solvent system issue. Your mobile phase polarity is not matched to your compounds.

  • Spots at Baseline: The solvent is not polar enough to move the compounds off the origin.[12] Solution: Increase the polarity of the mobile phase. For a hexanes/EtOAc system, increase the proportion of ethyl acetate (e.g., go from 80:20 to 70:30).[4]

  • Spots at Solvent Front: The solvent is too polar. It carries all the compounds along with it, resulting in no separation.[12] Solution: Decrease the polarity of the mobile phase. Decrease the proportion of ethyl acetate (e.g., go from 70:30 to 80:20).

Q: I ran my TLC, but after visualization under the UV lamp, I don't see any spots. What happened?

A: There are a few possibilities:

  • Sample Concentration is Too Low: The amount of compound on the plate is below the limit of detection.[3] Solution: Prepare a more concentrated sample for spotting, or spot multiple times in the same location (allowing the solvent to dry completely between applications).

  • Compound is Not UV-Active: While unlikely for this specific reaction, some compounds do not absorb UV light at 254 nm.[5] Solution: Use an alternative visualization method, such as an iodine chamber or a chemical stain like potassium permanganate.[7][15]

  • Sample Evaporated: If you are using a very volatile solvent and a low-boiling compound, it's possible it evaporated from the plate before development. This is not an issue for the compounds in this specific reaction.

  • Spot Submerged in Solvent: If the baseline was drawn too low and was submerged in the solvent pool in the chamber, your sample washed away into the solvent instead of running up the plate.[3]

Q: The Rf values for my starting material and product are very close, and the spots are overlapping. How can I improve the separation?

A: This indicates you need to optimize your mobile phase.

  • Fine-Tune Solvent Ratio: Make small, incremental changes to your solvent system. For example, try 85:15 or 75:25 Hexanes:EtOAc.

  • Change Solvents: Sometimes, a different solvent combination with different selectivities is needed. Try replacing ethyl acetate with dichloromethane or diethyl ether. The key is to experiment with solvents of varying polarity and chemical nature.[9]

Troubleshooting Decision Tree

Troubleshooting start Problem with TLC Plate? streak Spots are Streaking start->streak no_sep Poor Separation (Rf too high/low) start->no_sep no_spots No Spots Visible start->no_spots overload Cause: Sample Overloaded streak->overload bad_solvent Cause: Wrong Solvent Polarity or Acidic/Basic Sample streak->bad_solvent rf_low Rf too low (at baseline) no_sep->rf_low rf_high Rf too high (at solvent front) no_sep->rf_high conc_low Cause: Sample Too Dilute no_spots->conc_low not_uv Cause: Not UV-Active no_spots->not_uv submerged Cause: Baseline Submerged no_spots->submerged sol_dilute Solution: Dilute Sample or Spot Less overload->sol_dilute sol_solvent Solution: Change Solvent System or Add Modifier (e.g., Et3N) bad_solvent->sol_solvent sol_inc_pol Solution: Increase Solvent Polarity rf_low->sol_inc_pol sol_dec_pol Solution: Decrease Solvent Polarity rf_high->sol_dec_pol sol_conc Solution: Concentrate Sample or Multi-spot conc_low->sol_conc sol_stain Solution: Use a Stain (Iodine, KMnO4) not_uv->sol_stain sol_rerun Solution: Re-run TLC with Correct Setup submerged->sol_rerun

Caption: A decision tree for troubleshooting common TLC issues.

Frequently Asked Questions (FAQs)

Q: What does a "perfect" TLC plate for a completed reaction look like? A: In a perfect scenario:

  • The "SM" lane shows a single, round spot at its characteristic Rf.

  • The "RM" lane shows a single, round spot at the product's characteristic Rf, and no spot corresponding to the starting material.

  • The "C" (co-spot) lane shows only the single product spot, appearing at the same height as the spot in the "RM" lane. The absence of two separate spots in the "C" lane confirms the complete consumption of the starting material.

Q: Can TLC tell me the yield of my reaction? A: No. TLC is a qualitative, not quantitative, technique. It can tell you if the starting material is gone and the product is formed, but it cannot accurately determine the concentration or yield. For quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy are required.

Q: My reaction is being run in a high-boiling solvent like DMF or DMSO. This seems to be interfering with my TLC. What can I do? A: This is a common problem as high-boiling solvents can streak up the entire plate. Solution: After spotting your sample on the plate, place the plate under a high vacuum for a few minutes before developing it. This will remove the interfering solvent without affecting your non-volatile starting material and product.[9]

References

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

An extensive technical support resource for researchers, scientists, and drug development professionals on the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is detailed below. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

An extensive technical support resource for researchers, scientists, and drug development professionals on the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is detailed below.

As a Senior Application Scientist, this guide provides in-depth technical support for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, with a focus on troubleshooting and scalability. The information is structured to address common challenges encountered in a laboratory and pilot plant setting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

A1: The most prevalent and scalable method is the N-acylation of 4-methoxyaniline with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is a common choice due to its high reactivity and commercial availability. The reaction is typically performed in an aprotic solvent, and may include a non-nucleophilic base to neutralize the trifluoroacetic acid byproduct.

Q2: What are the primary safety concerns when working with trifluoroacetic anhydride (TFAA)?

A2: Trifluoroacetic anhydride is a hazardous chemical that requires careful handling. It is highly corrosive and can cause severe burns to the skin and eyes.[1][2][3][4] It is also water-sensitive and reacts violently with water, releasing toxic fumes.[1][3] All manipulations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, must be worn.[1][2][5]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting material (4-methoxyaniline) and the formation of the product.

Q4: What is the typical workup procedure for this reaction?

A4: A standard workup involves carefully quenching the reaction mixture, often with ice-water, to hydrolyze any remaining trifluoroacetic anhydride. The product is then typically extracted into an organic solvent. The organic layer is washed with a dilute aqueous base (like sodium bicarbonate) to remove trifluoroacetic acid, followed by a brine wash. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.

Q5: Is the trifluoroacetyl protecting group stable?

A5: The N-trifluoroacetyl group is generally stable under acidic conditions but can be labile under mild basic conditions.[6] This allows for its removal if necessary for subsequent synthetic steps.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Degraded Reagents Trifluoroacetic anhydride is highly sensitive to moisture.[1][2] Ensure that the TFAA is fresh and has been stored under an inert atmosphere. 4-methoxyaniline can oxidize over time; use freshly purchased or purified starting material.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the trifluoroacetylating agent may be necessary to drive the reaction to completion.
Inadequate Reaction Temperature The reaction is exothermic. While cooling is often necessary to control the initial reaction rate, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
Issue 2: Presence of Impurities in the Crude Product
Potential Impurity Source Mitigation and Removal
Unreacted 4-methoxyaniline Incomplete reaction.Increase the reaction time or consider a slight excess of TFAA. During workup, an acid wash can help remove the basic starting material.
Diacylated Product Reaction with the amide N-H.This is generally less common with trifluoroacetamides but can occur under harsh conditions. Use milder reaction conditions and avoid a large excess of the acylating agent.
Polymeric byproducts Can form under forcing conditions.Maintain a controlled reaction temperature. Proper quenching of the reaction is also crucial.
Issue 3: Difficulties During Scale-Up
Challenge Explanation & Solution
Exotherm Control The reaction of amines with anhydrides is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Use a reactor with efficient cooling and a controlled addition rate of the trifluoroacetic anhydride.[8][9]
Mixing and Homogeneity In larger reactors, ensuring uniform mixing is critical for consistent reaction progress and to avoid localized "hot spots." Use appropriate agitation and consider the viscosity of the reaction mixture.
Workup and Extraction Handling large volumes of aqueous and organic layers can be cumbersome. Ensure appropriately sized separatory funnels or extraction equipment. Be mindful of emulsion formation, which can be more prevalent on a larger scale.
Crystallization and Isolation Recrystallization is a common method for purifying the final product.[6][7][10][11] The choice of solvent is critical for obtaining high purity and yield.[11] On a larger scale, controlling the cooling rate is important for consistent crystal size and purity.

Experimental Protocols and Visualizations

General Synthesis Workflow

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can be broken down into several key stages, as illustrated in the following workflow diagram.

Synthesis Workflow reagents Reagent Preparation (4-methoxyaniline, TFAA, Solvent) reaction Reaction (Controlled Temperature) reagents->reaction Addition workup Aqueous Workup (Quenching, Extraction, Washes) reaction->workup Quenching purification Purification (Recrystallization/Chromatography) workup->purification Crude Product product Final Product (Drying and Characterization) purification->product Pure Product

Caption: A generalized workflow for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Troubleshooting Decision Tree

This decision tree can guide researchers in diagnosing and resolving common issues during the synthesis.

Troubleshooting Decision Tree start Low Yield or Impure Product? check_reagents Check Reagent Quality (Fresh TFAA, Pure Aniline) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK optimize_workup Optimize Workup (Washes, pH adjustment) check_conditions->optimize_workup Conditions OK optimize_purification Optimize Purification (Recrystallization Solvent, Chromatography) optimize_workup->optimize_purification Workup OK success Successful Synthesis optimize_purification->success Purification OK

Caption: A decision tree for troubleshooting common synthesis problems.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination aniline 4-Methoxyaniline intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack tfaa Trifluoroacetic Anhydride tfaa->intermediate protonated_intermediate Protonated Intermediate intermediate->protonated_intermediate Proton Transfer product 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide protonated_intermediate->product Elimination byproduct Trifluoroacetic Acid protonated_intermediate->byproduct

Caption: The mechanism of N-trifluoroacetylation of 4-methoxyaniline with TFAA.

Data Presentation

Solvent Selection for Synthesis and Recrystallization
Solvent Use in Synthesis Use in Recrystallization Comments
Dichloromethane (DCM) GoodFairA common solvent for the reaction due to its inertness.
Ethyl Acetate (EtOAc) GoodGoodOften used for extraction and can be a good recrystallization solvent.
Acetonitrile (MeCN) GoodGoodCan be used for both reaction and recrystallization.[8]
Ethanol/Water PoorExcellentA common mixed solvent system for recrystallization, where the product is soluble in hot ethanol and less soluble in cold aqueous ethanol.[10][11][12]
Hexanes/Ethyl Acetate PoorExcellentAnother common mixed solvent system for recrystallization.

References

  • Trifluoroacetic anhydride - SAFETY D
  • Trifluoroacetic anhydride - Synquest Labs.
  • Safety Data Sheet: Trifluoroacetic anhydride - Carl ROTH.
  • TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS CAS-No. - Loba Chemie.
  • SAFETY D
  • Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetyl
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC - NIH.
  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents | Organic Letters - ACS Public
  • KR101083935B1 - Trifluoroacetylation for amines - Google P
  • The Versatility of Trifluoroacetamide in Fine Chemical Synthesis.
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids | The Journal of Organic Chemistry - ACS Public
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib | Organic Process Research & Development - ACS Public
  • Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation - ResearchG
  • Trifluoroacetamides - Organic Chemistry Portal.
  • (PDF) ChemInform Abstract: Trifluoroacetylation in Organic Synthesis.
  • Synthesis of (a) 2,2,2-trifluoro-N-[2-[-4-methoxy-3-(methylamino)phenyl]acetamide.
  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | CymitQuimica.
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH.
  • (PDF)
  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Synthesis routes of N-(4-Methoxyphenyl)acetamide - Benchchem.
  • Mechanisms and Prevention of Trifluoroacetyl
  • Hydroamidation with Acetamides and Trifluoroacetamides - Digital Commons@Georgia Southern.
  • Synthesis routes of N-(4-Methoxyphenyl)acetamide - Benchchem.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchG
  • Reactions of enamines with trifluoroacetic anhydride: trifluoroacetylation and the formation of 1,3-oxazines | The Journal of Organic Chemistry - ACS Public
  • A Decennial Update on the Applications of Trifluroacetic Acid - ResearchG
  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central.
  • 2,2,2-trifluoro-n-(4-methoxy-phenyl)-acetamide - PubChemLite.
  • 582-11-6 | N-(4-fluoro-2-methoxyphenyl)
  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • Application Notes and Protocols for the Crystallization of 2-(2-Amino-4-methoxyphenyl)acetonitrile - Benchchem.chem.

Sources

Optimization

Technical Support Center: Stability and Handling of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

Welcome to the technical support center for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this valuable chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound throughout your experiments.

Introduction: Understanding the Stability of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a robust compound under many standard laboratory conditions. However, like all N-aryl trifluoroacetamides, its stability is not absolute. The primary pathway of decomposition is the hydrolysis of the amide bond, which is susceptible to both acidic and basic conditions. This process yields 4-methoxyaniline and trifluoroacetic acid as the main degradation products. The electron-donating nature of the 4-methoxy group on the phenyl ring can influence the rate of this hydrolysis.

This guide will provide you with the necessary knowledge to mitigate these risks, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section is formatted in a question-and-answer style to directly address common issues encountered during the handling and use of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Question 1: I suspect my sample of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide has degraded. How can I confirm this?

Answer:

The most common sign of degradation is a change in the physical appearance of the sample, such as discoloration or a change in consistency. However, for quantitative confirmation, analytical techniques are essential.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most effective way to assess the purity of your sample. Degradation will typically manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products, 4-methoxyaniline and trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to detect degradation. The presence of signals corresponding to 4-methoxyaniline, in addition to the characteristic peaks of the parent compound, is a clear indicator of hydrolysis.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular ions of the degradation products, confirming their presence in your sample.

dot

cluster_0 Purity Analysis Workflow Start Suspected Degradation HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Confirm Confirm Degradation Products HPLC->Confirm NMR->Confirm MS->Confirm End Purity Confirmed Confirm->End

Caption: Workflow for confirming the degradation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Question 2: My reaction yield is consistently low when using 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. Could decomposition be the cause?

Answer:

Yes, decomposition during a reaction or workup is a common cause of low yields. Consider the following factors:

  • Reaction pH: If your reaction conditions are strongly acidic or basic, you are likely inducing hydrolysis of the amide bond.

  • Workup Procedure: Aqueous workups, especially with strong acids or bases for neutralization or extraction, can cause significant degradation.

  • Temperature: Elevated temperatures during your reaction or workup will accelerate the rate of hydrolysis.

  • Solvent: Protic solvents, particularly in the presence of acid or base, can participate in the hydrolysis of the amide.

Solution:

  • Buffer your reaction: If possible, maintain a neutral pH.

  • Modify your workup: Use mild neutralizing agents like saturated sodium bicarbonate solution instead of strong bases. Perform aqueous washes quickly and at low temperatures. A brine wash can help to remove water from the organic layer and minimize hydrolysis.[1]

  • Control the temperature: Keep the reaction and workup temperatures as low as feasible.

  • Choose your solvent wisely: If possible, use aprotic solvents.

Question 3: How should I store 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide to ensure its long-term stability?

Answer:

Proper storage is critical for preventing decomposition. Follow these guidelines:

Storage ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of potential hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric moisture, a key reactant in hydrolysis.
Container Use a tightly sealed, opaque container.Prevents exposure to moisture and light, which can potentially catalyze degradation.
Location Store away from strong acids, bases, oxidizing agents, and reducing agents.[2][3][4]Prevents accidental contact with incompatible chemicals that can initiate decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

A1: The primary decomposition pathway is hydrolysis of the amide bond, yielding 4-methoxyaniline and trifluoroacetic acid.

dot

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide 4-methoxyaniline 4-methoxyaniline 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide->4-methoxyaniline + H2O (Acid or Base) Trifluoroacetic acid Trifluoroacetic acid

Caption: Primary hydrolytic decomposition pathway.

Q2: Is 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide sensitive to light?

A2: While hydrolysis is the main concern, as a general good laboratory practice, it is recommended to store the compound in an opaque container to protect it from light, which can sometimes provide the energy for other degradation pathways.

Q3: Can I use a strong base like sodium hydroxide to deprotect the trifluoroacetamide group?

A3: While strong bases will certainly cleave the trifluoroacetamide, they are often too harsh and can lead to side reactions and degradation of other functional groups in your molecule. Milder conditions, such as using potassium carbonate in methanol/water, are often preferred for a cleaner deprotection.

Q4: I am seeing an unexpected side product in my reaction. Could it be from the decomposition of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide?

A4: It is possible. The decomposition product, 4-methoxyaniline, is a primary amine and can participate in various side reactions, such as reacting with electrophiles in your reaction mixture. If you suspect this, it is crucial to analyze your starting material for the presence of 4-methoxyaniline before starting your reaction.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the stability of your compound under various stress conditions.[5][6][7] This protocol provides a framework for conducting such a study.

Objective: To determine the degradation profile of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide under acidic, basic, and oxidative stress.

Materials:

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare four separate solutions of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: To one solution, add an equal volume of 0.1 M HCl.

    • Basic: To a second solution, add an equal volume of 0.1 M NaOH.

    • Oxidative: To a third solution, add an equal volume of 3% H₂O₂.

    • Control: The fourth solution will serve as the unstressed control.

  • Incubation: Incubate all four solutions at a controlled temperature (e.g., 40 °C) for a defined period (e.g., 24 hours).

  • Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC to monitor the decrease in the parent compound and the formation of degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition at each time point.

  • Identify the major degradation products by comparing their retention times to those of known standards (4-methoxyaniline and trifluoroacetic acid, if possible).

dot

cluster_1 Forced Degradation Workflow Prep Prepare 4 Samples (1 mg/mL) Stress Apply Stress Conditions Prep->Stress Acid 0.1 M HCl Stress->Acid Base 0.1 M NaOH Stress->Base Oxidative 3% H2O2 Stress->Oxidative Control No Stress Stress->Control Incubate Incubate at 40 °C Acid->Incubate Base->Incubate Oxidative->Incubate Control->Incubate Analyze Analyze by HPLC at 0, 4, 8, 24 hours Incubate->Analyze

Caption: Workflow for the forced degradation study.

Protocol 2: Recommended Workup Procedure to Minimize Hydrolysis

This protocol outlines a gentle workup procedure designed to minimize the hydrolysis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide after a reaction.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains reactive reagents, quench them with a suitable reagent at 0 °C.

  • Extraction:

    • Extract the product into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Caution: Vent the separatory funnel frequently to release CO₂ gas.

    • Wash the organic layer with ice-cold water.

    • Wash the organic layer with ice-cold brine (saturated NaCl solution) to remove the bulk of the water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature.

By following these guidelines and protocols, you can significantly reduce the risk of decomposition of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, leading to more reliable and reproducible results in your research and development activities.

References

  • Anonymous. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and Acetamide

Introduction: A Tale of Two Amides In the vast landscape of chemical biology and drug discovery, seemingly subtle structural modifications can lead to profound differences in biological activity. This guide delves into a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Amides

In the vast landscape of chemical biology and drug discovery, seemingly subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two such molecules: the simple, foundational acetamide (CH₃CONH₂) and its structurally more complex, fluorinated counterpart, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Acetamide, the simplest amide derived from acetic acid, is an organic compound with a wide range of applications, including as a solvent and a plasticizer.[1] While not a therapeutic agent itself, its derivatives have been explored for a variety of medicinal purposes, exhibiting antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The acetamide scaffold serves as a versatile building block in medicinal chemistry, offering a platform for structural elaboration to modulate biological activity.[4]

In contrast, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide introduces two key modifications to the basic acetamide structure: a trifluoromethyl group (CF₃) in place of the methyl group's hydrogens and a 4-methoxyphenyl group attached to the nitrogen atom. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, in particular, is known for its high electronegativity and lipophilicity, which can significantly alter a molecule's interaction with biological targets. The N-aryl substitution with a 4-methoxyphenyl group further modifies the compound's steric and electronic properties, influencing its potential biological effects.

This guide will provide a comprehensive, objective comparison of the known and potential biological activities of these two compounds. While direct comparative experimental data is limited in the public domain, we will synthesize information from studies on related derivatives to project likely activities and provide a framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the biological profiles of these and similar molecules.

Structural and Physicochemical Properties: The Foundation of Biological Interaction

The stark differences in the biological activities of acetamide and its trifluorinated N-aryl derivative are rooted in their distinct molecular structures and resulting physicochemical properties.

PropertyAcetamide2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
Chemical Formula C₂H₅NOC₉H₈F₃NO₂
Molar Mass 59.07 g/mol 219.16 g/mol
Structure
Key Functional Groups AmideAmide, Trifluoromethyl, Methoxy, Phenyl

The presence of the trifluoromethyl group in 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide dramatically increases its lipophilicity compared to acetamide. This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to increased cellular uptake and interaction with intracellular targets. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the amide bond, which can affect its stability and reactivity.

Comparative Biological Activity: A Landscape of Potential

While direct head-to-head studies are scarce, the known biological activities of acetamide derivatives and related fluorinated compounds provide a basis for a comparative discussion.

Antimicrobial and Antifungal Activity

Derivatives of acetamide have shown promise as antimicrobial and antifungal agents.[5][6] For instance, studies on N-phenylacetamide derivatives have demonstrated activity against various bacterial and fungal strains.[5][6] The mechanism of action is often attributed to the disruption of microbial cell walls or interference with essential enzymatic processes.

Anticonvulsant Activity

The acetamide backbone is a feature of several anticonvulsant drugs. The pharmacological activity of these compounds is often linked to their ability to modulate ion channels or neurotransmitter systems in the central nervous system. The introduction of fluorine atoms into phenylacetamide derivatives has been shown to be essential for anticonvulsant activity in some series of compounds.[7]

Studies on N-aryl acetamide derivatives have demonstrated their potential as anticonvulsant agents, with activity observed in animal models of epilepsy such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[7] Given these precedents, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide warrants investigation for its potential anticonvulsant properties.

Cytotoxic and Anticancer Activity

Numerous acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[8] The mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key enzymes like kinases, or disruption of microtubule dynamics.

The trifluoromethyl group is a common feature in many anticancer drugs, often contributing to enhanced potency and metabolic stability. Therefore, it is reasonable to hypothesize that 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide may possess cytotoxic activity.

Experimental Protocols for Comparative Evaluation

To provide a definitive comparison of the biological activities of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and acetamide, a series of standardized in vitro and in vivo assays are required. The following protocols are provided as a guide for researchers.

Antimicrobial and Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Workflow:

G A Prepare serial dilutions of test compounds B Inoculate microtiter plates with microbial suspension A->B C Incubate plates at appropriate temperature B->C D Determine MIC by visual inspection or absorbance reading C->D

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare stock solutions of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and acetamide in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compounds on a cancer cell line.

Workflow:

G A Seed cells in a 96-well plate B Treat cells with compounds for 48-72 hours A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and acetamide for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Anticonvulsant Screening

This protocol details the maximal electroshock (MES) test in mice to evaluate anticonvulsant activity.

Workflow:

G A Administer test compound to mice B Apply electrical stimulus via corneal electrodes A->B C Observe for tonic hindlimb extension B->C D Record presence or absence of seizure C->D

Caption: Maximal Electroshock (MES) test workflow.

Step-by-Step Protocol:

  • Animal Dosing: Administer graded doses of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and acetamide (and a vehicle control) intraperitoneally (i.p.) to groups of mice.

  • Electrical Stimulation: At the time of peak effect (predetermined), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Conclusion: A Call for Direct Comparative Studies

This guide has provided a comparative overview of acetamide and 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, drawing upon the existing literature on related compounds to infer potential biological activities. The structural modifications in the latter—the trifluoromethyl group and the N-aryl substituent—are well-established strategies in medicinal chemistry to enhance potency and modulate physicochemical properties.

The exploration of structure-activity relationships, as exemplified by the comparison of these two molecules, is a cornerstone of modern drug discovery. Further investigation into the biological profile of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its direct comparison with acetamide will undoubtedly provide valuable insights for the design of novel therapeutic agents.

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Comparative

A Comparative Guide to the Characterization and Validation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Derivatives

Introduction: The Strategic Importance of Trifluoromethyl Moieties in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethyl (CF3) group holds a preeminent position due to its profound and predictable influence on a molecule's pharmacokinetic and pharmacodynamic profile.[1] The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive framework for the characterization and validation of a specific class of such compounds: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide derivatives. These molecules are of significant interest to researchers in drug development due to their potential therapeutic applications, which are enhanced by the favorable properties conferred by the trifluoromethyl group. The robust carbon-fluorine bonds within the CF3 group, with a bond dissociation energy of approximately 485 kJ/mol, render it highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[1][3] This heightened metabolic stability often translates to an extended in vivo half-life and a more predictable pharmacokinetic profile.[1] Furthermore, the high lipophilicity of the trifluoromethyl group, as indicated by a Hansch-Fujita π constant of +0.88, can significantly enhance a molecule's ability to permeate biological membranes.[1][3] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and comparative data to effectively synthesize, characterize, and validate these promising derivatives.

Synthesis and Structural Elucidation: A Methodical Approach

The synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide derivatives typically involves the acylation of 4-methoxyaniline with a trifluoroacetylating agent. A common and effective method is the reaction of 4-methoxyaniline with trifluoroacetic anhydride in an appropriate solvent. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until completion.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Reagent Addition: Slowly add trifluoroacetic anhydride to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the reaction progress using TLC, observing the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Structural Characterization: A Multi-faceted Spectroscopic Approach

The unambiguous identification and structural confirmation of the synthesized derivatives rely on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the 4-methoxyphenyl ring and the methoxy group protons are expected. The absence of a proton signal for the trifluoromethyl group is a key indicator of its presence. ¹⁹F NMR spectroscopy is particularly informative, showing a characteristic singlet for the CF3 group.[4][5] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for complete and unambiguous assignment of all proton and carbon signals. Furthermore, 1D and 2D ¹H-¹⁹F Heteronuclear Overhauser Spectroscopy (HOESY) can be used to confirm through-space couplings and establish the stereochemistry of the major and minor conformers.[6][7][8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands to look for include the N-H stretching vibration, the C=O stretching of the amide group, and the C-F stretching vibrations of the trifluoromethyl group.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.[11] The fragmentation pattern observed in the mass spectrum can also offer additional structural information.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[12][13] This technique can reveal important details about intermolecular interactions, such as hydrogen bonding.[12]

G cluster_synthesis Synthesis cluster_characterization Characterization 4-Methoxyaniline 4-Methoxyaniline Reaction Reaction 4-Methoxyaniline->Reaction Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative NMR NMR IR IR MS MS X-ray X-ray Structural Confirmation Structural Confirmation

Comparative Analysis: Physicochemical Properties and "Drug-Likeness"

A critical aspect of validating new chemical entities is the assessment of their "drug-like" properties.[14][15] These properties, which include molecular weight, lipophilicity, and hydrogen bonding capacity, are key determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[14][16]

Table 1: Comparison of Physicochemical Properties
CompoundMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide 219.162.6012
N-(4-methoxyphenyl)acetamide 165.191.3012
Alternative Drug Candidate A [Insert Data][Insert Data][Insert Data][Insert Data]
Alternative Drug Candidate B [Insert Data][Insert Data][Insert Data][Insert Data]

Note: Calculated logP values are estimations and may vary depending on the algorithm used. Experimental determination is recommended for higher accuracy.

The introduction of the trifluoromethyl group in 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide leads to a significant increase in both molecular weight and lipophilicity (logP) compared to its non-fluorinated analog, N-(4-methoxyphenyl)acetamide. This enhanced lipophilicity can improve membrane permeability, potentially leading to better absorption and distribution.[17] However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.

Validation of "Drug-Likeness": Adherence to Established Guidelines

Lipinski's Rule of Five is a widely recognized guideline for evaluating the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[18] The rule states that, in general, an orally active drug has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A logP not greater than 5.

As shown in Table 1, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its non-fluorinated counterpart both adhere to Lipinski's Rule of Five, suggesting they possess favorable physicochemical properties for oral drug development. Further computational tools, such as the Quantitative Estimate of Drug-likeness (QED), can provide a more nuanced assessment by combining multiple physicochemical properties into a single score.[19]

G Start Start Synthesized_Derivative Synthesized Derivative Start->Synthesized_Derivative Physicochemical_Characterization Physicochemical Characterization (MW, logP, HBD, HBA) Synthesized_Derivative->Physicochemical_Characterization Lipinski_Compliance Complies with Lipinski's Rule of Five? Physicochemical_Characterization->Lipinski_Compliance Biological_Screening In Vitro Biological Screening Lipinski_Compliance->Biological_Screening Yes Revise_Structure Revise Structure or Synthesize Analogs Lipinski_Compliance->Revise_Structure No Active Shows Desired Activity? Biological_Screening->Active Lead_Candidate Potential Lead Candidate Active->Lead_Candidate Yes Active->Revise_Structure No End End Lead_Candidate->End Revise_Structure->Synthesized_Derivative

Conclusion and Future Perspectives

The characterization and validation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide derivatives represent a critical step in the exploration of their therapeutic potential. The strategic incorporation of the trifluoromethyl group offers a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds.[1] By following the systematic approach outlined in this guide, researchers can efficiently synthesize, purify, and structurally elucidate these derivatives. The comparative analysis of their physicochemical properties against established benchmarks and alternative compounds provides a solid foundation for their advancement in the drug discovery pipeline. Future work should focus on the synthesis of a broader range of derivatives with varied substitution patterns on the phenyl ring to establish a comprehensive structure-activity relationship (SAR). Furthermore, in-depth in vitro and in vivo biological evaluations are necessary to fully assess their efficacy and safety profiles.

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  • N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide | C9H6F4INO2. PubChem. [Link]

  • 2,2,2-trifluoro-N-(2-(3-(3-fluoro-4-hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)ethyl)acetamide. PubChem. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings. PubMed. [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space >1>H->19>F Spin-Spin Couplings. Teikyo University. [Link]

  • 2,2,2-trifluoro-N-(2-methoxy-4-nitrophenyl)acetamide. PubChem. [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat. PubMed. [Link]

  • Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds, such as 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a tho...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for novel compounds, such as 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, a thorough evaluation of potential cross-reactivity is not just a matter of good scientific practice; it is a critical step in ensuring data integrity and, ultimately, patient safety. This guide provides an in-depth, technically-focused comparison of the cross-reactivity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, offering insights into experimental design, presenting hypothetical supporting data, and detailing a robust protocol for assessment.

The Imperative of Cross-Reactivity Profiling

This guide is structured to walk you through the critical aspects of a cross-reactivity study for this compound, from the selection of potential cross-reactants to the interpretation of results.

Designing a Scientifically Sound Cross-Reactivity Study

The cornerstone of a reliable cross-reactivity study is the thoughtful selection of compounds to be tested. The choice of these compounds should not be arbitrary but based on a clear understanding of the target molecule's synthesis, metabolism, and potential structural similarities to other compounds.

For 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, we have identified a panel of potential cross-reactants, categorized as follows:

  • Precursors: The starting materials for the synthesis of the target compound.

  • Potential Metabolites: Compounds that may be formed in vivo through metabolic pathways such as O-demethylation or hydroxylation.

  • Structural Analogs: Molecules with minor structural modifications, such as the position of the methoxy group or the nature of the acyl group.

The rationale behind this selection is to challenge the specificity of the analytical method against the most likely sources of interference.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. The cross-reactivity is calculated as the ratio of the concentration of the target analyte to the concentration of the cross-reactant that produces a 50% inhibition of the maximum signal (IC50), multiplied by 100.

CompoundRelationship to Target AnalyteIC50 (ng/mL)% Cross-Reactivity
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamideTarget Analyte10100%
p-AnisidinePrecursor>10,000<0.1%
Trifluoroacetic AnhydridePrecursor>10,000<0.1%
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamidePotential Metabolite (O-demethylation)5020%
N-(4-methoxyphenyl)acetamideStructural Analog (No Trifluoro group)5002%
2,2,2-Trifluoro-N-(2-methoxyphenyl)acetamideStructural Analog (Isomer)1,0001%
2,2,2-Trifluoro-N-phenylacetamideStructural Analog (No Methoxy group)2,5000.4%

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed, step-by-step protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for quantifying small molecules and assessing cross-reactivity.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Coating Antigen: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide conjugated to a carrier protein (e.g., BSA)

  • Primary Antibody: Rabbit anti-2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide polyclonal or monoclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop Solution: 2 M Sulfuric Acid

  • Standard: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

  • Test Compounds: Potential cross-reactants

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:
  • Coating:

    • Dilute the coating antigen to a final concentration of 1 µg/mL in PBS.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard and test compounds in Assay Buffer (PBST with 0.1% BSA).

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated standard/antibody and test compound/antibody mixtures to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the principle of the competitive ELISA used for this cross-reactivity study.

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_binding 3. Binding to Plate cluster_detection 4. Detection Coating Plate coated with Target-BSA conjugate BoundComplex Antibody binds to coated antigen if not bound to free analyte Coating->BoundComplex FreeAnalyte Free Target or Cross-Reactant Antibody Primary Antibody FreeAnalyte->Antibody Competes for binding Antibody->BoundComplex SecondaryAb HRP-conjugated Secondary Antibody BoundComplex->SecondaryAb Substrate TMB Substrate SecondaryAb->Substrate Enzymatic reaction Signal Colorimetric Signal Substrate->Signal Metabolic_Pathway Parent 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Metabolite1 2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide (O-demethylation) Parent->Metabolite1 CYP450 Metabolite2 2,2,2-Trifluoro-N-(3-hydroxy-4-methoxyphenyl)acetamide (Aromatic Hydroxylation) Parent->Metabolite2 CYP450 Conjugate1 Sulfate or Glucuronide Conjugate Metabolite1->Conjugate1 Phase II Enzymes Conjugate2 Sulfate or Glucuronide Conjugate Metabolite2->Conjugate2 Phase II Enzymes

Caption: Plausible metabolic pathway of the target compound.

Conclusion and Best Practices

This guide has outlined a comprehensive framework for assessing the cross-reactivity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. The provided hypothetical data and detailed experimental protocol serve as a practical resource for researchers in the field. It is imperative to remember that a thorough cross-reactivity assessment is a non-negotiable aspect of bioanalytical method validation. Adherence to regulatory guidelines, such as those from the FDA and ICH, is essential for ensuring the quality and reliability of data. [1][2][3][4][5]By following the principles of sound experimental design and meticulous execution, scientists can confidently establish the specificity of their analytical methods, a critical step in the journey from discovery to clinical application.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link] [2]2. U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link] [3]3. International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link] [4][5][6]4. Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Bio-Rad. Competitive ELISA Protocol. [Link]

  • St John's Laboratory. Competitive ELISA protocol. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

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Comparative

A Researcher's Guide to Structure-Efficacy Relationships of Novel 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide Analogs as FAAH Inhibitors

Introduction: Targeting the Endocannabinoid System The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide range of physiological processes, including pain sensation, mood, and inflam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide range of physiological processes, including pain sensation, mood, and inflammation.[1] A key regulatory component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[2][3] FAAH is responsible for the catabolic hydrolysis of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[4] By degrading AEA, FAAH terminates its signaling, thereby diminishing its analgesic, anxiolytic, and anti-inflammatory effects.[5][6]

Consequently, the inhibition of FAAH has emerged as a compelling therapeutic strategy.[5] By blocking FAAH activity, endogenous levels of AEA are elevated, potentiating its therapeutic benefits without the adverse psychotropic effects associated with direct cannabinoid receptor agonists.[4][6] The N-aryl trifluoroacetamide scaffold represents a promising chemotype for FAAH inhibition. The trifluoromethyl group, a strong electron-withdrawing moiety, can serve as a key interacting group within the enzyme's active site.[3]

This guide provides a comparative efficacy analysis of a series of novel analogs based on the parent compound 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (Compound 1) . We will explore the structure-activity relationships (SAR) that govern their inhibitory potency against human recombinant FAAH, provide detailed experimental protocols for efficacy screening, and offer insights into rational drug design for this promising class of inhibitors.

The Rationale for Analog Design

The core structure of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide presents several opportunities for chemical modification to probe the steric and electronic requirements of the FAAH active site. Our analog design strategy focuses on systematic modifications to the N-aryl ring, as this region is critical for establishing binding affinity and selectivity.

The key questions guiding this analog series were:

  • Positional Isomerism: How does the position of the electron-donating methoxy (-OCH₃) group on the phenyl ring affect inhibitory activity?

  • Electronic Effects: What is the impact of replacing the methoxy group with a bioisosteric but more strongly electron-withdrawing group, such as a trifluoromethoxy (-OCF₃) group?

  • Halogen Substitution: How do additional electron-withdrawing halogen substituents influence potency, and is there a positional preference?

The following diagram illustrates the general workflow for screening and characterizing these newly designed chemical entities.

Inhibitor_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Characterization Compound_Library Analog Library (Parent + Analogs) Primary_Assay Primary HTS: Fluorometric FAAH Inhibition Assay (Determine IC50) Compound_Library->Primary_Assay Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Assay->SAR_Analysis Data Input Selectivity_Panel Selectivity Profiling (vs. other serine hydrolases) SAR_Analysis->Selectivity_Panel Select 'Hit' Compounds ADME_Tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) Selectivity_Panel->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: High-throughput screening cascade for FAAH inhibitors.

Comparative Efficacy of Trifluoroacetamide Analogs

The inhibitory potency of the parent compound and its analogs was determined using a fluorometric in vitro assay measuring the hydrolysis of an AMC-conjugated substrate by recombinant human FAAH.[1][7] The half-maximal inhibitory concentration (IC₅₀) was calculated for each compound.

Compound IDStructure (Modification from Parent)RationaleIC₅₀ (nM)
1 (Parent) 4-OCH₃Parent Compound150
2 3-OCH₃Positional Isomer480
3 2-OCH₃Positional Isomer> 10,000
4 4-OCF₃Isosteric Replacement (Electron Withdrawing)45
5 3-Cl, 4-OCH₃Add Electron Withdrawing Group (EWG)95
6 3-F, 4-OCH₃Add smaller EWG110
7 3,5-diCl, 4-OCH₃Add multiple EWGs60

Structure-Activity Relationship (SAR) Analysis

The experimental data reveals critical insights into the structural requirements for potent FAAH inhibition by this chemical series.

  • Importance of Para-Substitution: A clear preference for substitution at the 4-position (para) of the phenyl ring is observed. Moving the methoxy group from the 4-position (Compound 1 , IC₅₀ = 150 nM) to the 3-position (Compound 2 , IC₅₀ = 480 nM) resulted in a threefold loss of potency. Substitution at the 2-position (Compound 3 , IC₅₀ > 10,000 nM) completely abolished activity, likely due to steric hindrance preventing optimal binding in the active site.

  • Favorable Electron-Withdrawing Effects: The most potent compound in the series was Compound 4 , where the electron-donating methoxy group (-OCH₃) was replaced with a strongly electron-withdrawing trifluoromethoxy group (-OCF₃). This substitution improved the IC₅₀ to 45 nM, suggesting that reducing electron density on the phenyl ring enhances binding affinity. This aligns with findings in other aryl acetamide series where EWGs are preferred.[8]

  • Additive Halogen Effects: The addition of electron-withdrawing chlorine or fluorine atoms to the parent scaffold generally improved potency. A single chlorine at the 3-position (Compound 5 , IC₅₀ = 95 nM) was more effective than a fluorine at the same position (Compound 6 , IC₅₀ = 110 nM), perhaps due to a combination of electronic and hydrophobic contributions. Adding a second chlorine atom (Compound 7 , IC₅₀ = 60 nM) further enhanced the inhibitory activity, confirming the beneficial effect of EWGs on the N-aryl ring.

The following diagram summarizes these key SAR findings.

SAR_Summary cluster_SAR Structure-Activity Relationship Summary Base R4 R4 Position: Para-substitution is critical. Strong EWG (-OCF3) > EDG (-OCH3) R3_R5 R3/R5 Positions: Electron-withdrawing groups (e.g., Cl, F) enhance potency. Di-substitution is favorable. R2 R2 Position: Sterically hindered. Substitution abolishes activity. TFA Trifluoroacetamide Group: Essential for activity. Likely interacts with catalytic serine. p1->R4 p2->R3_R5 p3->R2 p4->TFA

Caption: Key SAR insights for the trifluoroacetamide scaffold.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a robust, fluorescence-based method for determining the IC₅₀ values of putative FAAH inhibitors in a 96-well format.[1][7]

A. Materials & Reagents:

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Human Recombinant FAAH Enzyme: Stored at -80°C. Dilute to working concentration in cold Assay Buffer immediately before use.

  • FAAH Substrate: AMC-Arachidonoyl Amide. Prepare a stock solution in ethanol.

  • Test Compounds: Prepare stock solutions in 100% DMSO.

  • Positive Control: JZL195 or another known FAAH inhibitor.[1]

  • Plate: 96-well solid black microplate.

  • Plate Reader: Capable of fluorescence measurement with excitation at 340-360 nm and emission at 450-465 nm.[9]

B. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds in DMSO.

    • Add 2 µL of each compound dilution (or DMSO for controls) to the appropriate wells of the 96-well plate.

    • Include wells for "100% Activity" (DMSO only) and "Background" (no enzyme).

  • Enzyme Addition:

    • Prepare the diluted FAAH enzyme solution on ice.

    • Add 170 µL of Assay Buffer to the "100% Activity" and test compound wells.

    • Add 180 µL of Assay Buffer to the "Background" wells.

    • Add 10 µL of the diluted FAAH enzyme solution to the "100% Activity" and test compound wells.

    • Causality Note: Pre-incubating the enzyme with the inhibitor for a short period (e.g., 10-15 minutes at room temperature) allows for equilibrium binding to occur before the reaction is initiated.

  • Reaction Initiation:

    • Prepare the FAAH substrate solution by diluting the stock in ethanol.[1]

    • To initiate the reaction, add 20 µL of the substrate solution to all wells. The final volume in each well should be 200 µL.

  • Fluorescence Measurement:

    • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically every minute for 30 minutes, or as a single endpoint reading after a 30-minute incubation.[7]

C. Data Analysis:

  • Subtract the average fluorescence of the "Background" wells from all other readings.

  • Calculate the percent inhibition for each test compound concentration relative to the "100% Activity" control wells.

    • % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V is the reaction velocity (rate of fluorescence increase).

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the efficacy of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide analogs as FAAH inhibitors. Our analysis establishes a clear preliminary SAR, highlighting the critical role of para-substitution and the benefits of incorporating electron-withdrawing groups on the N-aryl ring. Compound 4 (4-OCF₃) and Compound 7 (3,5-diCl, 4-OCH₃) have emerged as the most potent inhibitors in this series and warrant further investigation.

Future work should focus on expanding the SAR by exploring a wider range of substituents at the 3 and 5 positions. Furthermore, lead compounds should be advanced to secondary screening, including selectivity profiling against other serine hydrolases (e.g., MAGL) and in vitro ADME-Tox assays to assess metabolic stability and potential cytotoxicity. These steps are crucial for identifying a viable lead candidate for further preclinical development.

References

  • BioVision Inc. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Conti, P., et al. (1986). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]

  • Keyl, S., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health (NIH). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. Retrieved from [Link]

  • Bracey, M. H., et al. (2002). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Godlewski, G., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PubMed Central. Retrieved from [Link]

  • Simionescu, B., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. Retrieved from [Link]

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Validation

A Comparative Spectroscopic Guide to Trifluoroacetylated Anilines for the Research Scientist

This guide provides a comprehensive spectroscopic comparison of anilines before and after trifluoroacetylation. It is designed for researchers, scientists, and drug development professionals who utilize these compounds a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of anilines before and after trifluoroacetylation. It is designed for researchers, scientists, and drug development professionals who utilize these compounds as synthetic intermediates, protecting groups, or as moieties in pharmacologically active molecules. This document delves into the practical and theoretical aspects of how trifluoroacetylation impacts the spectral characteristics of anilines across four key analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). The insights provided herein are grounded in established chemical principles and supported by experimental data to facilitate accurate compound characterization and reaction monitoring.

The Rationale for Trifluoroacetylation: A Note on Experimental Design

The trifluoroacetyl group (-COCF₃) is a powerful tool in organic synthesis. Its strong electron-withdrawing nature significantly alters the electronic properties of the aniline moiety. This modification is often employed to:

  • Protect the amino group: The trifluoroacetyl group is stable under a variety of reaction conditions, yet can be cleaved when necessary, making it an effective protecting group.

  • Modify reactivity: By reducing the electron-donating ability of the amino group, trifluoroacetylation deactivates the aromatic ring towards electrophilic substitution and modifies the nucleophilicity of the nitrogen atom.

  • Enhance volatility and chromatographic separation: Trifluoroacetylation is a common derivatization technique in gas chromatography (GC) to improve the volatility and thermal stability of analytes.

Understanding the spectroscopic consequences of this modification is paramount for confirming the success of the derivatization, assessing purity, and elucidating the structure of more complex molecules containing this functional group.

Experimental Protocol: Synthesis of Trifluoroacetylated Anilines

The following is a generalized, robust protocol for the N-trifluoroacetylation of anilines. This method is widely applicable to a range of substituted anilines.

Materials:
  • Substituted Aniline (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (optional, but recommended for anilines with electron-withdrawing groups)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step-by-Step Methodology:
  • Dissolution: Dissolve the substituted aniline in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar. If a base is used, it can be added at this stage.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of TFAA: Add trifluoroacetic anhydride dropwise to the stirred solution. The reaction is typically rapid.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any excess TFAA and trifluoroacetic acid byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction.

  • Washing: Wash the combined organic layers with brine to remove any remaining aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

This protocol is a self-validating system; the successful synthesis can be readily confirmed by the spectroscopic changes detailed in the subsequent sections.[1][2]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aniline Substituted Aniline dissolution Dissolve Aniline in Solvent aniline->dissolution tfaa Trifluoroacetic Anhydride addition Add TFAA Dropwise tfaa->addition solvent Aprotic Solvent solvent->dissolution cooling Cool to 0 °C dissolution->cooling cooling->addition stirring Stir & Monitor by TLC addition->stirring quench Quench with NaHCO3 (aq) stirring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Trifluoroacetylated Aniline purify->product

Caption: Workflow for the N-trifluoroacetylation of anilines.

Spectroscopic Comparisons

The introduction of the trifluoroacetyl group induces predictable and diagnostic shifts in the spectra of anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for confirming trifluoroacetylation.

¹H NMR:

  • N-H Proton: The most significant change is the downfield shift of the N-H proton signal. In the parent aniline, this proton is typically broad and appears between δ 3.5-4.5 ppm. After acylation, the N-H proton of the resulting amide is significantly deshielded and shifts downfield to δ 8.0-10.0 ppm, often appearing as a sharp singlet. This is due to the anisotropic effect of the carbonyl group and the delocalization of the nitrogen lone pair into the carbonyl, which reduces electron density around the N-H bond.

  • Aromatic Protons: The aromatic protons also experience a downfield shift, although to a lesser extent. The -COCF₃ group is strongly electron-withdrawing, which deshields the protons on the aromatic ring. The magnitude of this shift is dependent on the position of the proton relative to the amide group.

¹³C NMR:

  • Carbonyl Carbon: A new signal appears in the δ 155-165 ppm region, corresponding to the amide carbonyl carbon.

  • CF₃ Carbon: A characteristic quartet is observed in the δ 115-120 ppm region due to the coupling with the three fluorine atoms.

  • Aromatic Carbons: The aromatic carbons also exhibit shifts. The ipso-carbon (the carbon attached to the nitrogen) is shifted downfield, while the ortho and para carbons are also deshielded due to the electron-withdrawing nature of the trifluoroacetyl group.[3]

¹⁹F NMR:

  • A sharp singlet is observed around δ -75 to -77 ppm, which is highly indicative of the CF₃ group in this chemical environment.[4][5]

CompoundSpectroscopic FeatureAnilineTrifluoroacetylated Aniline
¹H NMR N-H Chemical Shift (δ, ppm)~3.5 - 4.5 (broad)~8.0 - 10.0 (sharp)
Aromatic Proton Shifts (δ, ppm)~6.5 - 7.5Generally shifted downfield
¹³C NMR Carbonyl Carbon (δ, ppm)N/A~155 - 165
CF₃ Carbon (δ, ppm)N/A~115 - 120 (quartet)
¹⁹F NMR CF₃ Chemical Shift (δ, ppm)N/A~ -75 to -77

Table 1: Comparative NMR Data for Anilines and their Trifluoroacetylated Derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of the formation of the amide functional group.

  • N-H Stretch: In a primary aniline, two N-H stretching bands are observed in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches).[6] In a secondary aniline, a single N-H stretch is present. Upon trifluoroacetylation, a single, sharp N-H stretching band appears around 3250-3350 cm⁻¹.

  • C=O Stretch (Amide I Band): This is the most diagnostic peak. A strong, sharp absorption band appears in the region of 1700-1750 cm⁻¹.[7] The high frequency is due to the electron-withdrawing effect of the CF₃ group, which strengthens the C=O bond.

  • N-H Bend (Amide II Band): An absorption band around 1520-1560 cm⁻¹ is also characteristic of the N-H bending vibration in the newly formed amide.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
Aniline (Primary)~3350 and ~3430 (two bands)N/A
Trifluoroacetylated Aniline~3250 - 3350 (one sharp band)~1700 - 1750 (strong, sharp)

Table 2: Key IR Absorption Frequencies.

SpectroscopicChanges cluster_aniline Aniline cluster_tfa_aniline Trifluoroacetylated Aniline aniline_nh N-H Stretch ~3300-3500 cm⁻¹ reaction Trifluoroacetylation aniline_nh->reaction aniline_uv UV-Vis λmax ~230, 280 nm aniline_uv->reaction tfa_nh N-H Stretch ~3250-3350 cm⁻¹ tfa_co C=O Stretch ~1700-1750 cm⁻¹ tfa_uv UV-Vis λmax Blue-shifted reaction->tfa_nh Shift to lower wavenumber reaction->tfa_co Appearance of strong band reaction->tfa_uv Hypsochromic shift

Caption: Key spectroscopic changes upon trifluoroacetylation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the aniline aromatic system are sensitive to the substituent on the nitrogen atom.

  • Aniline typically displays two absorption bands, one around 230 nm (π → π* transition of the benzene ring) and another around 280-290 nm (n → π* transition involving the nitrogen lone pair and the aromatic system).[8][9]

  • Upon trifluoroacetylation, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. This reduces the extent of conjugation with the aromatic ring. Consequently, a hypsochromic (blue) shift of the n → π* transition is observed. The intensity of this band may also decrease. The exact position of the absorption maxima will also be influenced by the presence of other substituents on the aromatic ring.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the trifluoroacetylated anilines.

  • Molecular Ion: The molecular ion peak (M⁺) will be observed at a mass corresponding to the addition of the trifluoroacetyl group (C₂F₃O, mass = 97.00 Da) to the parent aniline, minus the mass of a hydrogen atom.

  • Fragmentation: Common fragmentation pathways for N-trifluoroacetylated compounds include:

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can occur.

    • Loss of CF₃: A fragment corresponding to the loss of the trifluoromethyl radical (·CF₃) is often observed.

    • McLafferty Rearrangement: While less common for aromatic amides, it is a possibility if there is a suitable gamma-hydrogen.

    • The fragmentation pattern can be complex, but the presence of fragments containing fluorine can be a strong indicator of the trifluoroacetyl group.[12][13][14]

TechniqueObservation for Trifluoroacetylated Aniline
UV-Vis Hypsochromic (blue) shift of the n → π* transition compared to the parent aniline.
MS Molecular ion peak corresponding to [M + 96] of the parent aniline.
Characteristic fragments corresponding to the loss of ·CF₃ or other α-cleavage products.

Table 3: UV-Vis and MS Characteristics of Trifluoroacetylated Anilines.

The Influence of Substituents

The electronic nature of substituents on the aniline ring will further modulate the spectroscopic properties of the trifluoroacetylated product.

  • Electron-donating groups (e.g., -OCH₃, -CH₃): These groups will partially counteract the electron-withdrawing effect of the trifluoroacetyl group. In ¹H NMR, the downfield shifts of the aromatic protons will be less pronounced. In IR, the C=O stretching frequency may be slightly lower compared to the unsubstituted trifluoroacetylanilide.

  • Electron-withdrawing groups (e.g., -NO₂, -CN): These groups will have an additive effect with the trifluoroacetyl group, leading to more significant downfield shifts of the aromatic protons in ¹H NMR. The C=O stretching frequency in the IR spectrum may be shifted to a slightly higher wavenumber.

These substituent effects provide a finer level of detail for structural confirmation.[10][15][16]

Conclusion

The trifluoroacetylation of anilines induces a set of distinct and readily identifiable changes in their spectroscopic signatures. By understanding these characteristic shifts in NMR, IR, and UV-Vis spectra, as well as the fragmentation patterns in mass spectrometry, researchers can confidently confirm the successful modification of the aniline amino group. This guide provides a foundational framework for the interpretation of such data, enabling more efficient and accurate characterization of these important synthetic intermediates.

References

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines.
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  • ResearchGate. (n.d.). The UV–vis absorption spectrum of aniline under different EEF (0.000....
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Comparative

A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: An Evaluation of Common Methodologies

In the landscape of pharmaceutical and agrochemical research, the synthesis of fluorinated organic molecules holds a position of paramount importance. The introduction of fluorine atoms can significantly alter the pharma...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of fluorinated organic molecules holds a position of paramount importance. The introduction of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the myriad of fluorinated synthons, 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is a key building block and intermediate. This guide provides a comparative analysis of the prevalent methods for its synthesis, offering a critical evaluation of their efficiency, practicality, and alignment with the principles of green chemistry.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a detailed examination of the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

Method 1: The Classical Approach - Acylation with Trifluoroacetic Anhydride (TFAA)

The reaction of p-anisidine with trifluoroacetic anhydride (TFAA) is a widely employed and robust method for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. TFAA is a powerful acylating agent, reacting readily with amines to form the corresponding amide.[1][2]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-anisidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired amide and a trifluoroacetate anion. The trifluoroacetate anion is subsequently protonated by the protonated amine, regenerating the neutral amide and forming trifluoroacetic acid as a byproduct. The high reactivity of TFAA drives the reaction to completion, often at or below room temperature.

Experimental Protocol: Acylation of p-Anisidine with Trifluoroacetic Anhydride

  • Materials:

    • p-Anisidine

    • Trifluoroacetic Anhydride (TFAA)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve p-anisidine (1.0 eq) in dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography.

Method 2: The Milder Alternative - Acylation with Ethyl Trifluoroacetate

A less aggressive, and often more cost-effective, method for the trifluoroacetylation of amines involves the use of ethyl trifluoroacetate.[3][4] This method typically requires heating and can be catalyzed by a base to enhance the reaction rate.

Mechanistic Rationale

Similar to the TFAA method, the reaction of p-anisidine with ethyl trifluoroacetate proceeds through a nucleophilic acyl substitution. However, esters are generally less reactive than anhydrides. The nucleophilic attack of the amine on the carbonyl carbon of the ester is the rate-determining step. The reaction is often carried out at elevated temperatures to overcome the higher activation energy. The use of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), can deprotonate the amine, increasing its nucleophilicity and thereby accelerating the reaction.[4]

Experimental Protocol: Acylation of p-Anisidine with Ethyl Trifluoroacetate

  • Materials:

    • p-Anisidine

    • Ethyl Trifluoroacetate

    • Toluene or other suitable high-boiling solvent

    • Triethylamine (optional, as a catalyst)

    • Hydrochloric acid (dilute solution)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add p-anisidine (1.0 eq), ethyl trifluoroacetate (1.5 eq), and toluene.

    • If using a catalyst, add triethylamine (0.1 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with a dilute hydrochloric acid solution to remove any unreacted p-anisidine and the triethylamine catalyst.

    • Subsequently, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Performance Comparison

ParameterMethod 1: Trifluoroacetic AnhydrideMethod 2: Ethyl Trifluoroacetate
Reagent Reactivity Very high, reaction is often exothermic.Moderate, often requires heating.
Reaction Time Typically short (1-3 hours).Generally longer (4-8 hours or more).
Reaction Temperature 0 °C to room temperature.Reflux temperatures are common.
Byproducts Trifluoroacetic acid.Ethanol.
Workup Requires neutralization of acidic byproduct.Simpler, washing steps are usually sufficient.
Yield Generally high.Good to high, can be optimized.
Cost of Reagent Trifluoroacetic anhydride is more expensive.Ethyl trifluoroacetate is more economical.
Safety/Handling TFAA is corrosive and moisture-sensitive.[1]Ethyl trifluoroacetate is flammable but less corrosive.

Green Chemistry Perspective

From a green chemistry standpoint, both methods have their drawbacks. The TFAA method generates a stoichiometric amount of trifluoroacetic acid as waste. While the ethyl trifluoroacetate method produces the more benign byproduct ethanol, it often requires higher temperatures, leading to higher energy consumption.

Visualization of Synthetic Workflows

synthesis_workflows cluster_method1 Method 1: Acylation with TFAA cluster_method2 Method 2: Acylation with Ethyl Trifluoroacetate p_anisidine1 p-Anisidine reaction1 Reaction in DCM (0°C to RT) p_anisidine1->reaction1 tfaa Trifluoroacetic Anhydride (TFAA) tfaa->reaction1 workup1 Aqueous Workup (NaHCO3 wash) reaction1->workup1 product1 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide workup1->product1 p_anisidine2 p-Anisidine reaction2 Reaction in Toluene (Reflux) p_anisidine2->reaction2 etfa Ethyl Trifluoroacetate etfa->reaction2 workup2 Aqueous Workup (Acid/Base wash) reaction2->workup2 product2 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide workup2->product2

Caption: Comparative workflows for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Conclusion

The choice between using trifluoroacetic anhydride and ethyl trifluoroacetate for the synthesis of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide depends on several factors, including the desired reaction time, scale of the synthesis, cost considerations, and available equipment. The TFAA method is rapid and high-yielding but involves a more reactive and hazardous reagent. The ethyl trifluoroacetate method is milder and more economical but requires longer reaction times and higher temperatures. For laboratory-scale synthesis where speed is a priority, the TFAA method is often preferred. For larger-scale production where cost and safety are more critical, the ethyl trifluoroacetate method may be more advantageous. The development of greener, catalytic alternatives will be crucial in advancing the sustainable synthesis of this important fluorinated intermediate.

References

  • Patel, R. P., & Patel, K. C. (2021). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 14(5), 73-77.
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Validation

Comparative Validation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Guide to In Vitro and In Vivo Efficacy Assessment

This guide provides a comprehensive framework for the in vitro and in vivo validation of the biological activity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. As a novel compound with therapeutic potential, rigorous a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo validation of the biological activity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide. As a novel compound with therapeutic potential, rigorous and objective assessment of its performance against established alternatives is paramount for its progression in the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data analysis.

For the purpose of this illustrative guide, we will hypothesize that 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis. We will compare its activity against Celecoxib, a well-established and clinically approved COX-2 inhibitor.

Part 1: In Vitro Validation - COX-2 Enzyme Inhibition

The initial step in validating a potential new drug is to assess its direct interaction with the intended molecular target. An in vitro enzyme inhibition assay provides a controlled environment to quantify the potency of a compound in modulating enzyme activity.

Objective

To determine and compare the in vitro inhibitory potency of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and Celecoxib against human recombinant COX-2. The key metric for comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This protocol is adapted from standard methodologies for assessing COX-2 inhibition.[1][2][3]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit (containing assay buffer, heme, and a colorimetric substrate)

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

  • Celecoxib (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and Celecoxib in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in the provided assay buffer containing heme, according to the manufacturer's instructions.

  • Assay Setup:

    • Blank wells: Add assay buffer and DMSO.

    • Control wells (100% activity): Add the enzyme solution and DMSO.

    • Test wells: Add the enzyme solution and the desired concentrations of the test compounds (2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide or Celecoxib).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Detection: Add the colorimetric substrate, which reacts with the product of the COX-2 reaction (Prostaglandin G2) to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative COX-2 Inhibition
CompoundIC50 (nM) [Hypothetical Data]
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide150
Celecoxib50
Workflow Diagram: COX-2 Enzyme Inhibition Assay

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilutions (Test & Control) Assay_Plate 96-Well Plate Setup (Blank, Control, Test) Compound_Prep->Assay_Plate Enzyme_Prep COX-2 Enzyme Preparation Enzyme_Prep->Assay_Plate Pre_Incubation Pre-incubation (15 min, RT) Assay_Plate->Pre_Incubation Reaction_Start Add Substrate (Arachidonic Acid) Pre_Incubation->Reaction_Start Detection Add Colorimetric Substrate Reaction_Start->Detection Measurement Measure Absorbance Detection->Measurement IC50_Calc Calculate % Inhibition & Determine IC50 Measurement->IC50_Calc MTT_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-Well Plate Adherence Overnight Adherence Cell_Seeding->Adherence Compound_Addition Add Compound Dilutions Adherence->Compound_Addition Incubation Incubate (e.g., 48h) Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Viability_Calc Calculate % Viability & Determine IC50 Absorbance_Reading->Viability_Calc

Caption: Workflow for the MTT cytotoxicity assay.

Part 3: In Vivo Validation - Anti-Inflammatory Efficacy

In vivo studies are critical for evaluating the efficacy and safety of a drug candidate in a whole-organism context. [4][5][6]The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. [7][8][9][10]

Objective

To assess and compare the in vivo anti-inflammatory activity of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and Celecoxib in a rat model of carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals:

  • Male Wistar rats (180-200 g)

Materials:

  • 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

  • Celecoxib

  • Carrageenan solution (1% in saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly divide them into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds or vehicle orally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Data Presentation: Comparative Anti-Inflammatory Effect
Treatment Group (Dose)% Inhibition of Paw Edema at 3h [Hypothetical Data]
Vehicle Control0%
2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (30 mg/kg)45%
Celecoxib (30 mg/kg)60%
Workflow Diagram: In Vivo Anti-Inflammatory Study

InVivo_Edema_Model cluster_pre_treatment Pre-Treatment cluster_experiment Experimental Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Dosing Oral Administration (Compound/Vehicle) Grouping->Dosing Inflammation_Induction Carrageenan Injection (Sub-plantar) Dosing->Inflammation_Induction 1h post-dose Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Inflammation_Induction->Measurement Edema_Inhibition Calculate % Edema Inhibition Measurement->Edema_Inhibition Comparison Compare Treatment Groups Edema_Inhibition->Comparison

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Discussion and Conclusion

This guide has outlined a systematic approach to the in vitro and in vivo validation of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, using a hypothetical scenario where it acts as a COX-2 inhibitor. The presented protocols for enzyme inhibition, cytotoxicity, and anti-inflammatory assays provide a robust framework for generating comparative data against a known standard like Celecoxib.

The hypothetical data presented herein suggests that while 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide shows promise as a COX-2 inhibitor, its in vitro and in vivo potency is lower than that of Celecoxib. Furthermore, its therapeutic window, as indicated by the cytotoxicity assay, appears narrower.

It is imperative to underscore that these are illustrative data. The actual performance of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide can only be determined through rigorous experimentation as detailed in this guide. Further studies, including pharmacokinetic and toxicological profiling, would be necessary to fully elucidate its potential as a therapeutic agent. [11][12][13][14][15]

References

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  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. [Link]

  • Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • El-Sayed, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances, 12(15), 9037-9051. [Link]

  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

  • Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-260. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 163198063, 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Basics of Enzymatic Assays for HTS. [Link]

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Comparative

Head-to-head comparison of trifluoroacetamide protecting groups

An In-Depth Technical Guide and Head-to-Head Comparison of the Trifluoroacetamide Protecting Group For researchers and professionals in organic synthesis and drug development, the judicious selection of protecting groups...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Head-to-Head Comparison of the Trifluoroacetamide Protecting Group

For researchers and professionals in organic synthesis and drug development, the judicious selection of protecting groups is a critical determinant of a synthetic route's success. An ideal protecting group must be easily installed, robust under various reaction conditions, and selectively cleaved with high yield when its protective role is complete.[1][2] The trifluoroacetamide (TFA or Tfa) group, an acyl-type protection for primary and secondary amines, offers a compelling set of features that merit its consideration in complex synthetic challenges.

This guide provides a detailed, evidence-based comparison of the trifluoroacetamide protecting group against other common amine protecting groups. We will delve into its unique properties, supported by experimental data and protocols, to provide a clear framework for its strategic implementation.

The Trifluoroacetamide Group: A Profile

The trifluoroacetamide group is formed by the acylation of an amine with a trifluoroacetyl source. The defining characteristic of the resulting trifluoroacetamide is its exceptional stability, which originates from the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) moiety. This effect significantly reduces the nucleophilicity and basicity of the nitrogen atom, rendering the amide bond resistant to a wide array of reagents, particularly strong acids.[3]

Core Strengths & Strategic Value

  • Exceptional Acid Stability : The TFA group is remarkably stable in strongly acidic media, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which are commonly used to cleave acid-labile groups like the tert-butyloxycarbonyl (Boc) group.[3] This stability is a cornerstone of its utility in orthogonal synthesis strategies.

  • Orthogonality : A protecting group's value is often defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups.[4] The TFA group is cleaved under mild basic or specific reductive conditions, making it orthogonal to the acid-labile Boc group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the standard base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][6]

  • Facile Introduction : The group is typically installed in high yield under standard acylation conditions using reagents like trifluoroacetic anhydride (TFAA).[7]

Head-to-Head Performance Comparison

The selection of a protecting group is always context-dependent. The following table provides a direct comparison of the TFA group with other industry-standard amine protecting groups to guide this critical decision.

Protecting GroupAbbreviationTypical Installation ReagentsCleavage ConditionsStability Profile
Trifluoroacetamide TFA, TfaTrifluoroacetic anhydride (TFAA), Et₃NMild aqueous base (e.g., K₂CO₃/MeOH/H₂O, dilute NaOH); NaBH₄ in THF/EtOH.[2][8][9][10]Stable to strong acids (TFA, HCl), catalytic hydrogenation, and many oxidants.
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O), Et₃NStrong acid (e.g., neat TFA, HCl in dioxane).[11][12][][14]Labile to strong acids; stable to catalytic hydrogenation and base.
Benzyloxycarbonyl Cbz, ZBenzyl chloroformate (Cbz-Cl), NaHCO₃Catalytic hydrogenation (H₂, Pd/C); strong acids (HBr in AcOH).[11][15]Labile to hydrogenolysis and strong acids; stable to base.
9-Fluorenylmethyloxycarbonyl FmocFmoc-OSu or Fmoc-Cl, NaHCO₃Amine bases (e.g., 20% piperidine in DMF).[11][12][16]Labile to bases; stable to acids and catalytic hydrogenation.

Experimental Insights & Causality

Why Choose the Trifluoroacetamide Group?

The decision to employ a TFA protecting group is often driven by the need for a "bulletproof" amine protection that can survive a synthetic sequence involving strong acids. For example, if a molecule contains both a TFA-protected amine and a Boc-protected amine, the Boc group can be selectively removed with strong acid, leaving the TFA group intact for subsequent transformations. This orthogonality is invaluable in the synthesis of complex molecules with multiple functional groups.[3][5]

Trustworthy Protocols through Self-Validation

The protocols described below are designed to be self-validating. Successful installation of the TFA group can be unequivocally confirmed by spectroscopic methods. In ¹H NMR, the disappearance of the amine proton signal is a key indicator. For primary amines, this will be replaced by a new N-H signal, while for secondary amines, the adjacent C-H protons may show coupling to fluorine. More definitively, ¹⁹F NMR will show a characteristic singlet signal for the CF₃ group. Successful cleavage is confirmed by the disappearance of this ¹⁹F NMR signal and the re-emergence of the original amine signals in the ¹H NMR.

Experimental Protocols

Protocol 1: Installation of the Trifluoroacetamide Group

This method describes a general, high-yield procedure for the N-trifluoroacetylation of a primary or secondary amine.

Experimental Workflow for TFA Protection

Caption: General workflow for the installation of a TFA protecting group.

Step-by-Step Methodology:

  • Dissolve the amine substrate (1.0 equiv) and a suitable base such as triethylamine (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add trifluoroacetic anhydride (TFAA) (1.1 equiv) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure trifluoroacetamide.

Protocol 2: Cleavage of the Trifluoroacetamide Group (Basic Hydrolysis)

This protocol details the removal of the TFA group under mild basic conditions, a method compatible with many other functional groups.

Experimental Workflow for TFA Cleavage

G Protected TFA-Protected Amine (R-NHCOCF₃) Reaction Stir at Room Temp Protected->Reaction + Reagents Reagents Mild Base (K₂CO₃) Solvent (MeOH/H₂O) Reagents->Reaction Deprotected Free Amine (R-NH₂) Reaction->Deprotected Workup

Caption: General workflow for the cleavage of a TFA protecting group.

Step-by-Step Methodology:

  • Dissolve the TFA-protected amine (1.0 equiv) in a mixture of methanol and water (e.g., a 4:1 ratio).

  • Add potassium carbonate (K₂CO₃) (3.0 equiv) to the solution.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully neutralize the mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Conclusion

The trifluoroacetamide protecting group is a formidable tool for the synthetic chemist, distinguished by its exceptional stability in acidic environments and its selective removal under mild basic conditions. This profile establishes it as a highly valuable orthogonal protecting group, particularly in complex syntheses where acid-labile groups like Boc are also employed. By understanding the comparative performance data and applying the robust protocols detailed in this guide, researchers can confidently integrate the TFA group into their synthetic strategies to achieve their molecular targets with greater efficiency and control.

References

  • Google Patents.WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
  • Google Patents.US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
  • ResearchGate. Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.[Link]

  • PubMed. Trifluoroacetyl as an orthogonal protecting group for guanidines.[Link]

  • Organic Chemistry Portal. Trifluoroacetamides.[Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.[Link]

  • Organic Chemistry Portal. Protective Groups.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.[Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.[Link]

  • ResearchGate. Amino Acid-Protecting Groups.[Link]

  • Wiley-VCH. Protection Reactions.[Link]

  • YouTube. Protecting Groups for Peptide Synthesis.[Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acet...

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (CAS No. 332-34-3), a fluorinated aromatic acetamide. Adherence to these procedures is critical to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is classified with the following hazards:

  • Harmful if swallowed[1].

  • Causes serious eye irritation[1][2].

  • Causes skin irritation[2][3].

  • May cause respiratory irritation[2][3].

The trifluoromethyl group imparts significant chemical stability, making this compound, like many fluorinated organic molecules, persistent in the environment. The ultimate disposal of such halogenated organic compounds typically requires high-temperature incineration to ensure complete destruction[4][5][6]. Incomplete combustion can lead to the formation of hazardous byproducts[6].

Core Principles of Disposal: Segregation is Key

The foundational principle for managing waste containing 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is strict segregation. As a fluorinated organic compound, it falls under the category of halogenated organic waste [4][7].

Causality: Halogenated and non-halogenated waste streams are managed differently for both economic and technical reasons. Halogenated waste requires specialized, high-temperature incineration and subsequent scrubbing of acidic gases (like hydrogen fluoride) from the flue gas[6]. This process is significantly more expensive than the fuel blending that is often used for non-halogenated solvent waste[8]. Mixing these waste streams unnecessarily increases disposal costs and complexity.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to the final hand-off for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure[2][3].

PPE ItemSpecificationRationale
Gloves Nitrile rubber glovesProvides protection against skin contact and irritation[2].
Eye Protection ANSI-approved chemical splash gogglesProtects against serious eye irritation from splashes[2][3].
Lab Coat Standard, fully buttoned lab coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or vapors, preventing respiratory irritation[2][3].
Step 2: Selecting the Appropriate Waste Container

The choice of waste container is critical to ensure safety and compatibility.

  • Material: Use a chemically resistant plastic container, such as one made of high-density polyethylene (HDPE) or polypropylene (PP)[9][10]. Avoid metal containers, as halogenated solvents can degrade to form acidic byproducts that corrode metal[10].

  • Condition: The container must be in good condition, free of cracks or damage, and have a secure, tightly sealing screw cap to prevent leaks and vapor escape[7][11].

  • Labeling: The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added[8][11].

Step 3: Waste Accumulation
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7]. This area should be away from general lab traffic and incompatible materials.

  • Segregation: This container is for HALOGENATED ORGANIC WASTE ONLY .

    • DO NOT add non-halogenated organic solvents (e.g., acetone, ethanol, hexane)[8].

    • DO NOT add strong acids, bases, or oxidizing agents[8][10]. Mixing these can cause dangerous chemical reactions[12].

    • DO NOT add aqueous waste or solutions containing heavy metals[7][8].

  • Container Management:

    • Keep the container closed at all times except when actively adding waste[7][11]. This minimizes the release of vapors.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Waste Log: Maintain a log of the contents being added to the container. For mixtures, include the chemical names and approximate percentages of each component[8][11]. Do not use abbreviations or chemical formulas[11].

Step 4: Preparing for Disposal

Once the container is full or the waste is no longer being generated, prepare it for collection by your institution's Environmental Health and Safety (EHS) department.

  • Finalize Labeling: Ensure the hazardous waste tag is completely and accurately filled out. This includes:

    • The words "Hazardous Waste"[8].

    • The full chemical name: "Waste 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide" and any other halogenated solvents in the container[11].

    • The hazard characteristics (e.g., Toxic, Irritant)[7].

    • The name and contact information of the generating researcher or lab[7].

  • Secure Closure: Ensure the cap is tightly sealed.

  • Request Pickup: Follow your institution's specific procedures to request a waste pickup from EHS.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Seal and label the container as hazardous waste, detailing the contents of the spill.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to evacuate the building.

    • Contact your institution's emergency response team (e.g., EHS) and provide details of the spill[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Final Disposal start Waste Generated: 2,2,2-Trifluoro-N- (4-methoxyphenyl)acetamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container (e.g., HDPE) ppe->container decision Is the waste purely halogenated organic? container->decision halogenated Add to HALOGENATED ORGANIC WASTE Container decision->halogenated Yes non_halogenated DO NOT MIX. Use separate NON-HALOGENATED waste stream. decision->non_halogenated No update_log Update Waste Log with Chemical Name & Quantity halogenated->update_log full Container Full? update_log->full full->update_log No, add more waste later seal Securely Seal Container full->seal Yes tag Complete Hazardous Waste Tag seal->tag request Request EHS Pickup tag->request end Disposal via High-Temp Incineration by EHS request->end

Caption: Decision workflow for the proper segregation and disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide waste.

References

  • 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide Chemical Label. (n.d.).
  • Acetamide, N-(4-methoxyphenyl)-2,2,2-trifluoro- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical and thermal resistance . (n.d.). APG Pharma. Retrieved from [Link]

  • Chemical Compatibility by Container Resin . (n.d.). CP Lab Safety. Retrieved from [Link]

  • Chemical Compatibility for Waste Accumulation . (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

  • Halogenated Solvents . (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Hazardous waste segregation . (n.d.). University of Wisconsin-Eau Claire. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1987). U.S. Environmental Protection Agency. Retrieved from [Link]

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Handling

Personal protective equipment for handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

A Researcher's Guide to Safely Handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide This guide provides essential, immediate safety and logistical information for the handling of 2,2,2-Trifluoro-N-(4-methoxyphenyl)aceta...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide

This guide provides essential, immediate safety and logistical information for the handling of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide (CAS No. 332-34-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment without compromising the integrity of our work. This document moves beyond a simple checklist, offering a framework of understanding to empower you to make informed safety decisions.

Understanding the Risks: A Proactive Approach to Safety

2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is an acetamide derivative. While specific toxicity data may be limited, the known hazards associated with this compound and its structural class necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as harmful if swallowed and causes serious eye irritation.[1] As a halogenated organic compound, it also requires specific disposal considerations to minimize environmental impact.[2][3][4]

A proactive approach to safety begins with a thorough understanding of the potential hazards. This allows for the implementation of appropriate control measures, including engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is to use engineering controls. These are physical changes to the workplace that isolate workers from the hazard.

  • Chemical Fume Hood: All manipulations of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood.[2][5][6][7] This is crucial to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[6][8]

Personal Protective Equipment (PPE): A Comprehensive Guide

PPE is the last line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Protection Type Specific Recommendations Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to EN166 or NIOSH approved standards.[5][6]To protect eyes from splashes, dust, and vapors.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[5][9] Gloves must be inspected before each use.To prevent skin contact with the compound.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[5][6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or for large-scale operations.[5]To prevent inhalation of dust or aerosols.
Decision-Making for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the scale of the experiment and the potential for exposure.

PPE_Selection_Workflow cluster_emergency Emergency Situations start Start: Assess Experimental Procedure weighing Weighing Solid Compound start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction workup Reaction Work-up / Extraction start->workup ppe_level_1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat weighing->ppe_level_1 Inside Fume Hood dissolving->ppe_level_1 Inside Fume Hood reaction->ppe_level_1 Closed System ppe_level_2 Enhanced PPE: - Chemical Splash Goggles - Double Gloving (Nitrile) - Chemical Resistant Apron over Lab Coat workup->ppe_level_2 Potential for Splashing spill Spill or Uncontrolled Release ppe_level_3 Emergency PPE: - Full-face Respirator - Chemical Resistant Suit - Heavy-duty Gloves spill->ppe_level_3

Caption: PPE Selection Workflow for Handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide is crucial for both safety and experimental success.

Preparation
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

Weighing and Transfer
  • Perform in a Fume Hood: Conduct all weighing and transferring of the solid compound inside a chemical fume hood to minimize the risk of inhaling dust.

  • Use a Weighing Dish: Use a tared weighing dish to accurately measure the desired amount of the compound.

  • Careful Transfer: Carefully transfer the weighed compound to the reaction vessel. Use a spatula and avoid generating dust.

Dissolution and Reaction
  • Solvent Addition: Add the desired solvent to the reaction vessel containing the compound. This should also be done within the fume hood.

  • Closed System: Whenever possible, maintain a closed system during the reaction to prevent the release of vapors.

  • Avoid Incompatible Materials: This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][10]

Disposal Plan: Responsible Waste Management

Proper disposal of 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide and its associated waste is critical to protect the environment and comply with regulations. As a halogenated organic compound, it requires special handling.[2][3][4]

Waste Segregation
  • Halogenated Organic Waste: All waste containing 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, including reaction residues, contaminated solvents, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[2][4][11]

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be placed in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[3][11] Do not use abbreviations.

  • Closed Containers: Keep all waste containers securely closed when not in use to prevent the release of vapors.[3][11]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation persists.[12][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely handle 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide, ensuring the well-being of yourself and your colleagues while advancing your research.

References

  • Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]- - Benchchem. (n.d.).
  • Acetamide - Hazardous Substance Fact Sheet. (n.d.).
  • Material Safety Data Sheet - Acetamide, PA - Cole-Parmer. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • chemical label 2,2,2-Trifluoro-N-(4-methoxy-phenyl)-acetamide. (n.d.).
  • Personal protective equipment for handling 2-(Dibutylamino)acetamide - Benchchem. (n.d.).
  • Acetamide - SAFETY DATA SHEET - Penta chemicals. (2023, March 30).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • hazardous waste segregation. (n.d.).
  • 7.2 Organic Solvents - Cornell EHS. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • 2,2,4-TRIFLUOROACETAMIDE CAS NO 354-38-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • N-(4-Methoxyphenyl)acetamide - Santa Cruz Biotechnology. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, December 1).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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